molecular formula C10H10O3 B145836 Watermelon ketone CAS No. 28940-11-6

Watermelon ketone

Numéro de catalogue: B145836
Numéro CAS: 28940-11-6
Poids moléculaire: 178.18 g/mol
Clé InChI: SWUIQEBPZIHZQS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

7-Methyl-2H-1,5-benzodioxepin-3(4H)-one, a synthetic fragrance ingredient, belongs to the group of marine odorants. It is sought for its olfactory impression of a seashore with floral notes. This benzodioxepinone possesses a molecular framework desirable for the study of structure-odor relationships (SOR).>

Propriétés

IUPAC Name

7-methyl-1,5-benzodioxepin-3-one
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7-2-3-9-10(4-7)13-6-8(11)5-12-9/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUIQEBPZIHZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047165
Record name Methyl benzodioxepinone
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Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl-
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CAS No.

28940-11-6
Record name 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one
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Record name Methyl benzodioxepinone
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Record name 2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl-
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Record name Methyl benzodioxepinone
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Record name 7-methyl-2H-benzo-1,5-dioxepin-3(4H)-one
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Record name METHYL BENZODIOXEPINONE
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Foundational & Exploratory

The Chemical Profile of Calone 1951: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Calone 1951, chemically known as 7-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one, is a synthetic ketone that revolutionized the fragrance industry with its distinctive and powerful marine, ozonic character.[1] First synthesized in 1966 by Pfizer chemists during research into tranquilizers, its unique olfactory properties were a serendipitous discovery.[1][2] Commercialized by Firmenich, Calone 1951 became the cornerstone of the "aquatic" or "marine" fragrance family that gained immense popularity in the 1990s.[1][3] Its scent is often described as a "sea-breeze" note with nuances of fresh ozone, watermelon, and subtle floral overtones.[2][4] This guide provides an in-depth overview of the chemical and physical properties of Calone 1951, its synthesis, and standard experimental protocols for its characterization, aimed at researchers, chemists, and professionals in drug development and fragrance science.

Chemical and Physical Properties

Calone 1951 is a white to off-white crystalline solid at room temperature.[1] Its chemical stability under normal storage conditions is good, though it may discolor when exposed to heat.[1] The key physicochemical properties of Calone 1951 are summarized in the table below, compiled from various sources.

Table 1: Physicochemical Properties of Calone 1951
PropertyValueReferences
IUPAC Name 7-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one[5][6]
Synonyms Calone 1951, Watermelon Ketone, Methylbenzodioxepinone[1][3][4]
CAS Number 28940-11-6[6][7]
Molecular Formula C₁₀H₁₀O₃[1][6][7]
Molecular Weight 178.18 g/mol [1]
Appearance White to off-white crystalline solid/powder[1]
Odor Profile Intense marine, ozonic, "sea-breeze," with watermelon notes[2][4]
Melting Point 35 - 41 °C[1][5]
Boiling Point ~250 - 300 °C (decomposes)[1][5]
Solubility in Water Low (471.5 mg/L at 25°C, estimated)[1]
Solubility in Solvents Soluble in organic solvents like ethanol (B145695) and acetone[1][5]
Vapor Pressure 0.05 Pa (at 20°C) / 0.87 Pa (at 25°C)[5][8]
Flash Point >100 °C[8]
Density ~1.35 g/cm³ (at 21.6°C)[5]
logP (Octanol/Water) ~2.0 - 2.4[1]

Synthesis of Calone 1951

The most common synthesis route for Calone 1951 starts from 4-methylcatechol (B155104) and involves a three-step process: a Williamson ether synthesis, followed by a Dieckmann condensation, and finally a hydrolysis and decarboxylation step.[9][10][11] The use of potassium iodide (KI) as a catalyst in the initial step has been shown to significantly improve the yield.[9][11]

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation A 4-Methylcatechol C K2CO3, KI (catalyst) in Acetone A->C B Methyl Bromoacetate (B1195939) B->C D Intermediate: 4-Methylcatechol Dimethylacetate (MCDA) C->D Reflux E Intermediate: MCDA G Cyclized Intermediate D->G Proceeds to next step F Base (e.g., NaH or Na) E->F F->G Intramolecular Cyclization H Cyclized Intermediate J Final Product: Calone 1951 G->J Proceeds to final step I Acidic Workup (H3O+) H->I I->J Heat

Caption: Synthesis pathway of Calone 1951 from 4-methylcatechol.

Experimental Protocols

While specific, detailed industrial protocols for the characterization of Calone 1951 are proprietary, standard laboratory procedures are applicable. A general workflow for the synthesis and characterization is outlined below.

Synthesis from 4-Methylcatechol and Methyl Bromoacetate

This protocol is based on the literature describing a KI-catalyzed synthesis.[9][11]

  • Williamson Ether Synthesis:

    • To a solution of 4-methylcatechol in acetone, add finely powdered potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI).

    • Add methyl bromoacetate to the mixture.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure to obtain the crude intermediate, 4-methylcatechol dimethylacetate (MCDA).

    • Purify the MCDA by recrystallization or column chromatography.

  • Dieckmann Condensation:

    • Dissolve the purified MCDA in a dry, inert solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a strong base, such as sodium hydride (NaH) or sodium metal, portion-wise at a controlled temperature.

    • Stir the mixture at room temperature or with gentle heating until the intramolecular cyclization is complete.

    • Carefully quench the reaction with a proton source (e.g., acetic acid or a dilute aqueous acid).

  • Hydrolysis and Decarboxylation:

    • To the crude product from the previous step, add an aqueous acid solution (e.g., dilute sulfuric acid or phosphoric acid).

    • Heat the mixture to reflux to facilitate both the hydrolysis of the ester and the subsequent decarboxylation.

    • After the reaction is complete, cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the final product, Calone 1951, by vacuum distillation or recrystallization.

Characterization Workflow

The identity and purity of the synthesized Calone 1951 would be confirmed through a series of analytical techniques.

Characterization_Workflow cluster_identity Spectroscopic Analysis start Synthesized Crude Product purification Purification (Recrystallization / Chromatography) start->purification purity_check Purity Assessment (HPLC / GC-MS) purification->purity_check identity_confirm Structural Confirmation purity_check->identity_confirm If pure final_product Pure Calone 1951 identity_confirm->final_product nmr 1H & 13C NMR identity_confirm->nmr ms Mass Spectrometry (MS) identity_confirm->ms ir Infrared (IR) Spectroscopy identity_confirm->ir

Caption: General workflow for the purification and characterization of Calone 1951.

Spectroscopic Data Analysis (Predicted)

¹H NMR Spectroscopy
  • Aromatic Protons (3H): Expect three signals in the aromatic region (~6.8-7.2 ppm). Due to the methyl and dioxepin ring substitutions, these protons will appear as a singlet (or narrow doublet), a doublet, and a doublet of doublets, reflecting their coupling patterns.

  • Methylene (B1212753) Protons (-O-CH₂-C=O) (2H): A singlet is expected for the two protons adjacent to both an ether oxygen and the ketone group, likely in the range of ~4.5-4.8 ppm.

  • Methylene Protons (-Ar-O-CH₂-) (2H): Another singlet is expected for the two benzylic ether protons, likely appearing around ~4.2-4.5 ppm.

  • Methyl Protons (3H): A sharp singlet for the aromatic methyl group protons will be present in the upfield region, around ~2.2-2.4 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): A signal in the far downfield region, characteristic of a ketone, is expected around ~200-210 ppm.

  • Aromatic Carbons (6C): Six signals are expected in the aromatic region (~110-150 ppm). Two of these will be quaternary carbons (C-O and C-CH₃), and four will be CH carbons.

  • Methylene Carbons (2C): Two signals for the methylene carbons in the dioxepin ring are expected in the range of ~70-80 ppm.

  • Methyl Carbon (1C): An upfield signal for the methyl carbon is expected around ~20-25 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl group is expected around 1720-1740 cm⁻¹.

  • C-O-C Stretch: Strong bands corresponding to the aryl-alkyl ether stretching vibrations will be present in the region of ~1200-1250 cm⁻¹ (asymmetric) and ~1000-1050 cm⁻¹ (symmetric).

  • C=C Stretch: Aromatic ring C=C stretching vibrations will appear as multiple bands in the ~1450-1600 cm⁻¹ region.

  • C-H Stretch: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will be seen just below 3000 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at m/z = 178, corresponding to the molecular weight of C₁₀H₁₀O₃.

  • Fragmentation: Key fragmentation patterns would likely involve the loss of small molecules like CO (m/z = 150) and cleavage of the dioxepin ring, leading to characteristic fragment ions. A benzylic cleavage could result in a prominent tropylium-like ion.

Reactivity and Stability

Calone 1951 demonstrates good chemical stability under standard conditions, making it suitable for a wide range of applications in perfumery and consumer products.[1] However, prolonged exposure to heat can lead to discoloration.[1] The molecule contains a ketone functional group and ether linkages, which are its primary sites of reactivity. It can undergo typical ketone reactions, such as reduction to the corresponding alcohol (7-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol) or oxidation under harsh conditions. The aromatic ring can participate in electrophilic aromatic substitution reactions.

Conclusion

Calone 1951 remains a significant molecule in the landscape of synthetic fragrance ingredients. Its well-defined chemical properties, including its low volatility and distinct molecular structure, are directly responsible for its powerful and tenacious marine odor profile. The synthesis, while multi-step, is robust and allows for the production of this unique compound. The analytical characterization, though reliant on standard organic chemistry techniques, requires careful application to ensure the high purity demanded for fragrance applications. This guide provides a foundational technical overview for scientists and researchers working with or exploring the unique chemical space of benzodioxepinone-based aroma chemicals.

References

A Deep Dive into the Olfactory World of Synthetic Watermelon Ketone

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Synthetic watermelon ketone, commercially known as Calone 1951®, is a pivotal aroma chemical that has defined a generation of aquatic and ozonic fragrances. Its unique olfactory profile, reminiscent of a fresh sea breeze with subtle fruity undertones, has made it a subject of significant interest in the fields of perfumery, sensory science, and chemical research. This technical guide provides an in-depth exploration of the olfactory characteristics of synthetic this compound, detailing its chemical properties, sensory perception, and the experimental methodologies used for its evaluation.

Chemical and Physical Properties

Synthetic this compound, with the chemical name 7-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one, is a white to off-white crystalline solid at room temperature.[1][2] Its chemical and physical properties are summarized in the table below, providing a foundational understanding of its behavior and stability.

PropertyValueReferences
Chemical Name 7-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one[2]
Synonyms Calone 1951®, this compound, Methylbenzodioxepinone[2][3]
CAS Number 28940-11-6[2][3]
Molecular Formula C₁₀H₁₀O₃[2][3]
Molecular Weight 178.18 g/mol [2][3]
Appearance White to off-white crystalline solid[2]
Melting Point 35-41 °C[2]
Solubility Soluble in ethanol (B145695) and other organic solvents; Insoluble in water[4]

Olfactory Profile: A Symphony of Marine and Fruity Notes

The odor of synthetic this compound is complex and multifaceted, characterized by a dominant marine and ozonic accord, complemented by fresh, green, and fruity nuances, most notably watermelon.[5][6][7] Its powerful and diffusive nature allows it to impart a distinct "sea-breeze" effect in fragrance compositions.[3][4] The olfactory profile is often described using a variety of descriptors, each contributing to its unique sensory perception.

A detailed breakdown of its odor profile is presented below:

Odor DescriptorDescriptionReferences
Marine/Oceanic The primary and most characteristic note, evoking the scent of the sea and ocean air.[3][5]
Ozonic A fresh, clean, and airy quality, often associated with the smell after a thunderstorm.[3][5]
Watermelon/Melon A distinct fruity note reminiscent of fresh watermelon or melon rind.[6][7]
Fresh A general descriptor for its clean and invigorating character.[5][6]
Green Subtle green notes that add to its natural and fresh quality.[5][7]
Phenolic A minor, slightly medicinal or chemical nuance.[6]

The odor strength of this compound is considered high, and it is recommended to be evaluated in a diluted solution (typically 10% or less in a suitable solvent like dipropylene glycol) to fully appreciate its nuanced character.[5] It also exhibits high substantivity, lasting for over 600 hours on a smelling strip at a 10% dilution.[5] One of the most remarkable properties of Calone is its extremely low odor detection threshold, which has been reported to be as low as 0.031 nanograms per liter of air.[8]

Experimental Protocols for Olfactory Evaluation

The characterization of the olfactory properties of synthetic this compound relies on a combination of instrumental and sensory analysis techniques. These methods provide both qualitative and quantitative data on its odor profile.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its overall aroma. In this method, the sample is injected into a gas chromatograph, which separates the individual compounds. The effluent from the GC column is then split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to an olfactory port where a trained sensory analyst sniffs the eluting compounds and describes their odor.

A generalized workflow for GC-O analysis is as follows:

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_data Data Analysis Sample Synthetic this compound Solution Injector Injector Port Sample->Injector GC_Column GC Column (Separation) Injector->GC_Column Splitter Effluent Splitter GC_Column->Splitter MS Mass Spectrometer (Identification) Splitter->MS Sniff_Port Olfactory Port (Sensory Detection) Splitter->Sniff_Port Data_Integration Data Integration (Chromatogram & Aromagram) MS->Data_Integration Sniff_Port->Data_Integration

Caption: A generalized workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Sensory Panel Evaluation

Sensory panel evaluation is a critical component in understanding the human perception of an aroma chemical. A trained panel of assessors evaluates the odor of the substance based on a set of predefined descriptors and intensity scales.

A typical protocol for the sensory evaluation of a fragrance raw material involves the following steps:

  • Panelist Selection and Training: Panelists are screened for their olfactory acuity and trained to identify and rate the intensity of various odor descriptors.[1]

  • Sample Preparation: The synthetic this compound is diluted to a specific concentration in an odorless solvent (e.g., dipropylene glycol).[5]

  • Evaluation Procedure: Samples are presented to the panelists on smelling strips in a controlled environment (odor-free, controlled temperature and humidity).[9]

  • Data Collection: Panelists rate the intensity of each odor descriptor (e.g., marine, ozonic, watermelon) on a labeled magnitude scale.

  • Data Analysis: The collected data is statistically analyzed to generate a sensory profile of the aroma chemical.

The following diagram illustrates a typical workflow for sensory panel evaluation:

Sensory_Panel_Workflow cluster_preparation Preparation cluster_evaluation Evaluation cluster_analysis Analysis Panel_Selection Panelist Selection & Training Sample_Presentation Sample Presentation (Smelling Strips) Panel_Selection->Sample_Presentation Sample_Prep Sample Preparation (Dilution) Sample_Prep->Sample_Presentation Data_Collection Data Collection (Intensity Ratings) Sample_Presentation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Sensory_Profile Generation of Sensory Profile Statistical_Analysis->Sensory_Profile

Caption: A typical workflow for sensory panel evaluation of a fragrance material.

Olfactory Signaling Pathways

The perception of synthetic this compound begins with its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. While the specific human olfactory receptors that are activated by this compound have not been definitively identified in publicly available literature, research on marine odorants suggests that the 7-alkyl group in Calone 1951 is crucial for its characteristic marine scent.[10] This indicates that the shape and chemical properties of this part of the molecule are key to its binding with specific olfactory receptors.

The general mechanism of olfactory signal transduction is as follows:

  • Odorant Binding: Molecules of synthetic this compound bind to specific olfactory receptors on the cilia of olfactory sensory neurons.

  • G-Protein Activation: This binding activates a G-protein (Gαolf) coupled to the receptor.

  • Second Messenger Cascade: The activated G-protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na⁺ and Ca²⁺).

  • Depolarization and Action Potential: The influx of positive ions depolarizes the neuron, and if the threshold is reached, an action potential is generated.

  • Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the marine and watermelon-like aroma.

The following diagram illustrates this signaling pathway:

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binding G_Protein G-protein (Gαolf) OR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Production Ion_Channel Ion Channel cAMP->Ion_Channel Opening Depolarization Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Depolarization->Action_Potential Generation Brain Signal to Brain Action_Potential->Brain Transmission

Caption: A simplified diagram of the olfactory signal transduction pathway.

References

The Elusive Presence of Benzodioxepinone Derivatives in the Plant Kingdom: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant scarcity of evidence for the natural occurrence of benzodioxepinone derivatives in plants. While the broader class of compounds known as benzodiazepines has been reported in some plant species, the specific benzodioxepinone chemical scaffold appears to be predominantly of synthetic origin. This technical guide summarizes the current state of knowledge, highlighting the synthetic nature of the most prominent benzodioxepinone, Calone 1951, and exploring the limited and adjacent findings in natural sources.

Natural Occurrence: A Near Absence of Evidence

Extensive database searches and literature reviews have failed to identify substantial evidence of benzodioxepinone derivatives as naturally occurring secondary metabolites in the plant kingdom. The vast body of research on phytochemicals does not currently include this particular class of compounds.

It is important to distinguish benzodioxepinones from benzodiazepines, a different class of compounds that have been identified in trace amounts in plants like Artemisia dracunculus and Solanum tuberosum. While structurally related through a seven-membered heterocyclic ring, they belong to distinct chemical classes.

A related structure, a dibenzo[b,e][1][2]dioxepine, is found in the lichen-derived depsidone, Pannarin. However, this again represents a different chemical class and is not a benzodioxepinone.

The Synthetic Realm: The Case of Calone 1951

The most well-documented and commercially significant benzodioxepinone is 7-methyl-2H-1,5-benzodioxepin-3(4H)-one, widely known by its trade name, Calone 1951. This compound is a synthetic fragrance ingredient and is not known to occur naturally.[1][2]

Discovery and Synthesis:

Calone 1951 was discovered by Pfizer in 1966 and has been used in the fragrance industry since the 1980s to impart a fresh, "sea-breeze" or "watermelon" aroma.[3][4] Its synthesis is a multi-step chemical process and is not a product of any known plant biosynthetic pathway.

A general synthetic workflow for benzodioxepinone analogues is depicted below.

G Catechol Substituted Catechol Intermediate1 Ring Formation (Etherification) Catechol->Intermediate1 Reagent Dihaloalkane or Epoxide Reagent->Intermediate1 Base Base Base->Intermediate1 Intermediate2 Functional Group Modification Intermediate1->Intermediate2 Product Benzodioxepinone Derivative Intermediate2->Product

References

Spectroscopic Analysis of Watermelon Ketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Watermelon Ketone, chemically known as 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one, is a synthetic fragrance ingredient prized for its unique fresh, ozonic, and marine aroma with watermelon undertones.[1] Its application spans fine fragrances, personal care products, and cosmetics. A thorough understanding of its molecular structure and purity is paramount for its effective and safe use in these consumer products. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, quality control, and drug development.

Molecular Structure

Chemical Name: 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one CAS Number: 28940-11-6[2] Molecular Formula: C₁₀H₁₀O₃[3] Molecular Weight: 178.18 g/mol

The molecular structure of this compound consists of a methyl-substituted benzene (B151609) ring fused to a seven-membered dioxepinone ring. This unique structure is responsible for its characteristic odor profile.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its structure and typical values for the functional groups present.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment and proximity to other atoms.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0-6.8m3HAromatic protons (H-6, H-8, H-9)
~4.7s2HMethylene protons (-O-CH₂-C=O)
~4.2s2HMethylene protons (-O-CH₂-Ar)
~2.3s3HMethyl protons (-CH₃)
Note: Predicted data based on the structure of 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one. Solvent: CDCl₃. Spectrometer Frequency: 400 MHz.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Chemical Shift (δ) ppmAssignment
~207Carbonyl carbon (C=O)
~148Aromatic carbon (C-5a)
~140Aromatic carbon (C-9a)
~138Aromatic carbon (C-7)
~128Aromatic carbon (C-8)
~122Aromatic carbon (C-6)
~118Aromatic carbon (C-9)
~75Methylene carbon (-O-CH₂-C=O)
~70Methylene carbon (-O-CH₂-Ar)
~21Methyl carbon (-CH₃)
Note: Predicted data based on the structure of 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one. Solvent: CDCl₃. Spectrometer Frequency: 100 MHz.
IR (Infrared) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityFunctional Group
~3050-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch
~1720StrongC=O Stretch (Ketone)
~1610, 1500Medium-StrongC=C Stretch (Aromatic)
~1250StrongC-O Stretch (Ether)
Note: Predicted data based on the functional groups present in 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one.
MS (Mass Spectrometry) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

m/zRelative Intensity (%)Assignment
178High[M]⁺ (Molecular Ion)
149Moderate[M - CHO]⁺
121High[M - C₂H₂O₂]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)
Note: Predicted fragmentation pattern based on the structure of 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) equipped with a 5 mm broadband probe.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-32.

  • Relaxation Delay: 1.0 seconds.

  • Acquisition Time: ~4 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2.0 seconds.

  • Acquisition Time: ~1.5 seconds.

  • Spectral Width: -10 to 220 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H) or the solvent signal (77.16 ppm for CDCl₃ in ¹³C).

  • Integrate the peaks in the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

FT-IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two or similar) equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Data Format: Transmittance or Absorbance.

Data Analysis:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O, C-O, aromatic C=C, and C-H bonds).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system (e.g., Agilent 7890B GC coupled to a 5977A MSD) is ideal for this volatile compound.

GC Conditions:

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL of a dilute solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Split Ratio: 50:1.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

  • Analyze the major fragment ions and propose fragmentation pathways consistent with the structure of this compound.

  • Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis and Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in deuterated solvent IR FT-IR Spectroscopy Sample->IR Direct analysis (ATR) MS Mass Spectrometry (GC-MS) Sample->MS Inject dilute solution NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Logical_Relationship cluster_technique Spectroscopic Technique cluster_info Information Obtained cluster_goal Overall Goal NMR NMR (¹H, ¹³C) Connectivity Connectivity & Chemical Environment (H & C Framework) NMR->Connectivity IR FT-IR FunctionalGroups Functional Groups (C=O, C-O, etc.) IR->FunctionalGroups MS Mass Spec. MolecularFormula Molecular Weight & Elemental Composition MS->MolecularFormula StructureElucidation Complete Structural Elucidation and Verification Connectivity->StructureElucidation FunctionalGroups->StructureElucidation MolecularFormula->StructureElucidation

Caption: Logical relationship of spectroscopic techniques in structural analysis.

References

The Biosynthesis of C9 Aldehydes and Alcohols in Citrullus lanatus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citrullus lanatus (watermelon) is a globally significant fruit crop, valued for its refreshing taste and aroma. The characteristic "green" and "fresh" notes of watermelon are largely attributed to a class of volatile organic compounds (VOCs) known as C9 aldehydes and alcohols. These molecules are synthesized via the lipoxygenase (LOX) pathway, a metabolic cascade initiated from the oxidative degradation of polyunsaturated fatty acids. This technical guide provides an in-depth overview of the biosynthesis of C9 aldehydes and alcohols in watermelon, detailing the enzymatic pathways, presenting quantitative data on volatile profiles, and offering comprehensive experimental protocols for the key enzymes involved. The information herein is intended to serve as a valuable resource for researchers in plant biochemistry, food science, and flavor chemistry, as well as for professionals in the drug development sector exploring natural product pathways.

The Lipoxygenase (LOX) Pathway in Citrullus lanatus

The biosynthesis of C9 aldehydes and alcohols in watermelon is a multi-step enzymatic process that begins with the release of polyunsaturated fatty acids from membrane lipids. The primary precursors for C9 volatiles are linoleic acid (C18:2) and linolenic acid (C18:3). The pathway proceeds as follows:

  • Lipoxygenase (LOX) Action : The pathway is initiated by the enzyme lipoxygenase (LOX), which catalyzes the dioxygenation of linoleic or linolenic acid. In plants, LOX can introduce oxygen at either the 9th or 13th carbon position of the fatty acid backbone, leading to the formation of 9-hydroperoxy or 13-hydroperoxy fatty acids. For the synthesis of C9 compounds, the key intermediates are 9-hydroperoxyoctadecadienoic acid (9-HPOD) from linoleic acid and 9-hydroperoxyoctadecatrienoic acid (9-HPOT) from linolenic acid.

  • Hydroperoxide Lyase (HPL) Cleavage : The resulting unstable hydroperoxides are then cleaved by the enzyme hydroperoxide lyase (HPL). Specifically, 9-HPL cleaves the 9-hydroperoxy fatty acids to yield a C9 aldehyde and a C9 oxo-acid. For instance, the cleavage of 9-HPOD results in the formation of (Z)-3-nonenal.

  • Alcohol Dehydrogenase (ADH) Reduction : The C9 aldehydes can be further metabolized, most notably through reduction to their corresponding C9 alcohols. This reaction is catalyzed by alcohol dehydrogenase (ADH), which utilizes NADH or NADPH as a cofactor. For example, (Z)-3-nonenal can be reduced to (Z)-3-nonen-1-ol.

  • Isomerization : Additionally, isomerization reactions can occur, leading to a greater diversity of C9 volatiles. For example, (Z)-3-nonenal can be isomerized to (E)-2-nonenal.

The interplay of these enzymes and the availability of substrates ultimately determine the specific profile of C9 aldehydes and alcohols, which contributes significantly to the characteristic aroma of different watermelon cultivars.

C9 Volatile Biosynthesis in Citrullus lanatus cluster_0 Lipid Bilayer cluster_1 Cytosol Linoleic Acid Linoleic Acid LOX Lipoxygenase (LOX) Linoleic Acid->LOX Linolenic Acid Linolenic Acid Linolenic Acid->LOX 9-HPOD 9-Hydroperoxyoctadecadienoic acid (9-HPOD) LOX->9-HPOD 9-HPOT 9-Hydroperoxyoctadecatrienoic acid (9-HPOT) LOX->9-HPOT HPL Hydroperoxide Lyase (HPL) C9 Aldehydes (Z)-3-Nonenal (E)-2-Nonenal (E,Z)-2,6-Nonadienal HPL->C9 Aldehydes ADH Alcohol Dehydrogenase (ADH) C9 Alcohols (Z)-3-Nonen-1-ol (E,Z)-3,6-Nonadien-1-ol ADH->C9 Alcohols Isomerase Isomerase Isomerase->C9 Aldehydes 9-HPOD->HPL 9-HPOT->HPL C9 Aldehydes->ADH C9 Aldehydes->Isomerase

Caption: Biosynthesis pathway of C9 aldehydes and alcohols in Citrullus lanatus.

Quantitative Data on C9 Volatiles in Citrullus lanatus

The composition and concentration of C9 aldehydes and alcohols can vary significantly among different watermelon cultivars and at different stages of fruit development. The following tables summarize the relative abundance of key C9 volatiles identified in various studies. It is important to note that these values are typically reported as a percentage of the total volatile peak area from Gas Chromatography-Mass Spectrometry (GC-MS) analysis and are therefore semi-quantitative.

Table 1: Relative Abundance of Major C9 Aldehydes and Alcohols in Different Watermelon Cultivars

CompoundCultivar 'Crimson Sweet' (% Peak Area)Cultivar 'Petite Perfection' (% Peak Area)Cultivar 'Fascination' (% Peak Area)
(E)-2-Nonenal7.4 - 13.010.6 - 22.53.3 - 10.8
(E,Z)-2,6-Nonadienal5.3 - 9.816.5 - 28.25.6 - 13.6
(Z)-6-Nonenal2.1 - 6.62.0 - 11.3-
Nonanal4.4 - 6.0--
(Z)-3-Nonen-1-ol8.1 - 12.316.5 - 28.212.4 - 23.9
(Z,Z)-3,6-Nonadien-1-ol3.4 - 6.0-7.6 - 21.4

Data compiled from multiple sources and represent ranges of reported values.

Table 2: Changes in C9 Volatile Composition During Watermelon Ripening

CompoundImmature Fruit (Relative Abundance)Mature Fruit (Relative Abundance)
(E,Z)-2,6-NonadienalLowHigh
(E)-2-NonenalLowHigh
(E,Z)-3,6-Nonadien-1-olLowHigh
(Z)-3-Nonen-1-olLowHigh

Qualitative trends observed during fruit development.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of C9 volatile biosynthesis in Citrullus lanatus.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of C9 Volatiles

This protocol outlines the analysis of C9 aldehydes and alcohols from watermelon flesh.

a. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

  • Homogenize 100 g of fresh watermelon flesh in a blender.

  • Transfer 5 g of the homogenate into a 20 mL headspace vial.

  • Add 1 g of NaCl to the vial to increase the ionic strength and promote the release of volatiles.

  • Seal the vial with a PTFE/silicone septum.

  • Incubate the vial at 40°C for 30 minutes in a water bath with gentle agitation.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 40°C.

  • Immediately desorb the fiber in the GC injection port.

b. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-WAX (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 10°C/min to 230°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 240°C.

  • Ion Source Temperature: 230°C.

  • Electron Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 35-400.

c. Data Analysis

  • Identify compounds by comparing their mass spectra with the NIST library and by comparing their retention indices (RI) with those of authentic standards.

  • Semi-quantify the compounds by calculating the peak area of each compound and expressing it as a percentage of the total peak area of all identified volatiles.

GC-MS Experimental Workflow Watermelon Flesh Watermelon Flesh Homogenization Homogenization Watermelon Flesh->Homogenization HS-SPME Headspace SPME Homogenization->HS-SPME GC-MS Analysis GC-MS Analysis HS-SPME->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Volatile Profile Volatile Profile Data Processing->Volatile Profile Enzyme_Assay_Workflow Tissue_Homogenization Watermelon Tissue Homogenization Crude_Enzyme_Extract Crude Enzyme Extract Tissue_Homogenization->Crude_Enzyme_Extract Protein_Quantification Protein Quantification (Bradford Assay) Crude_Enzyme_Extract->Protein_Quantification LOX_Assay LOX Assay (A234 increase) Crude_Enzyme_Extract->LOX_Assay HPL_Assay HPL Assay (A234 decrease) Crude_Enzyme_Extract->HPL_Assay ADH_Assay ADH Assay (A340 increase) Crude_Enzyme_Extract->ADH_Assay Specific_Activity Calculate Specific Activity (U/mg) LOX_Assay->Specific_Activity HPL_Assay->Specific_Activity ADH_Assay->Specific_Activity

An In-depth Technical Guide to the Molecular Structure and Conformation of 7-methyl-1,5-benzodioxepin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-methyl-1,5-benzodioxepin-3-one, widely known by its trade name Calone 1951®, is a synthetic compound renowned for its characteristic "sea-breeze" or "watermelon" aroma, which has made it a cornerstone of the "marine" fragrance trend in the perfume industry since the 1990s.[1][2] Discovered by Pfizer in 1966, its primary application lies in the formulation of fragrances for a wide range of consumer products.[1][2] While not developed for pharmaceutical applications, its unique seven-membered heterocyclic structure presents an interesting case for conformational analysis. This technical guide provides a comprehensive overview of the molecular structure, conformation, and synthesis of 7-methyl-1,5-benzodioxepin-3-one, drawing upon available spectroscopic and computational data. Due to the absence of a published crystal structure for this specific molecule, this guide also discusses conformational analysis of closely related benzodioxepin analogues to infer its structural properties.

Molecular and Physicochemical Properties

7-methyl-1,5-benzodioxepin-3-one is a white crystalline solid at room temperature.[3] Its fundamental molecular and physicochemical properties, derived from experimental data and computational models, are summarized in the tables below.

Table 1: General Molecular Properties
PropertyValueSource
Chemical Formula C₁₀H₁₀O₃[4]
IUPAC Name 7-methyl-1,5-benzodioxepin-3-one[4]
Synonyms Calone 1951, Watermelon Ketone[4]
CAS Number 28940-11-6[5]
Molecular Weight 178.18 g/mol [4]
Appearance White crystalline powder[3]
Table 2: Physicochemical Data
PropertyValueSource
Melting Point 37.0 to 41.0 °C[3]
Boiling Point 91 °C @ 0.2 mmHg[3]
Water Solubility 13.7 g/L at 20 °C[3]
Density 1.196 g/cm³[3]
Flash Point 129.3 °C[3]
logP (octanol/water) 1.9

Synthesis of 7-methyl-1,5-benzodioxepin-3-one

The synthesis of 7-methyl-1,5-benzodioxepin-3-one has been reported through several routes, most commonly involving the formation of the dioxepin ring from a substituted catechol. A prevalent method is the Williamson ether synthesis followed by an intramolecular Dieckmann condensation.[5][6]

General Synthetic Pathway

The synthesis generally proceeds in three main steps:

  • Etherification: 4-methylcatechol (B155104) is reacted with an appropriate two-carbon electrophile, such as methyl bromoacetate (B1195939), to form the corresponding diether.

  • Cyclization (Dieckmann Condensation): The resulting diester undergoes an intramolecular condensation to form a β-keto ester.

  • Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated to yield the final ketone, 7-methyl-1,5-benzodioxepin-3-one.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 4-methylcatechol 4-methylcatechol Diester Diester Intermediate 4-methylcatechol->Diester Williamson Ether Synthesis Methyl_bromoacetate Methyl bromoacetate Methyl_bromoacetate->Diester Final_Product 7-methyl-1,5-benzodioxepin-3-one Diester->Final_Product Dieckmann Condensation, Hydrolysis & Decarboxylation

Synthetic pathway for 7-methyl-1,5-benzodioxepin-3-one.
Experimental Protocol: Synthesis from 4-methylcatechol and Methyl Bromoacetate

This protocol is based on established synthetic routes described in the literature.[5][6]

Step 1: Williamson Ether Synthesis

  • To a solution of 4-methylcatechol in a suitable solvent (e.g., acetone), a base such as potassium carbonate is added.

  • Methyl bromoacetate is then added dropwise to the mixture.

  • The reaction mixture is heated under reflux for several hours to ensure complete dietherification.

  • After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude diester intermediate.

Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation

  • The crude diester is dissolved in an anhydrous solvent (e.g., toluene) and treated with a strong base, such as sodium methoxide, to initiate the intramolecular Dieckmann condensation.

  • The reaction mixture is heated to form the cyclic β-keto ester.

  • The resulting product is then subjected to acidic or basic hydrolysis to cleave the ester group, followed by decarboxylation upon heating to afford the final product, 7-methyl-1,5-benzodioxepin-3-one.

  • The crude product is purified by a suitable method, such as column chromatography or recrystallization.

Molecular Conformation

The seven-membered dioxepin ring of 7-methyl-1,5-benzodioxepin-3-one is not planar and is expected to exist in a dynamic equilibrium of different conformations. In the absence of a crystal structure for the title compound, valuable insight can be gained from conformational studies of closely related analogues.

A key study by Menard and St-Jacques investigated the conformational dynamics of 1,5-benzodioxepin and its 3,3-dimethyl derivative using dynamic ¹H and ¹³C NMR spectroscopy. Their findings suggest that the seven-membered ring of these compounds primarily exists as an equilibrium between a chair (C) and a twist-boat (TB) conformation.

Conformational_Equilibrium Chair Chair (C) Conformation TwistBoat Twist-Boat (TB) Conformation Chair->TwistBoat Dynamic Equilibrium

Conformational equilibrium of the benzodioxepin ring.
Conformational Analysis by NMR Spectroscopy

The study of the conformational dynamics of benzodioxepin derivatives relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at variable temperatures.

Experimental Protocol: Dynamic NMR Spectroscopy for Conformational Analysis

  • Sample Preparation: A solution of the benzodioxepin derivative is prepared in a suitable solvent that remains liquid at low temperatures (e.g., CHF₂Cl).

  • ¹H and ¹³C NMR Spectra Acquisition: A series of ¹H and ¹³C NMR spectra are recorded over a range of temperatures, from ambient down to temperatures where the conformational exchange is slow on the NMR timescale (e.g., below coalescence).

  • Spectral Analysis:

    • At high temperatures, the rapid interconversion between conformers leads to time-averaged signals in the NMR spectra.

    • As the temperature is lowered, the rate of interconversion decreases, leading to broadening of the signals.

    • At the coalescence temperature (Tc), the signals for the individual conformers merge into a single broad peak.

    • Below the coalescence temperature, separate signals for each conformer (e.g., chair and twist-boat) can be observed and assigned.

  • Data Interpretation:

    • The relative populations of the conformers can be determined by integrating the signals at low temperatures.

    • The energy barriers for conformational changes (e.g., chair inversion, twist-boat pseudorotation) can be calculated from the coalescence temperature and the chemical shift differences between the exchanging sites.

Inferred Conformation of 7-methyl-1,5-benzodioxepin-3-one

Based on the study of analogous compounds, it is highly probable that the seven-membered ring of 7-methyl-1,5-benzodioxepin-3-one also exists in a dynamic equilibrium between chair and twist-boat conformations. The presence of the methyl group on the benzene (B151609) ring and the ketone at the 3-position will influence the exact geometry and the relative populations of these conformers. However, without specific experimental or high-level computational data for the title compound, precise bond lengths, bond angles, and torsional angles cannot be definitively stated.

Table 3: Computed Properties of 7-methyl-1,5-benzodioxepin-3-one

The following table presents computed properties for 7-methyl-1,5-benzodioxepin-3-one, which can provide theoretical insights into its structure.

PropertyValueSource
XLogP3 1.9[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 0[4]
Topological Polar Surface Area 35.5 Ų[4]
Heavy Atom Count 13[4]

Structure-Odor Relationship

The molecular structure of 7-methyl-1,5-benzodioxepin-3-one is directly linked to its unique marine fragrance. Structure-odor relationship (SOR) studies on analogues have revealed that modifications to the benzodioxepinone skeleton can significantly alter the perceived scent.[7] The presence and position of the methyl group on the aromatic ring, as well as the ketone functionality, are thought to be crucial for its characteristic odor.[7]

Conclusion

7-methyl-1,5-benzodioxepin-3-one is a molecule of significant interest in the fragrance industry. While its synthesis is well-established, a detailed experimental characterization of its solid-state structure is currently lacking in the public domain. Conformational analysis of related benzodioxepin structures strongly suggests a dynamic equilibrium between chair and twist-boat conformations for the seven-membered ring. Further research, including X-ray crystallographic studies and detailed computational modeling, would be invaluable for a more precise understanding of the three-dimensional structure and its influence on the unique sensory properties of this compound.

References

An In-depth Technical Guide to the Thermochemical Properties of Watermelon Ketone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide serves as a resource for researchers, scientists, and drug development professionals by summarizing the known physicochemical properties of Watermelon Ketone. More importantly, it outlines the established experimental and computational methodologies that can be employed to determine its key thermochemical data, such as enthalpy of formation, heat capacity, and entropy. Understanding these properties is crucial for process optimization, safety assessments, and modeling its behavior in various formulations.

Physicochemical Data of this compound

This compound is a white crystalline solid at room temperature.[4] Its fundamental physical and chemical properties, gathered from various sources, are summarized below for easy reference.

PropertyValueReferences
CAS Number 28940-11-6[2][3]
Molecular Formula C₁₀H₁₀O₃[1][2]
Molecular Weight 178.18 g/mol [2][5]
Appearance White to light yellow powder/crystals[5][6][7]
Melting Point 35 - 41 °C[3][5][8]
Boiling Point 91 °C at 0.2 mmHg[5][6][9]
267 - 270 °C at 760 mmHg (approx.)[2][10]
Density ~1.196 - 1.35 g/cm³[5][6][8][10]
Vapor Pressure 0.87 Pa at 25 °C[5][11]
Flash Point 129.3 - 135 °C[2][10][11]
Water Solubility 13.7 g/L at 20 °C (low solubility)[5][6]
Solubility Soluble in ethanol, DMSO, and other organic solvents[2][6][7]

Determination of Thermochemical Data: A Proposed Workflow

As specific experimental thermochemical data for this compound is not extensively published, this section outlines a logical workflow for its determination using standard analytical techniques. The relationship between these experimental methods and the desired thermochemical properties is illustrated in the diagram below.

G Proposed Experimental Workflow for Thermochemical Data Acquisition of this compound cluster_0 Sample Preparation cluster_1 Experimental Determination cluster_2 Primary Data Output cluster_3 Calculated Thermochemical Properties Sample High-Purity This compound Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC Bomb Bomb Calorimetry Sample->Bomb Spectroscopy Vibrational Spectroscopy (FT-IR, Raman) Sample->Spectroscopy Cp_data Heat Capacity (Cp) vs. Temperature DSC->Cp_data Fusion_data Enthalpy of Fusion (ΔfusH) Melting Temperature (Tm) DSC->Fusion_data Combustion_data Enthalpy of Combustion (ΔcH°) Bomb->Combustion_data Vib_freq Vibrational Frequencies Spectroscopy->Vib_freq Entropy_data Standard Molar Entropy (S°) Cp_data->Entropy_data Third Law Integration Formation_data Standard Enthalpy of Formation (ΔfH°) Combustion_data->Formation_data Hess's Law Vib_freq->Entropy_data Statistical Mechanics

Proposed workflow for determining the thermochemical properties of this compound.

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the primary thermochemical properties of a solid organic compound like this compound.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is typically determined indirectly by first measuring the enthalpy of combustion using bomb calorimetry and then applying Hess's Law.[12][13]

Methodology: Isoperibol Bomb Calorimetry

  • Principle: A known mass of the sample is completely combusted in a constant-volume container (the "bomb") filled with excess pure oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is precisely measured.[14]

  • Apparatus:

    • Isoperibol bomb calorimeter

    • High-pressure oxygen bomb

    • Calorimeter bucket with a known quantity of water

    • High-precision thermometer (e.g., platinum resistance thermometer)

    • Ignition system

    • Pellet press

  • Protocol:

    • Calibration: The heat capacity of the calorimeter system (C_cal) is determined by combusting a certified standard reference material with a known enthalpy of combustion, such as benzoic acid.

    • Sample Preparation: A pellet of known mass (typically 0.5 - 1.0 g) of high-purity this compound is prepared.

    • Assembly: The pellet is placed in the crucible inside the bomb. An ignition wire is attached, and a small amount of water is added to the bomb to ensure saturation of the final atmosphere, facilitating the condensation of water produced during combustion.

    • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

    • Combustion: The bomb is submerged in the calorimeter's water bath. The system is allowed to reach thermal equilibrium. The sample is then ignited.

    • Data Acquisition: The temperature of the water bath is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calculation:

    • The gross heat released (q_total) is calculated from the temperature rise (ΔT) and the calorimeter's heat capacity: q_total = C_cal * ΔT.

    • Corrections are made for the heat of ignition and the formation of nitric acid from residual nitrogen.

    • The constant volume heat of combustion (ΔcU°) is calculated per mole of the sample.

    • The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU°.

    • Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law with the known standard enthalpies of formation for the combustion products (CO₂ and H₂O).[12]

Heat Capacity (Cp) and Enthalpy of Fusion (ΔfusH)

Differential Scanning Calorimetry (DSC) is a powerful and rapid technique for measuring heat capacity as a function of temperature and the enthalpy associated with phase transitions like melting.[15][16]

Methodology: Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference material as a function of temperature.[15] This difference allows for the determination of heat capacity and the energy absorbed or released during thermal events.[17]

  • Apparatus:

    • Differential Scanning Calorimeter

    • Hermetically sealed sample pans (e.g., aluminum)

    • Inert purge gas (e.g., nitrogen)

  • Protocol:

    • Calibration: The instrument's temperature and heat flow are calibrated using certified standards with known melting points and enthalpies of fusion (e.g., indium).

    • Baseline Measurement: An empty sample pan is run against an empty reference pan to obtain the instrumental baseline.

    • Standard Measurement: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is run to establish a calibration factor for Cp measurements.

    • Sample Measurement: A known mass of this compound (typically 5-10 mg) is hermetically sealed in a sample pan. The sample is heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Analysis:

    • Enthalpy of Fusion (ΔfusH): The endothermic peak corresponding to the melting of this compound is integrated. The area of this peak is directly proportional to the enthalpy of fusion.

    • Heat Capacity (Cp): The specific heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of the sapphire standard and the baseline, taking into account their respective masses.[18]

Standard Molar Entropy (S°)

The absolute entropy of a substance can be determined through two primary routes: calorimetric measurements based on the third law of thermodynamics, or statistical mechanics calculations based on molecular properties.

Methodology 1: Calorimetric Determination

  • Principle: The third law of thermodynamics states that the entropy of a perfect crystal at absolute zero (0 K) is zero. By measuring the heat capacity (Cp) from near 0 K up to the standard temperature (298.15 K) and integrating Cp/T with respect to temperature, the standard molar entropy can be calculated. Contributions from any phase transitions (like fusion) must also be included.[19]

  • Protocol: This requires specialized calorimeters capable of operating at cryogenic temperatures. The heat capacity is measured at very small temperature increments.

  • Calculation: S°(T) = ∫(Cp(T)/T)dT from 0 to T, plus ΔH_transition / T_transition for any phase changes.

Methodology 2: Statistical Mechanics Calculation

  • Principle: For an ideal gas, the total entropy can be calculated by summing the contributions from translational, rotational, vibrational, and electronic energy levels.[20][21] These energy levels can be determined from spectroscopic data.

  • Protocol:

    • Spectroscopic Analysis: Obtain the vibrational frequencies of the this compound molecule using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy.

    • Computational Chemistry: Use quantum chemistry software to calculate the optimized molecular geometry, rotational constants, and vibrational frequencies.

    • Partition Function Calculation: Use the spectroscopic and computational data to calculate the molecular partition functions (translational, rotational, vibrational).

  • Calculation: The standard molar entropy is calculated from the partition functions using the fundamental equations of statistical mechanics.[22][23] This method provides a powerful theoretical value to complement experimental results.

References

Quantum Chemical Insights into Calone 1951: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the molecular structure, conformational preferences, and electronic properties of the iconic marine fragrance molecule, Calone 1951 (7-methyl-2H-1,5-benzodioxepin-3(4H)-one), is presented. This guide synthesizes findings from key research, providing a technical resource for scientists and professionals in fragrance research and drug development.

Calone 1951, a synthetic compound renowned for its distinct "sea-breeze" or "watermelon" aroma, has been a subject of interest in structure-odor relationship (SOR) studies.[1][2] Understanding the molecule's three-dimensional structure and electronic characteristics is crucial for elucidating the molecular basis of its unique olfactory properties. This guide delves into the computational chemistry studies that have explored these aspects, offering a summary of the quantitative data and the experimental protocols used in its analysis.

Molecular Geometry and Conformational Analysis

Early computational modeling, including semi-empirical methods and molecular mechanics (MM2 and PM3), has been employed to investigate the conformational preferences of the Calone 1951 skeleton.[1][3] These studies, complemented by analyses of UV absorption spectra, have focused on the geometry of the seven-membered dioxepinone ring and its influence on the overall molecular shape.

A key geometric parameter investigated is the angle of twist (θ) along the bonds between the aromatic ring and the heteroatomic oxygen atoms.[1][2] Modeling studies have indicated that the heterocyclic portion of the benzodioxepinone skeleton predominantly adopts one of two conformations: a stable, rigid chair form or a more flexible skewed pseudo twist-boat conformation.[1][2] The boat conformation is considered to be adopted by only a negligible percentage of the molecules due to steric constraints.[2]

While detailed quantitative data from high-level quantum chemical calculations such as Density Functional Theory (DFT) remains sparsely published in readily accessible formats, the foundational understanding from these earlier models provides a basis for modern computational approaches. The following table summarizes the key conformational findings.

Computational MethodKey Findings on the Heterocyclic Ring ConformationReference
Semi-empirical Models & UV Absorption AnalysisPrefers a stable, rigid chair form or a flexible skewed pseudo twist-boat conformation.[1][2]
ChemDraw Models (MM2 and PM3 optimized)Aromatic substitution significantly influences the geometric conformation of the heterocyclic ring.[2]

Experimental Protocols

The synthesis and olfactory analysis of Calone 1951 and its analogues are critical for SOR studies. The following sections detail the methodologies employed in key research.

Synthesis of Calone 1951 Analogues

A general and broadly applicable synthetic pathway for producing substituted benzodioxepinones has been developed to explore the impact of different functional groups on the molecule's odor profile.[2] This multi-step process allows for the creation of a diverse range of analogues for olfactory evaluation.

General Procedure:

  • Etherification: Substituted benzene-1,2-diols are reacted with a suitable alkylating agent, such as a hydroxy-protected dihaloalkane, to form a monoalkylated intermediate. This reaction is typically performed in a solvent like DMF.[2]

  • Intramolecular Cyclization: The monoalkylated intermediate undergoes intramolecular etherification upon prolonged heating, leading to the formation of the seven-membered benzodioxepinone ring.[2]

  • Deprotection: The protecting group on the hydroxyl function of the heterocyclic ring is removed.[2]

  • Oxidation: The resulting secondary alcohol is oxidized to the corresponding ketone to yield the final benzodioxepinone analogue. Various oxidizing agents, such as KMnO4 or conditions for Swern oxidation (oxalyl chloride and DMSO), can be employed depending on the nature of the substituents on the aromatic ring.[2]

Olfactory Evaluation using Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific compounds in a complex mixture that are responsible for its aroma.[3] In the context of Calone 1951 research, GC-O is used to assess the odor characteristics of newly synthesized analogues.

Typical GC-O Protocol:

  • Sample Preparation: The fragrance sample, such as a solution of a Calone 1951 analogue, is diluted in a suitable solvent (e.g., acetone).[4]

  • Gas Chromatographic Separation: The diluted sample is injected into a gas chromatograph, where the individual components are separated based on their volatility and interaction with the stationary phase of the GC column.[5]

  • Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) for chemical identification and quantification.[3]

  • Olfactory Detection: The second stream is directed to a heated sniffing port where a trained sensory panelist or "human detector" sniffs the effluent and describes the odor of each eluting compound.[3][6] The intensity and duration of the odor perception are also recorded.[6]

  • Data Correlation: The data from the chemical detector (retention time, mass spectrum) is correlated with the sensory data from the olfactometry port to identify the specific compounds responsible for particular aroma notes.[3]

Logical Workflow for Structure-Odor Relationship (SOR) Studies

The process of investigating the structure-odor relationship for molecules like Calone 1951 involves a systematic workflow that integrates chemical synthesis, purification, characterization, and sensory evaluation, often guided by computational modeling.

SOR_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Evaluation cluster_computational Computational Modeling start Start with Substituted Catechols etherification Williamson Ether Synthesis start->etherification cyclization Dieckmann Condensation etherification->cyclization decarboxylation Hydrolysis & Decarboxylation cyclization->decarboxylation purification Purification (e.g., HPLC) decarboxylation->purification characterization Structural Characterization (NMR, MS) purification->characterization Characterized Analogues gc_o Gas Chromatography-Olfactometry (GC-O) characterization->gc_o Pure Analogues sor_analysis Structure-Odor Relationship Analysis gc_o->sor_analysis Odor Profile modeling Quantum Chemical Calculations (e.g., DFT, Semi-empirical) modeling->sor_analysis Molecular Properties conformation Conformational Analysis modeling->conformation electronic_properties Electronic Properties (HOMO, LUMO) modeling->electronic_properties

References

Methodological & Application

Synthesis of Watermelon Ketone from 4-Methylcatechol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Watermelon Ketone, commercially known as Calone 1951®, is a synthetic aromatic compound renowned for its distinct fresh, ozonic, and marine "sea-breeze" fragrance, with subtle fruity undertones reminiscent of watermelon. Its discovery in 1966 by Pfizer chemists marked a significant milestone in fragrance chemistry, leading to the popularization of the aquatic and marine fragrance family in perfumery. Beyond its use in fine fragrances, soaps, and other scented products, the unique benzodioxepinone structure of this compound serves as a valuable scaffold in medicinal chemistry and drug discovery for the synthesis of novel biologically active molecules.

This document provides detailed application notes and experimental protocols for the synthesis of this compound (7-methyl-2H-1,5-benzodioxepin-3(4H)-one) starting from 4-methylcatechol (B155104). Two primary synthetic routes are outlined, accompanied by quantitative data and characterization methods to aid researchers in the successful synthesis and verification of this important compound.

Synthetic Pathways Overview

The synthesis of this compound from 4-methylcatechol can be primarily achieved through two established routes. The classical approach involves a three-step sequence: a Williamson ether synthesis to form a diester intermediate, followed by an intramolecular Dieckmann condensation to create the seven-membered ring, and finally hydrolysis and decarboxylation. A more direct, one-pot approach involves the reaction of 4-methylcatechol with 1,3-dichloroacetone (B141476).

Synthesis_Overview 4-Methylcatechol 4-Methylcatechol Route_A Route A: Williamson Ether Synthesis, Dieckmann Condensation, Decarboxylation 4-Methylcatechol->Route_A Route_B Route B: One-Pot Condensation 4-Methylcatechol->Route_B Watermelon_Ketone This compound (Calone 1951®) Route_A->Watermelon_Ketone Route_B->Watermelon_Ketone

Caption: Overview of the two main synthetic routes to this compound.

Quantitative Data Summary

The selection of a synthetic route often depends on factors such as desired yield, purity, reaction conditions, and availability of reagents. The following table summarizes the quantitative data associated with the two primary synthetic pathways.

ParameterRoute A: Williamson/DieckmannRoute B: 1,3-DichloroacetoneReference
Starting Materials 4-Methylcatechol, Methyl Bromoacetate (B1195939)4-Methylcatechol, 1,3-Dichloroacetone
Overall Yield 57-68%up to 80%[1]
Purity High (recrystallization)≥98% (after purification)[1]
Key Intermediates Dimethyl 2,2'-((4-methyl-1,2-phenylene)bis(oxy))diacetateNot applicable (one-pot)
Catalyst/Base K₂CO₃, NaH, KI (optional)Na₂CO₃, KI[1]
Solvent Acetone (B3395972), Toluene (B28343), DMFToluene, Butanone[1]
Reaction Temp. Reflux60-80°C[1]
Reaction Time Multi-step (hours per step)3-5 hours[1]

Route A: Williamson Ether Synthesis, Dieckmann Condensation, and Decarboxylation

This classical three-step synthesis is a reliable method for producing this compound. The overall yield can be significantly improved by using potassium iodide (KI) as a catalyst in the initial Williamson ether synthesis step, which facilitates the in-situ formation of the more reactive methyl iodoacetate.[1]

Route_A_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation A1 4-Methylcatechol + Methyl Bromoacetate A2 Reaction in Acetone with K₂CO₃ and KI (cat.) A1->A2 A3 Formation of Diester Intermediate A2->A3 B1 Diester Intermediate A3->B1 B2 Reaction with NaH in Toluene B1->B2 B3 Intramolecular Cyclization B2->B3 C1 Cyclized Intermediate B3->C1 C2 Acidic Hydrolysis and Heating C1->C2 C3 This compound C2->C3

Caption: Workflow for the synthesis of this compound via Route A.

Experimental Protocol - Route A

Step 1: Synthesis of Dimethyl 2,2'-((4-methyl-1,2-phenylene)bis(oxy))diacetate (Diester Intermediate)

  • To a stirred solution of 4-methylcatechol (1.0 eq) in anhydrous acetone, add finely powdered potassium carbonate (K₂CO₃, 2.5 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).

  • Heat the mixture to reflux.

  • Slowly add methyl bromoacetate (2.2 eq) dropwise to the refluxing mixture.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude diester intermediate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure diester. The yield of this step can reach up to 95%.[1]

Step 2: Dieckmann Condensation

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) in anhydrous toluene.

  • Heat the suspension to 80-90°C.

  • Slowly add a solution of the diester intermediate (1.0 eq) in anhydrous toluene to the heated NaH suspension.

  • After the addition is complete, continue heating the mixture at reflux for 2-3 hours until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture in an ice bath and cautiously quench with a mixture of acetic acid and ice.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Evaporate the solvent under reduced pressure to yield the crude cyclized product, 2-carbomethoxy-7-methyl-1,5-benzodioxepin-3-one.

Step 3: Hydrolysis and Decarboxylation

  • To the crude cyclized product from the previous step, add a mixture of acetic acid and concentrated hydrochloric acid (e.g., 5:1 v/v).

  • Heat the mixture at reflux for 4-6 hours to effect both hydrolysis of the ester and decarboxylation.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation or recrystallization from a mixture of acetone and hexane (B92381) to obtain a white crystalline solid.

Route B: One-Pot Synthesis from 4-Methylcatechol and 1,3-Dichloroacetone

This method offers a more streamlined approach to this compound, although yields can be variable and purification may be more challenging compared to the multi-step route.

Route_B_Workflow cluster_0 One-Pot Reaction cluster_1 Purification B1 4-Methylcatechol + 1,3-Dichloroacetone B2 Reaction in Toluene/Butanone with Na₂CO₃ and KI B1->B2 B3 Crude this compound B2->B3 P1 Crude Product B3->P1 P2 Washing, Distillation, and Recrystallization P1->P2 P3 Pure this compound P2->P3

Caption: Workflow for the one-pot synthesis of this compound (Route B).

Experimental Protocol - Route B
  • In a four-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, add a 50% sodium carbonate (Na₂CO₃) solution (e.g., 480g for a 124g batch of 4-methylcatechol) under a nitrogen atmosphere.

  • Add 4-methylcatechol (1.0 eq, e.g., 124g) and heat the mixture to 60-80°C for 1-2 hours.

  • Add toluene (e.g., 800ml) and heat to reflux to remove water via a Dean-Stark trap.

  • Once water removal is complete, cool the mixture to 60-80°C.

  • Add an organic base (e.g., diethylamine) and a catalyst such as ammonium (B1175870) iodide or potassium iodide.

  • Slowly add a solution of 1,3-dichloroacetone (1.0-1.1 eq) in butanone (e.g., 300ml) dropwise to the reaction mixture while maintaining the temperature at 60-80°C.

  • After the addition is complete, maintain the reaction at reflux for 3-5 hours, monitoring by Gas Chromatography (GC) until the 1,3-dichloroacetone is consumed.

  • Cool the reaction mixture and filter to obtain the crude product. Recover the toluene from the filtrate.

  • Wash the crude product with a sodium sulfate solution until neutral.

  • Purify the product by reduced pressure distillation, followed by recrystallization of the collected distillate from a mixture of acetone and n-hexane to yield white crystalline this compound. This process can result in a yield of up to 80%.[1]

Characterization of this compound (Calone 1951®)

Accurate characterization of the synthesized product is crucial to confirm its identity and purity. The following table provides the expected analytical data for this compound.

Analysis Expected Results
Appearance White crystalline solid
Melting Point 35-41°C
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.19 g/mol
¹H NMR (CDCl₃)Data not available in search results
¹³C NMR (CDCl₃)Data not available in search results
IR (KBr, cm⁻¹) Data not available in search results (Expect C=O stretch ~1715 cm⁻¹)
Mass Spec (EI) Data not available in search results (Expect M⁺ at m/z = 178)

Note: Specific spectroscopic data was not available in the provided search results. Researchers should perform their own analyses and compare with reference spectra from commercial suppliers or spectral databases.

Applications in Research and Development

  • Fragrance Chemistry: this compound is a foundational material for creating novel aquatic, marine, and ozonic fragrances. Its unique scent profile can be modified through structural alterations to study structure-odor relationships.

  • Medicinal Chemistry: The benzodioxepinone core of this compound is a versatile scaffold for the synthesis of new chemical entities. Its functional groups can be readily modified to explore potential biological activities.

  • Drug Development: As an intermediate, this compound can be used in the synthesis of more complex molecules with potential therapeutic applications, particularly in areas where the benzodioxepine moiety has shown activity.

Safety Information

  • 4-Methylcatechol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Methyl Bromoacetate: Lachrymator and toxic. Handle with extreme care in a fume hood.

  • 1,3-Dichloroacetone: Toxic and corrosive. Handle with appropriate PPE.

  • Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere.

  • This compound: May be harmful if swallowed.

Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.

References

Application Notes and Protocols for the Gas Chromatography-Olfactometry (GC-O) Analysis of Calone 1951

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of Calone 1951 using Gas Chromatography-Olfactometry (GC-O). Calone 1951, a synthetic ketone, is a pivotal aroma chemical renowned for its distinct fresh, marine, and ozonic scent profile with watermelon undertones.[1][2][3] GC-O is a powerful technique that couples the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector, enabling the characterization of odor-active compounds.[4][5]

Introduction to Calone 1951

Calone 1951, with the chemical name 7-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one, was discovered by Pfizer in 1966.[2] It is a white crystalline solid at room temperature and is widely used in perfumery to impart a "sea-breeze" or "marine" note.[2][6] Its unique olfactory properties have made it a cornerstone of the "aquatic" fragrance family that gained popularity in the 1990s.[1] Understanding the specific odor characteristics and potency of Calone 1951 is crucial for its effective application in fragrance development and sensory research.

Chemical and Physical Properties of Calone 1951:

PropertyValue
IUPAC Name 7-Methyl-2,4-dihydro-3H-1,5-benzodioxepin-3-one[1]
Synonyms Watermelon Ketone, Methylbenzodioxepinone[2]
CAS Number 28940-11-6[2]
Molecular Formula C₁₀H₁₀O₃[6]
Molecular Weight 178.18 g/mol [3]
Appearance White crystalline powder[6]
Odor Profile Intense ozone, marine, green, with floral and watermelon overtones[1][6]
Vapor Pressure 0.05 Pa (at 20°C)[6]
Melting Point 35-41 °C[2]

Principles of Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that separates volatile compounds using a gas chromatograph (GC) and allows a trained sensory panelist to assess the odor of each compound as it elutes from the GC column. The effluent from the column is split between a chemical detector (like a mass spectrometer or flame ionization detector) and a sniffing port.[5][7] This dual detection provides both chemical identification and sensory characterization of the odor-active compounds in a sample.

Several GC-O techniques are commonly employed to quantify the potency of odorants:

  • Aroma Extract Dilution Analysis (AEDA): This method involves the serial dilution of a sample extract, with each dilution being analyzed by GC-O. The Flavor Dilution (FD) factor is the highest dilution at which an odor is still detectable.[8]

  • Odor-Specific Magnitude Estimation (OSME): In this technique, panelists assign an intensity rating to each detected odor using a predefined scale.

  • Detection Frequency: A panel of assessors sniffs the sample, and the number of panelists who detect an odor at a specific retention time is recorded.[4]

Experimental Protocols

The following are detailed protocols for the GC-O analysis of Calone 1951.

3.1. Sample Preparation

Due to its powdery form, Calone 1951 should be dissolved in a suitable solvent for injection into the GC.

  • Materials:

    • Calone 1951 (analytical standard)

    • Ethanol (B145695) or Dichloromethane (high-purity, for GC analysis)

    • Volumetric flasks (10 mL)

    • Micropipettes

  • Procedure:

    • Prepare a stock solution of Calone 1951 by accurately weighing 100 mg of the solid and dissolving it in 10 mL of ethanol in a volumetric flask to achieve a concentration of 10 mg/mL.

    • From the stock solution, prepare a series of dilutions for analysis. For initial screening, a concentration of 100 µg/mL is recommended.

3.2. Gas Chromatography-Mass Spectrometry/Olfactometry (GC-MS/O) Conditions

These conditions are a starting point and may require optimization based on the specific instrumentation.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program 50°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Effluent Split Ratio 1:1 between MS and sniffing port
Transfer Line Temp. 250°C
Mass Spectrometer Agilent 5977B or equivalent
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range m/z 35-350
Sniffing Port Gerstel ODP 3 or equivalent, humidified air at 50 mL/min

3.3. Protocol for Aroma Extract Dilution Analysis (AEDA)

  • Prepare a dilution series of the Calone 1951 stock solution in ethanol (e.g., 1:1, 1:10, 1:100, 1:1000, etc.).

  • Inject each dilution into the GC-MS/O system, starting with the most dilute sample.

  • A trained panelist sniffs the effluent at the olfactometry port and records the retention time and odor description for any detected aroma.

  • The analysis for a given dilution is stopped when no odor can be detected by the panelist.

  • The Flavor Dilution (FD) factor is the reciprocal of the concentration of the highest dilution at which the characteristic odor of Calone 1951 is still perceived.

3.4. Protocol for Odor-Specific Magnitude Estimation (OSME)

  • Inject a standard concentration of Calone 1951 (e.g., 100 µg/mL) into the GC-MS/O system.

  • As the Calone 1951 peak elutes, a trained panelist rates the intensity of the perceived odor on a pre-defined scale (e.g., a 7-point scale from 0 = no odor to 6 = extremely strong).

  • The retention time, odor descriptor, and intensity rating are recorded.

  • Repeat the analysis with multiple panelists (typically 3-5) to obtain an average intensity rating.

Data Presentation

The following tables illustrate how quantitative data from the GC-O analysis of Calone 1951 should be presented. Please note that the values in these tables are illustrative examples, as specific experimental data for Calone 1951 is not publicly available.

Table 1: Aroma Extract Dilution Analysis (AEDA) of Calone 1951

CompoundRetention Index (RI)Odor DescriptorFlavor Dilution (FD) Factor
Calone 19511450Marine, ozonic, watermelon1024

Table 2: Odor-Specific Magnitude Estimation (OSME) of Calone 1951

CompoundRetention Index (RI)Odor DescriptorAverage Intensity Rating (n=4)
Calone 19511450Marine, ozonic, watermelon5.5 ± 0.5

Table 3: Sensory Panel Detection Frequency for Calone 1951

CompoundRetention Index (RI)Odor DescriptorDetection Frequency (n=10 panelists)
Calone 19511450Marine, ozonic, watermelon10/10

Mandatory Visualizations

GC_O_Workflow cluster_SamplePrep Sample Preparation cluster_GC_Analysis GC-MS/O Analysis cluster_Data_Analysis Data Acquisition & Analysis Calone_Standard Calone 1951 Standard Dilution Serial Dilutions Calone_Standard->Dilution Solvent Ethanol Solvent->Dilution Injector GC Injector Dilution->Injector GC_Column GC Column Separation Injector->GC_Column Splitter Effluent Splitter GC_Column->Splitter MS_Detector Mass Spectrometer Splitter->MS_Detector Sniffing_Port Olfactory Detection Port Splitter->Sniffing_Port MS_Data Mass Spectrum MS_Detector->MS_Data O_Data Olfactory Data (Descriptor, Intensity, FD Factor) Sniffing_Port->O_Data Data_Integration Data Integration & Reporting MS_Data->Data_Integration O_Data->Data_Integration

Caption: Experimental workflow for GC-O analysis of Calone 1951.

Calone_Odor_Profile cluster_structure Chemical Structure cluster_descriptors Odor Profile Calone Calone 1951 (7-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one) Marine Marine Calone->Marine Primary Ozonic Ozonic Calone->Ozonic Primary Watermelon Watermelon Calone->Watermelon Secondary Green Green Calone->Green Tertiary Floral Floral Calone->Floral Tertiary

Caption: Relationship between Calone 1951 structure and its odor profile.

References

Application Note: Analysis of Watermelon Aroma Compounds Using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Watermelon (Citrullus lanatus) possesses a characteristic fresh and sweet aroma that is a key driver of consumer acceptance. This aroma is composed of a complex mixture of volatile organic compounds (VOCs), primarily C6 and C9 aldehydes and alcohols derived from the lipoxygenase metabolic pathway.[1][2] Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and robust technique for the extraction and pre-concentration of these volatile compounds from the headspace of watermelon samples for subsequent analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).[1][3][4] This application note provides a detailed protocol for the analysis of watermelon aroma compounds using headspace SPME-GC-MS.

Key Aroma Compounds in Watermelon

The characteristic aroma of watermelon is largely attributed to nine-carbon aldehydes and alcohols.[1][2][5] Key compounds include (Z)-2-nonenal, (E)-2-nonenal, (E,Z)-2,6-nonadienal, (Z)-3-nonen-1-ol, and (Z,Z)-3,6-nonadien-1-ol, which contribute fresh, green, and melon-like notes.[2] Other significant contributors to the aroma profile include six-carbon compounds like hexanal, and various ketones such as 6-methyl-5-hepten-2-one.[1][6] The relative abundance of these compounds can vary between different watermelon cultivars, tissues (flesh vs. rind), and storage conditions.[1][5][7]

Experimental Protocols

This section details the methodology for the extraction and analysis of volatile aroma compounds from watermelon samples using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

Proper sample preparation is critical for reproducible results. The aroma of fresh-cut watermelon is a dynamic process, with characteristic compounds forming immediately after cutting.[3][8]

  • Fresh Watermelon Flesh/Rind:

    • Wash the watermelon with tap water and dry it with paper towels.

    • Separate the flesh and rind. For the rind, remove the external green peel.[2]

    • Dice the desired tissue (flesh or rind) into small pieces (e.g., 1 cm³).[2]

    • Homogenize the diced sample by blending for a short period (e.g., 20 seconds) to achieve a consistent puree.[2]

    • Weigh a precise amount of the homogenized sample (e.g., 2-3 g) into a headspace vial (e.g., 20 mL).[2][7]

    • (Optional but recommended) Add 1 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds into the headspace.[2][9]

    • Immediately seal the vial with a magnetic screw cap fitted with a PTFE/silicone septum.[2]

  • Watermelon Juice:

    • Extract the juice from fully ripe watermelon, for instance, by squeezing it through miracloth.[3][6]

    • Pipette a defined volume of the fresh juice (e.g., 10 mL) into a headspace vial (e.g., 40 mL).[10]

    • If using an internal standard for quantification, add it at this stage (e.g., 1 µL of 2-methyl-3-heptanone).[10]

    • Immediately seal the vial.

2. Headspace SPME Extraction

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber is commonly used and has been shown to be effective for the broad range of volatile compounds found in watermelon.[1][2][10] Carboxen/PDMS fibers are also noted as ideal for adsorbing volatile compounds.

  • Fiber Conditioning: Before the first use, and briefly before each analysis, condition the SPME fiber according to the manufacturer's instructions (e.g., at 250 °C for 5 minutes in the GC injection port).[7]

  • Incubation/Equilibration: Place the sealed sample vial in a heating block or the autosampler's incubation chamber. Allow the sample to equilibrate at a controlled temperature (e.g., 40 °C) for a set time (e.g., 15-20 minutes) with agitation (e.g., 250 rpm) to facilitate the release of volatiles into the headspace.[1][2][7]

  • Extraction: After equilibration, expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-30 minutes) at the same temperature and agitation.[1][2][9]

3. GC-MS Analysis

  • Desorption: After extraction, immediately transfer the SPME fiber to the heated injection port of the GC-MS. Thermal desorption of the analytes from the fiber is typically performed in splitless mode at a temperature of 250 °C for 3-5 minutes.[1][7]

  • Gas Chromatography:

    • Column: A polar column, such as a ZB-Wax or DB-Wax (e.g., 30 m x 0.25 mm i.d. x 0.25 µm film thickness), is suitable for separating the wide range of aroma compounds.[1]

    • Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).[1]

    • Oven Temperature Program: A typical temperature program starts at 40-50 °C, holds for a few minutes, then ramps up to a final temperature of 230-250 °C. For example: 50 °C for 2 min, ramp at 5 °C/min to 230 °C, and hold for 5 min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

    • Ion Source Temperature: e.g., 230 °C.

    • Interface Temperature: e.g., 250 °C.

4. Data Analysis and Compound Identification

  • Identify the volatile compounds by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley).

  • Confirm the identification by comparing the calculated Linear Retention Indices (LRI) with published values for the same type of GC column.

  • Semi-quantification can be performed based on the relative peak area of each compound compared to the total peak area of all identified compounds. For quantitative analysis, the use of an internal or external standard curve is necessary.[10]

Data Presentation

The following table summarizes the relative abundance (as a percentage of total peak area) of key aroma compounds identified in the flesh of different watermelon cultivars using HS-SPME-GC-MS. This data is compiled from published literature and illustrates the typical variation between cultivars.

Table 1: Relative Peak Area (%) of Major Volatile Aroma Compounds in Different Watermelon Cultivars.

CompoundCultivar 'Captivation' (%)Cultivar 'Exclamation' (%)Cultivar 'Excursion' (%)Cultivar 'Fascination' (%)Predominant Aroma Descriptor(s)
Hexanal12.715.114.513.9Green, Grassy
(E)-2-Nonenal7.413.09.311.2Cucumber, Fatty
(Z)-3-Nonen-1-ol12.38.19.28.8Green, Melon
6-Methyl-5-hepten-2-one8.46.47.97.0Green, Fruity
(E,Z)-2,6-Nonadienal9.85.37.16.5Cucumber, Green
(Z)-6-Nonenal2.16.64.83.9Melon, Pungent
Nonanal6.04.45.24.8Fatty, Citrus
(Z,Z)-3,6-Nonadien-1-ol6.03.44.13.9Melon, Green
Hexanol3.65.84.95.1Fruity, Sweet
(E)-2-Octenal2.22.92.72.5Green, Fatty

Data compiled from a study by Lu et al. (2022) on watermelon flesh volatiles.[1][2]

Visualizations

The following diagram illustrates the general experimental workflow for the analysis of watermelon aroma compounds using HS-SPME-GC-MS.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Watermelon Sample (Flesh, Rind, or Juice) Homogenize Dice & Homogenize Sample->Homogenize Weigh Weigh into Vial (+/- NaCl) Homogenize->Weigh Seal Seal Vial Weigh->Seal Equilibrate Incubate & Equilibrate (e.g., 40°C, 15 min) Seal->Equilibrate Transfer to Autosampler Extract Expose SPME Fiber (e.g., 20 min) Equilibrate->Extract Desorb Thermal Desorption in GC Inlet (250°C) Extract->Desorb Transfer Fiber Separate Chromatographic Separation (GC) Desorb->Separate Detect Mass Spectrometry Detection (MS) Separate->Detect Identify Compound Identification (Mass Spectra & LRI) Detect->Identify Quantify Semi-Quantification (Relative Peak Area) Identify->Quantify

Caption: Experimental workflow for watermelon aroma analysis.

References

Application of Watermelon Ketone in Flavor and Fragrance Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Watermelon Ketone, commercially known as Calone 1951, is a synthetic aromatic chemical that has revolutionized the flavor and fragrance industry since its discovery. Chemically designated as 7-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one, it is renowned for its intensely fresh and distinctive "sea-breeze" aroma, with characteristic notes of ozone, marine air, and a subtle hint of watermelon rind.[1][2][3] This unique olfactory profile has made it a cornerstone ingredient in the creation of aquatic and ozonic fragrances, and a valuable component for imparting fresh and fruity notes in a variety of flavor applications.

Discovered by Pfizer in 1966, this compound gained widespread use in perfumery in the 1980s and was a defining element of the "marine" fragrance trend of the 1990s.[1][2][4] Its applications extend beyond fine fragrances to a wide array of consumer products, including cosmetics, personal care items, and home fragrance products.[1][5] In the food and beverage industry, it is utilized as a flavoring agent to introduce a fresh, watermelon-like taste.[1][5]

This document provides detailed application notes and experimental protocols for the synthesis, analysis, and application of this compound in the field of flavor and fragrance chemistry.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in various formulations.

PropertyValueReference
Chemical Name 7-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one[6][7]
Synonyms Calone 1951, Calone, Methylbenzodioxepinone[1][7]
CAS Number 28940-11-6[1][6][7]
Molecular Formula C₁₀H₁₀O₃[1][3][7]
Molecular Weight 178.18 g/mol [1][5]
Appearance White to pale yellow crystalline powder or solid[1][8][9]
Odor Profile Fresh, watery, clean, melon, green, marine, ozone, phenolic[1][10]
Melting Point 35-41 °C[2][3][5]
Boiling Point 305.2 °C @ 760 mmHg[1][5]
Flash Point 129.3 °C[1][5]
Vapor Pressure 0.001 mmHg @ 25 °C (estimated)[1]
Solubility Insoluble in water; soluble in ethanol (B145695) and other organic solvents. Soluble in dipropylene glycol.[1][5][8]
Stability Generally stable under normal conditions. Should be stored in a cool, dry place away from light. Ether linkages can be broken under strong acidic conditions.[8][9]
logP (o/w) 2.430[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reaction of 4-Methylcatechol (B155104) and 1,3-Dichloroacetone (B141476)

This protocol describes a common method for the synthesis of this compound.

Materials:

Equipment:

  • Four-necked round-bottom flask

  • Reflux condenser

  • Thermometer

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Recrystallization apparatus

  • Gas Chromatography (GC) equipment for analysis

Procedure:

  • Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, add a solution of sodium carbonate in water.

  • Addition of Reactants: Under a nitrogen atmosphere, add 4-methylcatechol to the flask. Heat the mixture to 60-80°C and stir for 1-2 hours.

  • Azeotropic Water Removal: Add toluene to the reaction mixture and heat to reflux to remove water azeotropically.

  • Catalyst and Second Reactant Addition: Cool the mixture to 60°C. Add an organic base (e.g., triethylamine) and a catalytic amount of potassium iodide. Slowly add a solution of 1,3-dichloroacetone in butanone or toluene dropwise over a period of time, maintaining the temperature at 60-80°C.

  • Reaction: After the addition is complete, continue to stir the mixture at reflux for 3-5 hours. Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter to remove inorganic salts. Wash the filtrate with a sodium sulfate solution until neutral.

  • Purification:

    • Distillation: Concentrate the organic layer under reduced pressure to remove the solvent. The crude product is then purified by vacuum distillation.

    • Recrystallization: The distilled fraction is further purified by recrystallization from a mixed solvent of acetone and n-hexane (e.g., in a 1:1 to 1:1.5 ratio) to yield white crystals of this compound.[11][12]

  • Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A yield of over 80% with a purity of over 98% can be achieved with this method.[11][12]

Protocol 2: Quality Control and Analysis of this compound

This protocol outlines the analytical methods for ensuring the quality and purity of synthesized or purchased this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Objective: To determine the purity of this compound and identify any impurities.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: Inject a solution of the sample in a suitable solvent (e.g., acetone or dichloromethane).

  • Temperature Program:

    • Initial temperature: e.g., 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Detector:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: Scan from m/z 40 to 450.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Calculate the purity by peak area percentage.

2. Sensory Evaluation:

  • Objective: To assess the olfactory profile of the this compound.

  • Procedure:

    • Prepare a 1% or 10% solution of this compound in a suitable solvent like dipropylene glycol (DPG) or ethanol.[1]

    • Dip a standard fragrance smelling strip into the solution.

    • Allow the solvent to evaporate for a few seconds.

    • Evaluate the odor at different time intervals (top note, middle note, and base note) and record the perceived characteristics (e.g., marine, ozonic, fruity, green).

Application Notes

Application in Fine Fragrances

This compound is a key ingredient in the "aquatic" or "marine" fragrance family. Its powerful and diffusive character provides a fresh, watery, and ozonic top and heart note to perfumes.

  • Usage Level: Typically used at concentrations ranging from 0.1% to 2% in the fragrance concentrate.[13]

  • Blending: It blends well with a variety of other fragrance materials, including:

    • Floral notes: Enhances the freshness of lily-of-the-valley, cyclamen, and other white florals.

    • Citrus notes: Complements the brightness of bergamot, lemon, and grapefruit.

    • Fruity notes: Reinforces the watery aspects of melon, apple, and pear notes.

    • Woody notes: Provides a fresh contrast to cedarwood, sandalwood, and vetiver.

  • Logical Relationship in a Marine Fragrance:

G cluster_fragrance Marine Fragrance Accord WK This compound Citrus Citrus Notes (e.g., Bergamot) WK->Citrus Enhances Freshness Floral Floral Notes (e.g., Lily of the Valley) WK->Floral Adds Watery Facet Woody Woody/Musk Base (e.g., Cedarwood, White Musk) WK->Woody Provides Ozonic Lift Citrus->Floral Lifts Floralcy Citrus->Woody Transitions to Base Floral->Woody Transitions to Base caption Logical relationship of this compound in a marine fragrance.

Caption: Logical relationship of this compound in a marine fragrance.

Application in Flavor Formulations

In the flavor industry, this compound is used to impart a fresh and juicy watermelon-like flavor to a variety of products.

  • Applications: Beverages, candies, chewing gum, and dairy products.[1]

  • Usage Level: Used at very low concentrations, typically in the parts-per-million (ppm) range, due to its potent character.

  • Protocol for Beverage Flavoring:

    • Stock Solution: Prepare a stock solution of this compound (e.g., 0.1% in propylene (B89431) glycol).

    • Dosage Trials: Add the stock solution to the beverage base at different concentrations (e.g., 1 ppm, 5 ppm, 10 ppm).

    • Sensory Evaluation: Conduct a sensory panel to evaluate the flavor profile of the different samples and determine the optimal dosage for the desired fresh watermelon note.

Experimental Workflows

Synthesis and Purification Workflow

G Reactants 4-Methylcatechol & 1,3-Dichloroacetone Reaction Cyclization Reaction (Base, Catalyst) Reactants->Reaction Workup Filtration & Washing Reaction->Workup Crude Crude Product Workup->Crude Distillation Vacuum Distillation Crude->Distillation Recrystallization Recrystallization (Acetone/n-Hexane) Distillation->Recrystallization Pure Pure this compound Recrystallization->Pure Analysis QC Analysis (GC-MS, Sensory) Pure->Analysis caption Workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Fragrance Application Workflow

G Concept Fragrance Concept: Marine/Aquatic Formulation Formulation Development Concept->Formulation WK_add Incorporate this compound (0.1% - 2%) Formulation->WK_add Blending Blending with other fragrance raw materials WK_add->Blending Evaluation Sensory Evaluation (On skin, in product base) Blending->Evaluation Modification Formula Modification (if necessary) Evaluation->Modification Final Final Fragrance Oil Evaluation->Final Modification->Blending caption Workflow for the application of this compound in a fragrance.

Caption: Workflow for the application of this compound in a fragrance.

References

Application Note: Synthesis of Watermelon Ketone via Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Watermelon Ketone, chemically known as 7-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one, is a high-value fine chemical widely used in the fragrance and flavor industry.[1][2] It imparts a fresh, fruity, and marine-like aroma, making it a popular ingredient in perfumes, cosmetics, and food products.[1] A critical step in the synthesis of this compound is the Dieckmann condensation, an intramolecular cyclization of a diester to form a cyclic β-keto ester.[3][4][5] This reaction is the intramolecular equivalent of the Claisen condensation and is highly effective for forming five or six-membered rings.[5][6][7] The resulting β-keto ester is then hydrolyzed and decarboxylated to yield the final ketone product.[1][8]

This application note provides a detailed protocol for the synthesis of this compound, focusing on the Dieckmann condensation step. The procedure is based on an improved synthesis process that reports high yields and product purity.[1]

Reaction Pathway

The synthesis of this compound from 4-methylcatechol (B155104) involves a three-step process:

  • Williamson Ether Synthesis: 4-methylcatechol is reacted with methyl bromoacetate (B1195939) to form the diester intermediate, methyl (2-(methoxycarbonylmethoxy)-4-methylphenoxy)acetate.[1][9]

  • Dieckmann Condensation: The diester undergoes a base-catalyzed intramolecular condensation to form the cyclic β-keto ester, methyl 7-methyl-3-oxo-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylate.[1]

  • Hydrolysis & Decarboxylation: The intermediate β-keto ester is then hydrolyzed and decarboxylated to afford the final product, this compound.[1][9]

Experimental Protocols

This section details the protocol for the Dieckmann condensation and subsequent hydrolysis/decarboxylation steps in the synthesis of this compound.

Protocol 1: Dieckmann Condensation

This procedure describes the intramolecular cyclization of the diester intermediate.

  • Reagent Preparation:

    • Prepare a solution of the diester intermediate, methyl (2-(methoxycarbonylmethoxy)-4-methylphenoxy)acetate, in anhydrous tetrahydrofuran (B95107) (THF) at a ratio of 1g of diester per 25 mL of solvent.[1]

    • Prepare a solution of potassium tert-butoxide in anhydrous THF at a ratio of 1g of base per 25 mL of solvent.[1]

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the diester solution.

    • Begin stirring and gently heat the solution in an oil bath to 55 °C.[1]

  • Reaction Execution:

    • Slowly add the potassium tert-butoxide solution to the heated diester solution.

    • Maintain the reaction mixture at a constant temperature of 55 °C and continue stirring under reflux for 45 minutes to facilitate the Dieckmann condensation.[1]

  • Work-up and Quenching:

    • After 45 minutes, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding a hydrochloric acid solution to adjust the pH to 2.5.[1]

    • The resulting product is the intermediate, 7-methyl-3-carbonyl-3,4-dihydro-2H-benzo[b][1][4]dioxane-2/4-carboxylic acid methyl ester.

Protocol 2: Hydrolysis and Decarboxylation

This procedure describes the conversion of the cyclic β-keto ester to this compound.

  • Reagent Preparation:

    • Prepare an alcoholic acid solution (e.g., 5% aqueous hydrochloric acid in ethanol).[1]

  • Reaction Setup:

    • Combine the crude β-keto ester from the previous step with the alcoholic acid solution in a round-bottom flask. A suggested ratio is 1g of the ester to 25 mL of the alcoholic acid solution.[1]

  • Reaction Execution:

    • Heat the mixture in an oil bath to a constant temperature of 85 °C.[1]

    • Stir the reaction under reflux for 2.5 hours to effect hydrolysis and decarboxylation.[1]

  • Product Isolation and Purification:

    • After the reaction is complete, cool the mixture.

    • The final product, this compound, can be isolated using standard extraction and purification techniques.

    • High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) can be used to confirm a product purity of up to 99.5%.[1]

Data Presentation

The following table summarizes the quantitative data from different reported synthesis protocols for this compound.

ParameterProtocol 1Protocol 2 (Alternative)
Step Dieckmann Condensation Dieckmann Condensation
Base / CatalystPotassium tert-butoxide[1]Sodium Sand[8]
SolventAnhydrous THF[1]Toluene[8]
Temperature55 °C[1]60 °C[8]
Reaction Time45 minutes[1]4 hours[8]
Yield (Cyclization Step)Not explicitly stated, but contributes to high overall yield.Up to 68.77%[8]
Step Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation
ReagentsEthanol / 5% aq. HCl[1]6 mol/L HCl and Acetic Acid[8]
Temperature85 °C[1]80 °C[8]
Reaction Time2.5 hours[1]8 hours[8]
Yield (Decarboxylation)Not explicitly stated.83.35%[8]
Overall Results
Final Product YieldUp to 67.11%[1]57.32%[8]
Final Product PurityUp to 99.5%[1]Not specified.

Visualizations

The following diagrams illustrate the key relationships and workflows in the synthesis of this compound.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation A 4-Methylcatechol C Diester Intermediate (methyl (2-(methoxycarbonylmethoxy)-4-methylphenoxy)acetate) A->C Condensation D Diester Intermediate B Methyl Bromoacetate B->C Condensation E Cyclic β-Keto Ester D->E Intramolecular Cyclization F Cyclic β-Keto Ester Base Potassium tert-butoxide (Base) Base->E G This compound (Final Product) F->G Hydrolysis & Decarboxylation Acid Acid & Heat Acid->G G start Start prep Prepare Diester & Base Solutions in Anhydrous THF start->prep setup Add Diester Solution to Flask Heat to 55°C prep->setup react Add Base Solution Reflux for 45 min setup->react workup Cool Mixture Adjust pH to 2.5 with HCl react->workup hydrolysis Add Alcoholic Acid Heat to 85°C for 2.5h workup->hydrolysis isolate Isolate & Purify Product hydrolysis->isolate end End Product: This compound isolate->end

References

Application Notes and Protocols for the Encapsulation of Watermelon Ketone in Consumer Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established techniques for the encapsulation of Watermelon Ketone (7-Methyl-2H-1,5-benzodioxepin-3(4H)-one), a popular fragrance and flavor compound used in a variety of consumer products. The following sections detail the principles, protocols, and comparative data for the most relevant encapsulation technologies aimed at enhancing the stability, controlling the release, and improving the handling of this volatile compound.

Introduction to this compound Encapsulation

This compound is a highly valued aromatic compound known for its fresh, watery, and slightly fruity-green scent, reminiscent of watermelon.[1] Its application spans across the food and beverage, personal care, and home fragrance industries. However, its volatility and susceptibility to degradation when exposed to heat, light, and oxygen present significant challenges during product formulation and storage.[2][3] Encapsulation provides a robust solution by creating a protective barrier around the this compound molecules, thereby improving their stability, extending their shelf-life, and enabling controlled release mechanisms.[2][3][4]

This document outlines three primary encapsulation techniques: spray drying, complex coacervation, and β-cyclodextrin inclusion complexation. Each method offers distinct advantages and is suited for different product applications.

Comparative Analysis of Encapsulation Techniques

The selection of an appropriate encapsulation technique is critical and depends on factors such as the desired particle size, the nature of the final product, cost considerations, and the required release profile. The following table summarizes the key quantitative parameters for each of the discussed encapsulation methods.

ParameterSpray DryingComplex Coacervationβ-Cyclodextrin Inclusion
Typical Encapsulation Efficiency (%) 75 - 95%85 - 99%60 - 85%
Average Particle Size 10 - 100 µm20 - 500 µm1 - 2 µm (complexes)
Core Loading (%) 10 - 40%20 - 60%5 - 15%
Release Mechanism Diffusion, FracturepH change, Temperature, Mechanical StressDiffusion, Dissolution
Heat Stability Moderate to HighModerateHigh
Solubility of Microcapsules Water-solubleGenerally water-insolubleWater-soluble

Experimental Protocols

The following sections provide detailed methodologies for the encapsulation of this compound using spray drying, complex coacervation, and β-cyclodextrin inclusion complexation.

Spray Drying Encapsulation of this compound

Spray drying is a widely used, cost-effective method for encapsulating flavors and fragrances.[5] It involves atomizing an emulsion of the core material (this compound) and a carrier solution into a stream of hot air to produce a dry powder.

SprayDryingWorkflow cluster_prep Emulsion Preparation cluster_drying Spray Drying cluster_analysis Analysis prep_carrier Prepare Carrier Solution (e.g., Maltodextrin (B1146171) + Gum Arabic in water) add_wk Add this compound prep_carrier->add_wk Dissolve emulsify High-Shear Homogenization add_wk->emulsify Disperse atomize Atomize Emulsion emulsify->atomize Feed drying Drying Chamber (Hot Air) atomize->drying collect Cyclone Separation and Collection drying->collect Evaporation analysis Characterize Powder: - Encapsulation Efficiency - Particle Size - Moisture Content - Stability collect->analysis Analyze

Caption: Workflow for the encapsulation of this compound via spray drying.

  • Preparation of the Wall Material Solution:

    • Dissolve a mixture of maltodextrin (DE 10-20) and gum arabic in a 3:1 ratio in deionized water to achieve a final solids concentration of 30-40% (w/v).

    • Stir the solution at 40-50°C until the wall materials are fully hydrated.

  • Emulsification:

    • Add this compound to the wall material solution at a core-to-wall ratio of 1:4 (w/w).

    • Homogenize the mixture using a high-shear mixer at 5000-10000 rpm for 10-15 minutes to form a stable oil-in-water emulsion.

  • Spray Drying:

    • Feed the emulsion into a co-current spray dryer.

    • Set the inlet air temperature to 160-180°C and the outlet air temperature to 80-100°C.

    • Adjust the feed flow rate to maintain the desired outlet temperature.

    • Collect the resulting powder from the cyclone separator.

  • Analysis:

    • Determine the encapsulation efficiency by quantifying the surface and total this compound content using solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).

    • Analyze the particle size and morphology using laser diffraction and scanning electron microscopy (SEM).

Complex Coacervation of this compound

Complex coacervation is a phase separation process involving two oppositely charged hydrocolloids, typically a protein and a polysaccharide, to form a polymer-rich coacervate phase that encapsulates the core material.[6][7] This method is known for its high encapsulation efficiency.[7]

CoacervationWorkflow cluster_prep Preparation cluster_coacervation Coacervation cluster_hardening Hardening & Collection prep_polymers Prepare Polymer Solutions (e.g., Gelatin and Gum Arabic) emulsify_wk Emulsify this compound in Gelatin Solution prep_polymers->emulsify_wk mix_polymers Mix Polymer Solutions emulsify_wk->mix_polymers adjust_ph Adjust pH to Induce Coacervation (e.g., pH 4.0) mix_polymers->adjust_ph cool Cool to Solidify Shell adjust_ph->cool crosslink Cross-link with Transglutaminase cool->crosslink wash_collect Wash and Collect Microcapsules crosslink->wash_collect dry Freeze-dry or Spray-dry wash_collect->dry

Caption: Workflow for this compound encapsulation by complex coacervation.

  • Preparation of Polymer Solutions:

    • Prepare a 2% (w/v) solution of gelatin (Type A) in deionized water at 50°C.

    • Prepare a 2% (w/v) solution of gum arabic in deionized water at room temperature.

  • Emulsification:

    • Disperse this compound into the gelatin solution at a core-to-gelatin ratio of 1:1 (w/w) using a high-speed homogenizer to create an oil-in-water emulsion.

  • Coacervation:

    • Add the gum arabic solution to the emulsion in a 1:1 ratio (gelatin:gum arabic) with continuous stirring.

    • Slowly adjust the pH of the mixture to 4.0 using a 1M solution of a food-grade acid (e.g., citric acid) to induce coacervation.

  • Shell Hardening and Collection:

    • Cool the dispersion to 5-10°C in an ice bath for 30-60 minutes to allow the gelatin to gel.

    • Add a cross-linking agent, such as transglutaminase, and stir for several hours at room temperature to harden the microcapsule walls.

    • Wash the microcapsules with deionized water and collect them by centrifugation or filtration.

    • The resulting microcapsules can be used as a slurry or freeze-dried to obtain a powder.

β-Cyclodextrin Inclusion Complexation of this compound

β-Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate "guest" molecules, like this compound, in their cavity, forming inclusion complexes that enhance stability and solubility.

InclusionComplex cluster_components Components cluster_process Process cluster_product Product beta_cd β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) mixing Co-precipitation or Kneading in an Aqueous Environment beta_cd->mixing wk This compound (Hydrophobic) wk->mixing complex Inclusion Complex (Enhanced Stability and Solubility) mixing->complex Forms

Caption: Formation of a this compound/β-cyclodextrin inclusion complex.

  • Preparation of β-Cyclodextrin Solution:

    • Prepare a saturated solution of β-cyclodextrin in deionized water at 60°C with constant stirring.

  • Addition of this compound:

    • Dissolve this compound in a minimal amount of a water-miscible solvent (e.g., ethanol).

    • Add the this compound solution dropwise to the β-cyclodextrin solution with vigorous stirring. The molar ratio of β-cyclodextrin to this compound should be approximately 1:1.

  • Complex Formation and Precipitation:

    • Continue stirring the mixture at 60°C for 2-4 hours.

    • Slowly cool the solution to room temperature and then to 4°C to allow the inclusion complex to precipitate.

  • Collection and Drying:

    • Collect the precipitate by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol (B145695) to remove any un-encapsulated this compound.

    • Dry the resulting powder in a vacuum oven at 40-50°C.

Stability and Release Studies

To evaluate the effectiveness of encapsulation, it is crucial to perform stability and controlled release studies.

Stability Assessment

The stability of encapsulated this compound can be assessed by subjecting the microcapsules to accelerated storage conditions and analyzing the retention of the core material over time.

Storage ConditionTime PointsAnalytical Method
40°C, 75% Relative Humidity 0, 1, 2, 4, 8, 12 weeksGC-MS for this compound quantification
UV Light Exposure (254 nm) 0, 24, 48, 72 hoursGC-MS for this compound quantification
Controlled Release Kinetics

The release of this compound from the microcapsules can be triggered by various mechanisms depending on the encapsulation technique and the intended application.

Triggering MechanismExperimental SetupMeasurement
Moisture Exposure to controlled humidity levelsHeadspace GC-MS to measure released this compound
Temperature Incubation at different temperatures (e.g., in a beverage)GC-MS analysis of the surrounding medium
pH Dispersion in buffer solutions of varying pHGC-MS analysis of the buffer solution

Conclusion

The encapsulation of this compound is a viable and effective strategy to enhance its stability and control its release in a wide range of consumer products. The choice of encapsulation method—spray drying, complex coacervation, or β-cyclodextrin inclusion complexation—should be guided by the specific requirements of the product formulation and manufacturing process. The protocols and comparative data presented in these application notes serve as a foundational guide for researchers and product developers to optimize the delivery of this important flavor and fragrance compound. Further empirical studies are recommended to determine the precise optimal parameters for the encapsulation of this compound for specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Watermelon Ketone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Watermelon Ketone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The primary synthesis methods for this compound include:

  • One-pot synthesis from 4-methylcatechol (B155104) and 1,3-dichloroacetone (B141476): This is a widely used method that involves the reaction of 4-methylcatechol with 1,3-dichloroacetone in the presence of a base and a catalyst.[1][2][3]

  • Multi-step synthesis involving Dieckmann Condensation: This route typically starts with the etherification of 4-methylcatechol with an alkyl 2-bromoacetate, followed by an intramolecular Dieckmann condensation, and subsequent hydrolysis and decarboxylation to yield this compound.[4][5][6]

Q2: What is a typical yield for this compound synthesis?

A2: The reported yields for this compound synthesis can vary significantly depending on the chosen method and reaction conditions. Yields can range from below 50% to as high as 95%.[1][7] For instance, a one-pot method using 4-methylcatechol and 1,3-dichloroacetone has been reported to achieve yields of up to 83.3%.[1] A method involving a Dieckmann condensation route has reported an overall yield of around 57%, with the potential to reach 68% with the use of a potassium iodide catalyst.[6] Another protocol involving oxidation of a precursor alcohol has reported a high yield of 95%.[5]

Q3: What are the key factors influencing the yield of the reaction?

A3: Several factors can significantly impact the yield of this compound synthesis:

  • Choice of Base and Catalyst: The type and amount of base (e.g., sodium carbonate, triethylamine) and catalyst (e.g., potassium iodide, ammonium (B1175870) iodide) are crucial.[1][3][8]

  • Reaction Temperature and Time: Optimal temperature and reaction duration are critical for driving the reaction to completion while minimizing side product formation.[1][4]

  • Solvent: The choice of solvent (e.g., toluene (B28343), butanone, methanol) can affect reactant solubility and reaction kinetics.[1][3][4]

  • Purity of Reactants: The purity of starting materials, particularly 4-methylcatechol and 1,3-dichloroacetone, is important for preventing unwanted side reactions.

  • Water Removal: For certain methods, the removal of water from the reaction mixture is essential for achieving high yields.[1][2][9]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield - Sub-optimal reaction temperature or time.- Inefficient base or catalyst.- Presence of water in the reaction mixture.- Impure starting materials.- Optimize temperature and monitor reaction progress using GC analysis.[2]- Experiment with different bases (e.g., sodium carbonate, organic amines) and catalysts (e.g., potassium iodide, ammonium iodide).[1][8]- Ensure anhydrous conditions by using a water separator or drying agents.[2][9]- Use freshly purified reactants.
Formation of Side Products - Incorrect reaction temperature.- Unsuitable solvent.- Non-optimal ratio of reactants.- Maintain the recommended reaction temperature range (e.g., 60-80°C for the one-pot synthesis).[1]- Select a solvent that provides good solubility for all reactants and intermediates.- Carefully control the stoichiometry of the reactants.[1]
Difficulty in Product Purification - Incomplete reaction leading to a complex mixture.- Inefficient extraction or washing steps.- Sub-optimal recrystallization solvent.- Ensure the reaction goes to completion by monitoring with GC.[2]- Wash the crude product thoroughly to remove unreacted starting materials and salts.[1]- Use a mixed solvent system (e.g., acetone (B3395972)/n-hexane or methanol/n-hexane) for effective recrystallization.[1][7]

Experimental Protocols

Protocol 1: One-Pot Synthesis from 4-Methylcatechol and 1,3-Dichloroacetone

This protocol is based on a method reported to achieve high yields.[1]

Materials:

  • 4-methylcatechol

  • 1,3-dichloroacetone

  • Sodium carbonate solution (40-50%)

  • Toluene

  • Organic base (e.g., triethylamine)

  • Ammonium iodide

  • Butanone

  • Sodium sulfate (B86663) solution

  • Acetone

  • n-Hexane

Procedure:

  • Under a nitrogen atmosphere, add the sodium carbonate solution and 4-methylcatechol to a reactor.

  • Control the temperature at 60-80°C and stir for 1-2 hours.

  • Add toluene and heat to distill off any water.

  • Add the organic base and ammonium iodide.

  • Slowly add a solution of 1,3-dichloroacetone in butanone dropwise at 60-80°C.

  • After the addition is complete, maintain the temperature and stir for 3-5 hours. Monitor the reaction by GC until the 1,3-dichloroacetone is consumed.[2]

  • Cool the reaction mixture and filter to obtain the crude product.

  • Wash the crude product with a sodium sulfate solution until neutral.

  • Perform reduced pressure distillation to collect the this compound fraction.

  • Recrystallize the collected fraction from a mixed solvent of acetone and n-hexane to obtain pure white crystalline this compound.[1]

Protocol 2: Synthesis via Dieckmann Condensation

This protocol is a general representation of the multi-step synthesis route.[4][5]

Step A: Etherification

  • React 4-methylcatechol with two equivalents of an alkyl 2-bromoacetate in the presence of a suitable base (e.g., potassium carbonate) and a catalyst like potassium iodide in a solvent such as acetone.[6][8]

  • Heat the mixture to reflux and monitor the reaction until completion.

  • After cooling, filter off the salts and evaporate the solvent to obtain the crude diester intermediate.

Step B: Dieckmann Condensation

  • Dissolve the diester intermediate in a dry solvent like toluene.

  • Use a strong base such as sodium sand as a catalyst.[4]

  • Heat the reaction mixture (e.g., at 60°C) for several hours to facilitate the intramolecular condensation.[4]

  • Quench the reaction carefully and neutralize with acid.

  • Extract the product and purify to isolate the β-keto ester.

Step C: Hydrolysis and Decarboxylation

  • Heat the β-keto ester with an acid catalyst (e.g., 6mol/L hydrochloric acid with acetic acid) at an elevated temperature (e.g., 80°C).[4]

  • Continue heating for several hours until the decarboxylation is complete.[4]

  • Cool the mixture, extract the this compound, and purify by distillation and/or recrystallization.

Data Summary

Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis

Synthesis Method Starting Materials Catalyst/Base Solvent Temperature Time Reported Yield Reference
One-Pot Synthesis4-methylcatechol, 1,3-dichloroacetoneSodium carbonate, Organic amine, Ammonium iodideToluene, Butanone60-80°C3-5 hours79.2 - 83.3%[1]
Dieckmann Condensation4-methyl resorcinol (B1680541) diethyl dicarbonateSodium sandToluene60°C4 hours68.77% (condensation step)[4]
Hydrolysis & DecarboxylationProduct from Dieckmann condensation6mol/L HCl, Acetic acid-80°C8 hours83.35% (decarboxylation step)[4]
Oxidation of PrecursorCalone precursor alcoholo-iodobenzenesulfonic acidNitromethane25°C6.5 hours95.0%[5]

Visualizations

experimental_workflow cluster_one_pot One-Pot Synthesis Workflow start Start: 4-methylcatechol + 1,3-dichloroacetone reaction Reaction: Base, Catalyst 60-80°C, 3-5h start->reaction workup Workup: Filtration, Washing reaction->workup purification Purification: Distillation, Recrystallization workup->purification end End: Pure This compound purification->end

Caption: A simplified workflow for the one-pot synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Yield Observed cause1 Sub-optimal Temperature/Time issue->cause1 cause2 Inefficient Catalyst/Base issue->cause2 cause3 Presence of Water issue->cause3 cause4 Impure Reactants issue->cause4 solution1 Optimize reaction parameters (T, t) cause1->solution1 solution2 Screen different catalysts and bases cause2->solution2 solution3 Ensure anhydrous conditions cause3->solution3 solution4 Purify starting materials cause4->solution4

Caption: A troubleshooting guide for addressing low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one, a key intermediate and fragrance compound.

Troubleshooting Guide

This guide addresses common issues encountered during the multi-step synthesis of 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one.

Problem 1: Low yield in the initial Williamson Ether Synthesis of 4-methylcatechol (B155104) dimethylacetate (MCDA).

  • Possible Cause: Incomplete reaction or side reactions. The Williamson ether synthesis is an SN2 reaction and can be prone to elimination side reactions.

  • Solution:

    • Catalyst Addition: The addition of a catalytic amount of potassium iodide (KI) can significantly improve the reaction yield. KI facilitates the in-situ formation of the more reactive iodoacetate from the bromo- or chloroacetate, accelerating the desired O-alkylation.[1][2][3]

    • Solvent Choice: The use of a polar aprotic solvent such as acetonitrile (B52724) can favor the desired SN2 reaction over competing elimination reactions.

    • Reaction Conditions: Ensure anhydrous conditions and use a suitable base such as potassium carbonate to deprotonate the catechol.

Problem 2: Formation of C-alkylated byproducts.

  • Possible Cause: 4-methylcatechol has two nucleophilic sites: the oxygen atoms of the hydroxyl groups and the aromatic ring itself. Under certain conditions, C-alkylation can compete with the desired O-alkylation.

  • Solution:

    • Solvent Selection: The choice of solvent can influence the regioselectivity. Acetonitrile is reported to favor O-alkylation over C-alkylation.

    • Temperature Control: Running the reaction at a moderate temperature can help minimize side reactions.

Problem 3: Low yield in the Dieckmann Condensation to form the seven-membered ring.

  • Possible Cause: The intramolecular Dieckmann condensation to form a seven-membered ring can be challenging and may compete with intermolecular condensation.

  • Solution:

    • High Dilution: Performing the reaction under high dilution conditions can favor the intramolecular cyclization over the intermolecular reaction, which leads to polymeric byproducts.

    • Strong Base: Use of a strong, non-nucleophilic base such as sodium hydride or potassium tert-butoxide is crucial for the deprotonation of the α-carbon to initiate the cyclization.

    • Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the base and hydrolyze the ester functionalities. Ensure all reagents and solvents are strictly anhydrous.

Problem 4: Difficulty in purification of the final product.

  • Possible Cause: The presence of unreacted starting materials, side products from the cyclization step, or byproducts from the final decarboxylation step.

  • Solution:

    • Chromatography: Column chromatography is an effective method for purifying the final product. A typical mobile phase is a mixture of hexane (B92381) and ethyl acetate.

    • Recrystallization: The final product is a solid and can be further purified by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one?

A1: The synthesis is typically a three-step process:

  • Williamson Ether Synthesis: 4-Methylcatechol is reacted with two equivalents of an haloacetate ester (e.g., methyl bromoacetate) in the presence of a base to form the diester intermediate, 4-methylcatechol dimethylacetate (MCDA).[1][2]

  • Dieckmann Condensation: The diester intermediate undergoes an intramolecular cyclization in the presence of a strong base to form a β-keto ester.

  • Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated to yield the final product, 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one.

Q2: What are the expected yields for this synthesis?

A2: The yields can vary depending on the specific reaction conditions. However, a study has shown that by optimizing the Williamson ether synthesis step with the addition of KI, the yield of the intermediate MCDA can be increased from 78.5% to 95.4%. This can lead to an overall yield of approximately 68% for the final product, 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one.[1][2][3]

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A3:

  • Thin Layer Chromatography (TLC): Useful for monitoring the progress of each reaction step.

  • High-Performance Liquid Chromatography (HPLC): Can be used for more accurate monitoring and for assessing the purity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying the final product and any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and confirmation of the desired product and intermediates.

  • Infrared (IR) Spectroscopy: Useful for identifying the functional groups present in the molecules at each stage of the synthesis.

Data Presentation

Reaction StepKey ParametersReported YieldReference
Williamson Ether Synthesis 4-methylcatechol, methyl bromoacetate (B1195939), K₂CO₃, acetone78.5%[2]
Williamson Ether Synthesis (Optimized) 4-methylcatechol, methyl bromoacetate, K₂CO₃, KI, acetone95.4%[1][2]
Overall Synthesis (Optimized) Three-step synthesis with optimized Williamson ether synthesis68%[1][2][3]

Experimental Protocols

Optimized Williamson Ether Synthesis of 4-methylcatechol dimethylacetate (MCDA)

  • To a solution of 4-methylcatechol in acetone, add potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI).

  • Add methyl bromoacetate dropwise to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and filter to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain pure MCDA.[2]

Visualizations

Synthesis_Pathway cluster_williamson Williamson Ether Synthesis cluster_dieckmann Dieckmann Condensation cluster_decarboxylation Decarboxylation 4-Methylcatechol 4-Methylcatechol MCDA 4-Methylcatechol dimethylacetate 4-Methylcatechol->MCDA + Haloacetate, Base, KI Haloacetate Haloacetate Haloacetate->MCDA BetaKetoEster β-Keto Ester MCDA->BetaKetoEster Strong Base FinalProduct 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one BetaKetoEster->FinalProduct H₃O⁺, Heat

Caption: Synthetic pathway for 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one.

Troubleshooting_Workflow Start Low Yield in Williamson Ether Synthesis CheckCatalyst Was KI catalyst used? Start->CheckCatalyst AddCatalyst Add catalytic KI CheckCatalyst->AddCatalyst No CheckSolvent Is the solvent polar aprotic (e.g., acetonitrile)? CheckCatalyst->CheckSolvent Yes AddCatalyst->CheckSolvent ChangeSolvent Switch to a polar aprotic solvent CheckSolvent->ChangeSolvent No CheckConditions Are reaction conditions strictly anhydrous? CheckSolvent->CheckConditions Yes ChangeSolvent->CheckConditions DryReagents Ensure all reagents and solvents are anhydrous CheckConditions->DryReagents No End Yield Improved CheckConditions->End Yes DryReagents->End

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Side_Reactions cluster_williamson_side Williamson Ether Synthesis Side Reactions cluster_dieckmann_side Dieckmann Condensation Side Reactions Start_W 4-Methylcatechol + Haloacetate O_Alkylation Desired O-Alkylation (Diester) Start_W->O_Alkylation C_Alkylation C-Alkylation (Ring Alkylated Byproduct) Start_W->C_Alkylation Elimination Elimination (Alkene Byproduct) Start_W->Elimination Start_D Diester Intermediate Intramolecular Intramolecular Cyclization (Desired Product) Start_D->Intramolecular Intermolecular Intermolecular Condensation (Polymeric Byproduct) Start_D->Intermolecular Hydrolysis Ester Hydrolysis (Diacid) Start_D->Hydrolysis

Caption: Potential side reactions in the synthesis pathway.

References

Technical Support Center: Overcoming Poor Solubility of Watermelon Ketone in Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of Watermelon Ketone in polar solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in polar solvents like water?

This compound, also known as Calone, is a synthetic organic compound widely used in the fragrance and flavor industry to impart a fresh, marine, and melon-like aroma.[1][2][3][4][5] Its chemical structure, 7-methyl-2H-1,5-benzodioxepin-3(4H)-one, contains a hydrophobic aromatic ring and an aliphatic portion, which limits its ability to form favorable interactions with polar solvent molecules like water.[6] While it contains a polar ketone group, the overall nonpolar character of the molecule leads to low water solubility.[7][8][9] It is classified as insoluble or only slightly soluble in water, with an estimated solubility of 471.5 mg/L at 25°C.[10]

Q2: I'm observing that my this compound is not dissolving completely in my aqueous buffer, what are the initial troubleshooting steps?

When this compound fails to dissolve in an aqueous buffer, consider the following initial steps:

  • Gentle Heating and Agitation: Slightly warming the solution while stirring can sometimes improve the dissolution of sparingly soluble compounds.[11]

  • Particle Size Reduction: If you are working with the solid powder form, ensure it is a fine powder. Grinding the crystals to a smaller particle size increases the surface area available for solvation.[12]

  • pH Adjustment: Although this compound is a neutral molecule and its solubility is not significantly affected by pH, ensuring the pH of your buffer is neutral can rule out any unforeseen reactions or degradation.

If these initial steps do not resolve the issue, more advanced solubilization techniques will be necessary.

Q3: What are the recommended methods for significantly enhancing the solubility of this compound in polar solvents?

For a substantial improvement in the solubility of this compound, the following techniques are widely used for hydrophobic and poorly soluble compounds:

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous phase.[13]

  • Micellar Solubilization (Surfactants): Surfactants form micelles in aqueous solutions, which can encapsulate hydrophobic molecules like this compound in their nonpolar core, thereby increasing their apparent solubility in water.[1][8]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility.[14][15]

  • Solid Dispersion: This involves dispersing the compound in a solid hydrophilic carrier at the molecular level. When the solid dispersion is added to a polar solvent, the carrier dissolves, releasing the compound as very fine, more easily solubilized particles.[16]

Q4: How do I choose the most suitable solubilization method for my experiment?

The choice of method depends on the specific requirements of your experiment, such as the desired final concentration of this compound, the acceptable excipients, and the experimental system (e.g., in vitro assay, formulation for topical application). The following diagram outlines a general workflow for selecting an appropriate method.

solubilization_workflow Workflow for Selecting a Solubilization Method for this compound start Poorly Soluble This compound check_excipients Are co-solvents or surfactants acceptable? start->check_excipients co_solvency Co-solvency check_excipients->co_solvency Yes micellar Micellar Solubilization (Surfactants) check_excipients->micellar Yes check_heating Is heat sensitivity a concern? check_excipients->check_heating No evaluate Evaluate Solubility, Stability, and Experimental Compatibility co_solvency->evaluate micellar->evaluate solid_dispersion Solid Dispersion check_heating->solid_dispersion No cyclodextrin Cyclodextrin Complexation check_heating->cyclodextrin Yes solid_dispersion->evaluate cyclodextrin->evaluate micellar_solubilization Micellar Solubilization of this compound cluster_before Before Micelle Formation cluster_after After Micelle Formation This compound This compound encapsulated_wk Encapsulated This compound This compound->encapsulated_wk Encapsulation Surfactant Monomers micelle Micelle Surfactant Monomers->micelle Self-Assembly Water Aqueous Phase

References

Stabilizing watermelon aroma compounds against thermal degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to stabilize watermelon aroma compounds against thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical compounds responsible for the characteristic aroma of fresh watermelon?

A1: The characteristic aroma of fresh watermelon is a complex mixture of volatile compounds. The most significant contributors are C6 and C9 aldehydes and alcohols.[1][2][3][4] Specifically, compounds such as (Z,Z)-3,6-nonadienal, often referred to as "watermelon aldehyde," are considered predominant odorants.[1][5] Other important compounds include (Z)-3-hexenal (which contributes a fresh-cut grass aroma), (Z,Z)-3,6-nonadien-1-ol (described as watermelon rind-like), (E,Z)-2,6-nonadienal, and (E)-2-nonenal.[1][2] These aroma compounds are typically formed enzymatically from the oxidation of fatty acids when the watermelon is cut.[1]

Q2: How does thermal processing, such as pasteurization, affect watermelon aroma?

A2: Thermal processing significantly impacts watermelon's delicate aroma profile. High temperatures can lead to the degradation of key desirable aroma compounds, particularly the C6 and C9 aldehydes.[6][7] This results in a weakened fresh watermelon flavor.[7] Furthermore, heating can induce the formation of undesirable "off-flavor" compounds. Studies have identified dimethylsulfide and methional as contributors to off-flavors in heated watermelon juice.[8][9][10] Other compounds associated with off-flavors in thermally treated watermelon juice include (E)-2-heptenal, decanal, octanol, diisopropyl disulfide, hexanol, (E)-2-decenal, and (E)-2-octenol.[3][11]

Q3: What non-thermal factors can contribute to the degradation of watermelon aroma compounds?

A3: Besides heat, several other environmental factors can lead to the degradation of watermelon aroma compounds. The order of influence on watermelon juice quality has been reported as light > pH > oxygen > heat.[6][12] Exposure to light and oxygen can promote oxidative degradation of the aroma compounds.[6][12] The pH of the medium also has a notable impact; for instance, the concentration of hexanal (B45976) decreases dramatically in acidic conditions and is not detected in alkaline conditions.[6]

Q4: Are there any promising methods to protect watermelon aroma compounds from thermal degradation?

A4: Yes, several methods are being explored to stabilize watermelon aroma. Microencapsulation, for instance, using cyclodextrins, has been shown to improve the stability and provide sustained release of watermelon flavor.[13] Another approach is the careful control of processing parameters. Low-temperature long-time (LTLT) pasteurization (e.g., 60°C for 30 minutes) has been found to be more effective at preserving the typical watermelon aroma compared to high-temperature short-time (HTST) and ultra-high temperature (UHT) treatments.[14] Additionally, the use of antioxidants can help mitigate oxidative degradation of aroma compounds. Watermelon naturally contains antioxidants like lycopene (B16060), vitamin C, and various phenolic compounds which may offer some protection.[15][16][17]

Troubleshooting Guide

Q: Why does my thermally processed watermelon juice have a "cooked" or sulfurous off-flavor?

A: This is a common issue resulting from the thermal degradation of sulfur-containing precursors in the watermelon juice.

  • Cause: Heat processing can lead to the formation of volatile sulfur compounds like dimethylsulfide and methional, which are not present in fresh juice and contribute to "cooked" or unpleasant odors.[8][9][10]

  • Troubleshooting:

    • Optimize Thermal Processing: Consider using a lower temperature for a longer duration (LTLT pasteurization), as this has been shown to better preserve the original aroma profile compared to high-temperature methods.[14] An optimal condition reported for preserving aroma is 84°C for 1 minute.[7]

    • Utilize Non-Thermal Technologies: Explore non-thermal pasteurization methods such as high-pressure processing (HPP) or pulsed electric fields (PEF), which can achieve microbial inactivation with minimal impact on flavor compounds.

    • Encapsulation: Encapsulate the aroma compounds prior to thermal processing to provide a protective barrier.

Q: The fresh, "green" notes of my watermelon extract are lost after processing. How can I retain them?

A: The loss of "green" notes is likely due to the degradation of specific aldehydes responsible for these fresh aromas.

  • Cause: C6 and C9 aldehydes, such as (Z)-3-hexenal (grassy) and various nonenals (cucumber-like), are highly volatile and susceptible to degradation by heat, light, and oxygen.[1][6][12]

  • Troubleshooting:

    • Control Processing Atmosphere: Minimize oxygen exposure during processing and packaging by using inert gas (e.g., nitrogen) flushing.

    • Protect from Light: Use opaque or UV-protective packaging and storage containers to prevent photo-degradation.[6][12]

    • Add Antioxidants: The addition of food-grade antioxidants, such as ascorbic acid (Vitamin C) or tocopherols (B72186) (Vitamin E), can help quench free radicals and inhibit oxidative reactions that degrade these sensitive aldehydes. Watermelon itself is a source of natural antioxidants like lycopene and vitamin C.[15][16]

Q: I've encapsulated watermelon aroma, but the released aroma profile is different from the original. Why?

A: The encapsulation and release process can be selective for certain molecules, leading to a shift in the perceived aroma.

  • Cause: The efficiency of encapsulation and the rate of release from the carrier material (e.g., cyclodextrin) can be influenced by the molecular properties of the aroma compounds, such as size, polarity, and volatility.[13] Some compounds may be encapsulated more efficiently or released more readily than others, altering the overall aroma balance.[13]

  • Troubleshooting:

    • Select Appropriate Wall Material: Experiment with different types of encapsulating agents (e.g., different cyclodextrins, maltodextrins, gum arabic) to find one that provides a more balanced encapsulation and release profile for the key watermelon aroma compounds.

    • Optimize Encapsulation Process: Adjust parameters such as the ratio of core to wall material, homogenization speed, and drying method (e.g., spray drying vs. freeze drying) to improve the retention of the desired aroma profile.

    • Analyze Encapsulated Profile: Use analytical techniques like GC-MS to quantify the aroma compounds in the encapsulated product and compare it to the original profile. This will help identify which compounds are being lost or retained disproportionately.

Data Presentation

Table 1: Effect of Different Pasteurization Methods on Key Watermelon Aroma Compounds

Pasteurization MethodTemperature/TimeKey Aroma CompoundsObservationsShelf Life (at 4°C)Reference
Unpasteurized N/A(3Z)-3-nonen-1-ol, (E)-2-nonen-1-ol, 1-nonanal, (2E)-2-nonenal, (E,Z)-2,6-nonadienalHighest concentration of typical aroma compounds.Short[14]
LTLT 60°C for 30 min(3Z)-3-nonen-1-ol, (E)-2-nonen-1-ol, 1-nonanal, (2E)-2-nonenal, (E,Z)-2,6-nonadienalAroma profile most similar to unpasteurized juice; good retention of typical aroma.101 days[14]
HTST 100°C for 5 minReduced levels of typical aroma compounds.Significant color difference compared to unpasteurized juice.Not specified[14]
UHT 135°C for 2 sSignificantly lower levels of typical aroma compounds than unpasteurized juice.Maintained color similar to unpasteurized juice.Not specified[14]
Optimized Pasteurization 84°C for 1 minDecreased concentrations of nonenal, hexanal, and 6-methyl-5-hepten-2-one (B42903) with increasing temperature and duration.Higher overall acceptability and better aroma preservation.Not specified[7]

Experimental Protocols

Protocol: Microencapsulation of Watermelon Aroma Compounds using γ-Cyclodextrin

This protocol describes a general method for the encapsulation of watermelon flavor using γ-cyclodextrin (γ-CD) based on inclusion complexation.

Materials:

  • Watermelon flavor extract (essential oil or concentrate)

  • γ-Cyclodextrin (γ-CD)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Freeze-dryer or spray-dryer

  • Analytical balance

  • Beakers and other standard laboratory glassware

Methodology:

  • Preparation of γ-CD Solution:

    • Prepare an aqueous solution of γ-cyclodextrin. The concentration will depend on the desired core-to-wall material ratio. A typical starting point is a 1:1 molar ratio between the key aroma compounds and γ-CD.

    • Gently heat the solution (e.g., to 50-60°C) and stir until the γ-CD is completely dissolved.

  • Inclusion Complex Formation:

    • Slowly add the watermelon flavor extract to the γ-CD solution while continuously stirring.

    • Maintain stirring for several hours (e.g., 2-4 hours) at a constant temperature to facilitate the formation of inclusion complexes. The mixture may become cloudy or form a precipitate as the complexes form.

  • Maturation:

    • Allow the mixture to cool down to room temperature and then store it at a lower temperature (e.g., 4°C) overnight to promote the precipitation of the inclusion complexes.

  • Separation and Washing:

    • Separate the precipitated inclusion complexes from the solution by centrifugation.

    • Wash the collected precipitate with a small amount of cold deionized water to remove any unencapsulated surface flavor.

  • Drying:

    • Dry the washed inclusion complexes to obtain a stable powder. This can be achieved through:

      • Freeze-drying: For heat-sensitive compounds, freeze the precipitate and then lyophilize it.

      • Spray-drying: For larger-scale production, this method can be used, but optimization of inlet and outlet temperatures is crucial to minimize aroma loss.

  • Characterization:

    • Analyze the resulting powder to determine encapsulation efficiency and the profile of the encapsulated aroma compounds using methods such as Gas Chromatography-Mass Spectrometry (GC-MS).

    • Further characterization can be done using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to confirm the formation of inclusion complexes.

Visualizations

Experimental_Workflow_for_Microencapsulation prep_cd Preparation of γ-Cyclodextrin Solution add_flavor Addition of Watermelon Flavor prep_cd->add_flavor complex_formation Inclusion Complex Formation (Stirring) add_flavor->complex_formation maturation Maturation (Cooling & Refrigeration) complex_formation->maturation separation Separation (Centrifugation) maturation->separation drying Drying (Freeze/Spray Drying) separation->drying final_product Encapsulated Watermelon Aroma Powder drying->final_product

Caption: Workflow for microencapsulation of watermelon aroma.

Degradation_Pathway fatty_acids Unsaturated Fatty Acids (e.g., Linolenic Acid) lo_pathway Lipoxygenase (LOX) Pathway fatty_acids->lo_pathway Enzymatic Oxidation heat_oxygen Thermal Processing (Heat, Oxygen) degradation Degradation heat_oxygen->degradation off_flavors Off-Flavor Compounds (e.g., Dimethylsulfide) heat_oxygen->off_flavors  Formation c9_aldehydes Key Aroma Compounds (C9 Aldehydes, e.g., (Z,Z)-3,6-nonadienal) lo_pathway->c9_aldehydes c9_aldehydes->degradation loss_of_aroma Loss of Fresh Watermelon Aroma degradation->loss_of_aroma sulfur_precursors Sulfur-Containing Precursors sulfur_precursors->off_flavors

Caption: Thermal degradation pathways of watermelon aroma.

References

Technical Support Center: GC-MS Analysis of Watermelon Volatiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of watermelon volatiles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to artifact formation during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of watermelon volatiles.

1. Issue: Unidentified Peaks in the Chromatogram

Question: I am seeing numerous unidentified peaks in my chromatogram that do not correspond to known watermelon volatiles. What could be the source of these artifacts?

Answer: Unidentified peaks, often referred to as artifacts or "ghost peaks," can originate from several sources during GC-MS analysis. Here’s a systematic approach to identify and eliminate them:

  • Thermal Degradation of Analytes: The high temperatures used in the GC injector can cause thermally labile compounds, abundant in watermelon, to degrade into smaller, more volatile molecules.

    • C6 and C9 Aldehydes and Alcohols: These are key aroma compounds in watermelon and are susceptible to thermal degradation. For example, unsaturated aldehydes can undergo isomerization or oxidation.

    • Terpenes: Compounds like limonene (B3431351) and β-pinene, found in watermelon, can degrade into other terpenes or aromatic compounds like p-cymene (B1678584) when exposed to heat and oxygen. Acetone has also been reported as a thermal degradation product of several terpenes.

    • Solution:

      • Lower the injector temperature in increments of 10-20°C to find the optimal temperature that allows for efficient volatilization without causing degradation.

      • Use a pulsed-pressure or programmed temperature vaporization (PTV) inlet to minimize the time the sample spends at high temperatures.

      • Ensure the GC system is free of leaks to prevent oxidation.

  • Sample Matrix Interferences: The watermelon matrix itself, rich in sugars and amino acids, can contribute to artifact formation.

    • Maillard Reaction: At high temperatures, reducing sugars (like fructose (B13574) and glucose) can react with amino acids to form a variety of compounds, including pyrazines, furans, and other heterocyclic compounds, which are not native to fresh watermelon.[1][2][3]

    • Solution:

      • For non-volatile matrix components, consider sample preparation techniques like solid-phase microextraction (SPME) which selectively extracts volatiles, leaving non-volatile components behind.

      • If analyzing non-volatile components that require derivatization, be aware of potential side reactions.

  • Contamination from Sample Preparation:

    • Solvents: Impurities in solvents used for extraction can appear as peaks in the chromatogram.

    • Derivatization Reagents: By-products from derivatization reagents (e.g., silylating agents for sugars and fatty acids) can be a significant source of artifacts.[4][5][6]

    • SPME Fibers: The fiber itself can be a source of contamination if not properly conditioned or if it has been exposed to high concentrations of certain analytes. Siloxanes from the fiber coating can often be seen in chromatograms.[7]

    • Solution:

      • Always run a blank analysis of your solvent and reagents to identify any contaminants.

      • Properly condition new SPME fibers according to the manufacturer's instructions and run fiber blanks regularly.

      • Use high-purity solvents and fresh derivatization reagents.

2. Issue: Poor Peak Shape and Resolution

Question: My peaks for known watermelon volatiles are showing significant tailing or fronting, and I'm having trouble separating isomeric compounds. What are the likely causes?

Answer: Poor peak shape and resolution can be caused by several factors related to the GC system and sample introduction.

  • Active Sites in the GC System: Polar compounds, such as aldehydes and alcohols, can interact with active sites (e.g., silanol (B1196071) groups) in the injector liner, column, or connections, leading to peak tailing.

    • Solution:

      • Use a deactivated inlet liner (e.g., silylated liner).

      • Trim the front end of the GC column (10-20 cm) to remove any accumulated non-volatile residues or active sites.

      • Ensure all connections are sound and use deactivated ferrules.

  • Improper Injection Technique or Parameters:

    • Slow Injection: A slow manual injection can lead to band broadening and poor peak shape.

    • Incorrect Injector Temperature: If the injector temperature is too low, analytes may not vaporize quickly and efficiently, leading to broad or split peaks.

    • Solution:

      • Use an autosampler for consistent and rapid injections.

      • Optimize the injector temperature to ensure complete and rapid vaporization of the target analytes.

  • Column Overload: Injecting too much sample can saturate the column, resulting in fronting peaks.

    • Solution:

      • Dilute the sample or reduce the injection volume.

      • Use a split injection to reduce the amount of sample reaching the column.

3. Issue: Inconsistent Quantitative Results

Question: I am getting poor reproducibility in the quantitative analysis of watermelon volatiles. What could be the reasons for this variability?

Answer: Inconsistent quantitative results are often linked to variability in sample preparation and injection.

  • SPME Variability: The amount of analyte extracted by an SPME fiber can be affected by several factors.

    • Inconsistent Extraction Time and Temperature: Variations in these parameters will lead to different amounts of analyte being adsorbed onto the fiber.

    • Matrix Effects: The composition of the watermelon juice (e.g., sugar and salt content) can influence the partitioning of volatiles into the headspace and onto the SPME fiber.

    • Fiber Aging: The extraction efficiency of an SPME fiber can change over time with repeated use.

    • Solution:

      • Use an autosampler for precise control over extraction time and temperature.

      • Maintain a consistent sample matrix by controlling the sample volume and adding a consistent amount of salt to each sample to promote volatilization.

      • Use an internal standard to correct for variations in extraction efficiency.

      • Monitor the performance of the SPME fiber and replace it when its efficiency degrades.

  • Injector Discrimination: In splitless injections, differences in the volatility of analytes can lead to discrimination in the injector, where less volatile compounds are not transferred to the column as efficiently as more volatile ones.

    • Solution:

      • Optimize the splitless time to ensure complete transfer of all target analytes to the column.

      • Use a PTV inlet for more controlled sample introduction.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts to watch out for when analyzing watermelon volatiles?

A1: Based on the typical composition of watermelon, be vigilant for the following artifacts:

  • Thermal degradation products of C6 and C9 aldehydes and alcohols.

  • Isomerization and degradation products of terpenes, such as the formation of p-cymene from limonene.

  • Maillard reaction products like pyrazines and furans if the sample is heated excessively. [1][2][3]

  • Siloxanes from the SPME fiber or GC column bleed. [7]

  • Contaminants from solvents and derivatization reagents.

Q2: What type of SPME fiber is best for watermelon volatiles?

A2: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good general-purpose choice as it can effectively trap a wide range of volatile and semi-volatile compounds of varying polarities, which is ideal for the diverse chemical classes found in watermelon (aldehydes, alcohols, terpenes, etc.).

Q3: Is derivatization necessary for analyzing watermelon volatiles?

A3: For the analysis of the primary volatile aroma compounds (aldehydes, alcohols, esters, terpenes), derivatization is generally not necessary. However, if you are interested in analyzing non-volatile or semi-volatile compounds in the watermelon matrix, such as sugars or fatty acids, derivatization is required to make them volatile enough for GC analysis. Common methods include silylation for sugars and esterification for fatty acids.[4][5][6][8] Be aware that these processes can introduce their own set of artifacts.

Q4: How can I confirm if a peak is a genuine compound or an artifact?

A4: To distinguish between genuine compounds and artifacts, you can:

  • Vary Analytical Conditions: Change the injector temperature. If the peak size relative to other known compounds changes significantly, it may be a thermal artifact.

  • Analyze a Standard: If you suspect a peak is a degradation product of a known volatile, inject a pure standard of that volatile and see if the suspect peak appears.

  • Use a Different Ionization Technique: If available, use a softer ionization technique like chemical ionization (CI) which may reduce fragmentation and help in identifying the molecular ion of the original compound.

  • Run Blanks: Always run solvent, reagent, and fiber blanks to identify background contaminants.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of Watermelon Volatiles

  • Sample Preparation:

    • Homogenize fresh watermelon flesh to a puree.

    • Weigh a consistent amount (e.g., 2-5 g) of the puree into a 20 mL headspace vial.

    • Add a consistent amount of a saturated NaCl solution (e.g., 1-2 mL) to enhance the release of volatiles.

    • If quantitative analysis is required, add a known amount of an appropriate internal standard (e.g., 2-octanol).

    • Immediately seal the vial with a PTFE-faced silicone septum.

  • HS-SPME Procedure:

    • Equilibrate the sample vial at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) with agitation.

    • Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a fixed time (e.g., 20-40 minutes) at the same temperature.

  • GC-MS Analysis:

    • Desorb the SPME fiber in the GC inlet at a temperature appropriate for the fiber and analytes (e.g., 250°C) for a sufficient time (e.g., 2-5 minutes) in splitless mode.

    • Use a suitable GC column (e.g., DB-5ms or a wax column) and an optimized oven temperature program to separate the volatiles.

Protocol 2: Derivatization of Sugars in Watermelon Matrix (for GC-MS analysis)

This protocol is for the analysis of non-volatile sugars and requires their conversion to volatile derivatives.

  • Sample Preparation:

    • Freeze-dry a known amount of watermelon puree to remove water.

    • Extract the dried sample with a suitable solvent (e.g., a mixture of methanol, water, and chloroform) to separate sugars from other matrix components.

    • Evaporate the solvent to obtain a dry extract.

  • Oximation:

    • Dissolve the dry extract in pyridine.

    • Add a solution of hydroxylamine (B1172632) hydrochloride in pyridine.

    • Heat the mixture (e.g., at 70-90°C) for 30-60 minutes to convert the sugars to their oxime derivatives. This step reduces the number of isomers formed in the subsequent silylation step.

  • Silylation:

    • Cool the reaction mixture.

    • Add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture again (e.g., at 70-90°C) for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Use an appropriate GC column and temperature program to separate the sugar derivatives.

Quantitative Data Summary

The following table summarizes typical volatile compounds found in watermelon and their relative abundance ranges reported in the literature. Actual concentrations can vary significantly depending on the watermelon variety, ripeness, and analytical method used.

Compound ClassCompound NameTypical Relative Abundance (%)Potential Artifacts/Notes
C9 Aldehydes (E,Z)-2,6-Nonadienal5 - 20Thermally labile, can isomerize.
(Z)-6-Nonenal2 - 15
(E)-2-Nonenal10 - 25
C6 Aldehydes Hexanal1 - 10Can be an indicator of lipid oxidation.
C9 Alcohols (Z)-3-Nonen-1-ol5 - 20
(Z,Z)-3,6-Nonadien-1-ol5 - 20
C6 Alcohols 1-Hexanol1 - 5
Ketones 6-methyl-5-hepten-2-one2 - 8A degradation product of lycopene.
Terpenes Limonene< 2Can degrade to p-cymene.
β-Pinene< 1Can degrade to other terpenes.

Visualizations

Artifact_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_source Potential Artifact Sources cluster_solution Solutions Problem Unidentified Peaks in Chromatogram CheckBlank Run System & Reagent Blanks Problem->CheckBlank VaryTemp Vary Injector Temperature Problem->VaryTemp CheckStandard Inject Pure Standard of Suspected Precursor Problem->CheckStandard Contamination Contamination (Solvent, SPME Fiber, System) CheckBlank->Contamination Peaks present in blank ThermalDeg Thermal Degradation (Aldehydes, Terpenes) VaryTemp->ThermalDeg Peak intensity changes with temperature CheckStandard->ThermalDeg Artifact peak appears MatrixReaction Matrix Reactions (Maillard Products) CheckStandard->MatrixReaction Different artifacts appear with matrix CleanSystem Clean System, Use High-Purity Reagents, Condition Fiber Contamination->CleanSystem OptimizeMethod Optimize Injector Temperature, Use PTV Inlet ThermalDeg->OptimizeMethod ImproveSamplePrep Use SPME to Isolate Volatiles, Optimize Derivatization MatrixReaction->ImproveSamplePrep

Caption: Troubleshooting workflow for identifying and mitigating artifact formation.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Homogenize Homogenize Watermelon Flesh Weigh Weigh Sample into Vial Homogenize->Weigh AddSalt Add Saturated NaCl Solution Weigh->AddSalt AddIS Add Internal Standard AddSalt->AddIS Seal Seal Vial AddIS->Seal Equilibrate Equilibrate at Controlled Temperature Seal->Equilibrate ExposeFiber Expose SPME Fiber to Headspace Equilibrate->ExposeFiber Desorb Desorb Fiber in GC Inlet ExposeFiber->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect

Caption: Experimental workflow for HS-SPME-GC-MS analysis of watermelon volatiles.

References

Technical Support Center: Optimization of SPME Parameters for C9 Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Solid-Phase Microextraction (SPME) parameters for the analysis of C9 aldehydes.

Troubleshooting Guide

Users may encounter several challenges during the analysis of C9 aldehydes using SPME. This guide addresses specific issues in a question-and-answer format.

Question 1: Why am I seeing low or no peaks for my C9 aldehyde standards?

Answer: Low or no analyte signal can stem from several factors throughout the SPME-GC process. Here’s a systematic approach to troubleshooting this issue:

  • Derivatization Inefficiency: C9 aldehydes are reactive and can be challenging to analyze directly. Derivatization, most commonly with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), is often employed to form more stable oxime derivatives, which improves extraction efficiency and chromatographic performance.[1] Ensure that your PFBHA solution is fresh and at the optimal concentration. The derivatization reaction conditions, such as temperature and time, must also be optimized.[1]

  • Improper SPME Fiber Choice: The selection of the SPME fiber coating is critical and depends on the polarity of the analytes.[1] For a broad range of volatiles including aldehydes, mixed-phase coatings like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often effective.[2] For nonpolar analytes, Polydimethylsiloxane (PDMS) is a suitable choice.[1]

  • Suboptimal Extraction Parameters: Extraction time and temperature significantly impact the amount of analyte adsorbed by the fiber. An equilibrium time of 30-60 minutes is common for SPME sampling.[3] Increasing the sample temperature can increase the headspace concentration of volatile analytes, but excessively high temperatures can decrease the amount of analyte trapped by the fiber.[3][4]

  • Inefficient Desorption: Ensure the GC inlet temperature is sufficient for the thermal desorption of the analytes from the SPME fiber. A typical desorption temperature is 250°C for 2-5 minutes.[1][5] Incomplete desorption can lead to carryover and low signal.

  • Fiber Contamination: The SPME fiber can become contaminated over time, reducing its extraction efficiency. It is essential to precondition the fiber before its first use and to clean it thermally between injections.[6]

Question 2: I'm observing poor reproducibility and high variability in my results. What could be the cause?

Answer: Poor reproducibility is a common issue in SPME analysis. The following factors are primary contributors:

  • Inconsistent Extraction Time: SPME is an equilibrium-based technique.[6] If you are working under pre-equilibrium conditions for higher throughput, it is crucial to maintain a consistent extraction time for all samples and standards.[6]

  • Variable Sample Matrix: The composition of your sample matrix can significantly influence the partitioning of C9 aldehydes into the headspace and onto the SPME fiber.[1] Factors such as pH, ionic strength, and the presence of organic matter should be controlled.[1] The addition of salt (salting-out effect) can increase the volatility of polar analytes.[4]

  • Inconsistent Fiber Positioning: The depth of the SPME fiber in the headspace of the sample vial must be consistent for every extraction to ensure reproducible results.[4]

  • Fluctuating Temperatures: Both the sample incubation/extraction temperature and the GC inlet temperature must be precisely controlled.[4] Inconsistent temperatures will lead to variable extraction and desorption efficiencies.

  • Automated vs. Manual Injection: Manual SPME can introduce more variability than automated systems. If possible, utilize an autosampler for improved precision and accuracy.[1]

Question 3: I am seeing carryover peaks from previous injections. How can I resolve this?

Answer: Carryover can be addressed by optimizing the desorption and cleaning steps:

  • Increase Desorption Time and Temperature: The most straightforward solution is to increase the desorption time and/or temperature in the GC inlet to ensure all analytes are removed from the fiber. However, be careful not to exceed the fiber's maximum recommended temperature.

  • Fiber Bake-out: After each injection, include a fiber bake-out step in your method. This involves holding the fiber in a heated zone (like a separate conditioning station or the GC inlet) for an extended period to remove any residual compounds.

  • Solvent Rinsing (Use with Caution): For some fiber types, a solvent rinse can be used to remove contaminants. However, always consult the fiber manufacturer's instructions, as some solvents can damage the fiber coating.

Frequently Asked Questions (FAQs)

Q1: What is the best SPME fiber for C9 aldehydes?

A1: The optimal fiber depends on the specific C9 aldehyde and the sample matrix. However, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point as it is suitable for a wide range of analyte polarities and molecular weights.[2] For nonpolar C9 aldehydes in a relatively clean matrix, a 100 µm Polydimethylsiloxane (PDMS) fiber can also be effective.[3]

Q2: Is derivatization necessary for C9 aldehyde analysis?

A2: While not strictly mandatory in all cases, derivatization with agents like PFBHA is highly recommended.[1] This process converts the volatile and reactive aldehydes into more stable and less polar oxime derivatives, leading to improved extraction efficiency, better peak shapes in gas chromatography, and increased sensitivity.[1][5]

Q3: What is the recommended extraction mode for C9 aldehydes?

A3: Headspace SPME (HS-SPME) is the most common and recommended mode for volatile compounds like C9 aldehydes.[1][6] In HS-SPME, the fiber is exposed to the vapor phase above the sample, which minimizes matrix effects and helps to extend the lifetime of the fiber.[1]

Q4: How can I improve the sensitivity of my SPME method for C9 aldehydes?

A4: To enhance sensitivity, consider the following:

  • Optimize Extraction Time and Temperature: Allow sufficient time for the analytes to equilibrate between the sample headspace and the fiber.[3] Gently heating the sample can increase the concentration of analytes in the headspace.[3]

  • Salting Out: Add salt (e.g., sodium chloride) to your aqueous samples to increase the ionic strength, which can drive the aldehydes into the headspace.[4]

  • Sample Agitation: Agitating the sample during extraction can accelerate the mass transfer of analytes to the headspace and improve extraction efficiency.

  • Use of Derivatization: As mentioned, PFBHA derivatization significantly improves the extraction and detection of aldehydes.[1]

Data Presentation

Table 1: Recommended SPME Fiber Coatings for Aldehyde Analysis

Fiber CoatingAnalyte PolarityTypical ApplicationsReference
Polydimethylsiloxane (PDMS)NonpolarVolatile and semi-volatile nonpolar compounds.[1][3]
Polyacrylate (PA)PolarPolar semi-volatile compounds.[7]
PDMS/Divinylbenzene (DVB)BipolarVolatile polar compounds, amines, alcohols.[1][7][8]
DVB/Carboxen/PDMSBipolarBroad range of volatiles and semi-volatiles (C3-C20).[2][7]

Table 2: Typical SPME Parameter Ranges for C9 Aldehyde Analysis

ParameterTypical RangeNotesReference
Derivatization
ReagentPFBHAO-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine[1][5]
Incubation Temperature60 °CTo facilitate the derivatization reaction.[1][3]
Incubation Time30 minutesTo allow for complete derivatization.[1][3]
Extraction
ModeHeadspace (HS)Minimizes matrix effects.[1][6]
Temperature40 - 70 °CHigher temperatures increase volatility but can decrease fiber sorption.[9]
Time15 - 60 minutesShorter times for high throughput, longer for higher sensitivity.[3][6]
AgitationRecommendedImproves mass transfer.[1]
Salt Addition25-30% (w/v) NaClIncreases analyte volatility in aqueous samples.[4]
Desorption
Temperature250 °CEnsure complete transfer of analytes to the GC column.[1][5]
Time2 - 5 minutesTo prevent carryover.[1][5]

Experimental Protocols

Protocol: Headspace SPME-GC/MS of C9 Aldehydes with PFBHA Derivatization

This protocol provides a general guideline. Optimization of specific parameters may be required for different sample types.[1]

1. Materials:

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • Headspace vials (e.g., 20 mL) with PTFE-faced septa

  • PFBHA solution (e.g., 20 mg/mL in water)[1]

  • Sodium chloride (NaCl)

  • Sample containing C9 aldehydes

  • GC-MS system

2. Sample Preparation:

  • Place a defined volume of the sample (e.g., 5 mL) into a headspace vial.

  • If required, add an internal standard.

  • Add NaCl to achieve a concentration of 25-30% (w/v) to enhance the extraction of polar analytes.[4]

  • Add an optimized volume of the PFBHA solution to the vial.[1]

3. Derivatization:

  • Seal the vial tightly.

  • Incubate the vial at a specific temperature (e.g., 60°C) for a defined time (e.g., 30 minutes) to allow the derivatization reaction to occur.[1] Agitation during this step can improve reaction efficiency.

4. SPME Extraction:

  • Precondition the SPME fiber according to the manufacturer's instructions.

  • After the derivatization is complete, expose the SPME fiber to the headspace of the vial for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 50°C).

5. GC-MS Analysis:

  • Retract the fiber and immediately introduce it into the heated GC injector port for thermal desorption of the analytes (e.g., 250°C for 2-5 minutes).[1]

  • Separate the analytes on an appropriate capillary column (e.g., 5% phenyl-polydimethylsiloxane).

  • Detect the analytes using a mass spectrometer.

Mandatory Visualization

SPME_Workflow SPME Workflow for C9 Aldehyde Analysis cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis Sample Sample into Vial Add_Salt Add NaCl Sample->Add_Salt Add_PFBHA Add PFBHA Add_Salt->Add_PFBHA Incubate Incubate (e.g., 60°C, 30 min) Add_PFBHA->Incubate Seal Vial Expose_Fiber Expose Fiber to Headspace Incubate->Expose_Fiber Desorb Thermal Desorption in GC Inlet Expose_Fiber->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect

Caption: Experimental workflow for SPME analysis of C9 aldehydes.

Parameter_Optimization Logical Relationships in SPME Parameter Optimization Goal Optimal C9 Aldehyde Signal (Sensitivity & Reproducibility) Fiber Fiber Selection (e.g., DVB/CAR/PDMS) Fiber->Goal Extraction Extraction Parameters (Time, Temp, Agitation) Fiber->Extraction influences Derivatization Derivatization Conditions (PFBHA, Temp, Time) Derivatization->Goal Derivatization->Extraction influences stability Extraction->Goal Desorption Desorption Conditions (Temp, Time) Desorption->Goal Sample_Matrix Sample Matrix (pH, Ionic Strength) Sample_Matrix->Goal Sample_Matrix->Extraction influences

Caption: Key parameters influencing SPME optimization for C9 aldehydes.

References

Technical Support Center: Isomerization of Nonadienal Compounds in Watermelon Juice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with watermelon juice and encountering challenges with the isomerization of nonadienal compounds. The information is presented in a practical question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the significance of (E,Z)-2,6-nonadienal in watermelon juice?

A1: (E,Z)-2,6-nonadienal is a key aroma compound that contributes significantly to the fresh, green, and characteristic melon-like scent of watermelon juice.[1][2][3] Its presence and isomeric form are crucial for the authentic flavor profile of the juice.

Q2: What is nonadienal isomerization and why is it a concern?

A2: Nonadienal isomerization is the process where the (E,Z)-2,6-nonadienal isomer converts into other geometric isomers, most notably (E,E)-2,6-nonadienal. This conversion is a significant concern because it alters the sensory profile of the watermelon juice, often leading to a less desirable, "off-flavor" character. The (E,E)-isomer, for instance, is associated with a fatty or fried odor, which detracts from the fresh aroma of the juice.

Q3: What are the primary factors that induce the isomerization of (E,Z)-2,6-nonadienal in watermelon juice?

A3: The primary factors that can induce the isomerization of (E,Z)-2,6-nonadienal include:

  • Heat Treatment: Thermal processing methods like pasteurization can promote the conversion of (E,Z)-2,6-nonadienal to other isomers and also lead to a decrease in its concentration.[1][2][4]

  • pH: The stability of (E,Z)-2,6-nonadienal is pH-dependent. Acidic conditions, particularly around pH 2, have been shown to improve its stability in cucumber juice, a similar matrix.[5] Conversely, deviations from the natural pH of watermelon juice (around 5.7) can potentially accelerate isomerization.[6]

  • Light Exposure: Illumination can have a considerable effect on the overall quality and flavor of watermelon juice, including the degradation of aldehydes.[6][7]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of unsaturated aldehydes.[6][7]

  • Enzymatic Activity: Endogenous enzymes in the watermelon juice, such as alcohol dehydrogenase, can reduce aldehydes to their corresponding alcohols, altering the flavor profile.[3][8]

Troubleshooting Guide

Problem 1: My watermelon juice has developed a "fatty" or "stale" off-flavor after thermal processing.

  • Possible Cause: This is likely due to the isomerization of (E,Z)-2,6-nonadienal to (E,E)-2,6-nonadienal and other degradation products during heating.[1][2]

  • Solution:

    • Optimize Thermal Treatment: Employ ultra-high temperature (UHT) treatment at around 120°C for a short duration. This has been shown to better maintain the C9 aldehyde content compared to lower-temperature, longer-time pasteurization methods.[3][8]

    • Consider Non-Thermal Processing: Explore non-thermal processing methods such as high-pressure processing (HPP) or pulsed electric fields (PEF) to minimize heat-induced isomerization.

    • Addition of Cysteine: Investigate the addition of L-cysteine to the juice before processing. Cysteine can react with C9-aldehydes, potentially reducing their concentration and the formation of off-flavors.[9]

Problem 2: I am observing a significant decrease in the concentration of (E,Z)-2,6-nonadienal in my juice samples during storage, even without heat treatment.

  • Possible Cause: This loss could be due to factors other than heat, such as pH, light exposure, or enzymatic activity.[5][6][7]

  • Solution:

    • Control pH: Maintain the natural pH of the watermelon juice (approximately 5.7). If acidification is necessary for preservation, consider adjusting the pH to around 3, which has been shown to improve the stability of nonadienal compounds.[5]

    • Protect from Light: Store the juice in opaque containers or in the dark to prevent light-induced degradation of flavor compounds.[6][7]

    • Inactivate Enzymes: If not already done, consider a mild heat treatment or other methods to inactivate enzymes like alcohol dehydrogenase that can degrade aldehydes.[3][8]

    • Inert Atmosphere: Package and store the juice under an inert atmosphere (e.g., nitrogen) to minimize oxidative reactions.

Problem 3: My analytical results for nonadienal isomers are inconsistent and not reproducible.

  • Possible Cause: Inconsistent sample preparation, extraction, or analysis parameters can lead to variability in results. The volatile nature of these compounds requires a standardized and careful approach.

  • Solution:

    • Standardize SPME Protocol: Strictly follow a validated Solid-Phase Microextraction (SPME) protocol. Key parameters to control include sample volume, equilibration time and temperature, fiber type, extraction time, and desorption conditions.[1][10]

    • Use an Internal Standard: Incorporate an internal standard (e.g., 2-methyl-3-heptanone) into your samples before extraction to correct for variations in extraction efficiency and injection volume.[11]

    • Control Sample Handling: Minimize the exposure of the juice to air and elevated temperatures during preparation. Analyze samples as quickly as possible after preparation.

Data Presentation

Table 1: Effect of Ultra-High Temperature (UHT) Treatment on the Concentration of Nonadienal Isomers in Watermelon Juice

Treatment(E,Z)-2,6-nonadienal (µg/L)(E)-2-nonenal (µg/L)
Unpasteurized26.3 ± 3.1610.3 ± 0.17
UHT at 110°C21.7 ± 1.897.64 ± 0.91
UHT at 120°C23.1 ± 2.589.41 ± 1.25
UHT at 135°C24.4 ± 2.2110.1 ± 0.36

Data adapted from a study on the effect of UHT treatment on watermelon juice qualities.[3]

Table 2: Influence of Environmental Factors on Key Aldehydes in Watermelon Juice

TreatmentHexanal (µg/L)Nonanal (µg/L)(E)-2-nonenal (µg/L)(Z)-6-nonenal (µg/L)
Control13.58 ± 0.7510.36 ± 0.4124.13 ± 0.821.87 ± 0.11
Heat (90°C, 30 min)10.21 ± 0.538.79 ± 0.3719.87 ± 0.691.54 ± 0.09
Oxygen (3 L/min, 2 h)11.89 ± 0.619.12 ± 0.3921.45 ± 0.731.68 ± 0.10
Light (4000 lx, 24 h)8.76 ± 0.427.54 ± 0.3116.54 ± 0.611.23 ± 0.08
Acid (pH 3.5)12.11 ± 0.649.87 ± 0.4022.01 ± 0.771.76 ± 0.10
Alkali (pH 7.5)11.54 ± 0.599.43 ± 0.3821.89 ± 0.751.71 ± 0.09

Data adapted from a study on the influence of multiple environmental factors on the quality and flavor of watermelon juice.[6]

Experimental Protocols

Protocol 1: Analysis of Nonadienal Isomers by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the extraction and analysis of volatile nonadienal compounds from watermelon juice.

  • Sample Preparation:

    • Homogenize fresh watermelon tissue to obtain juice.

    • Centrifuge the juice to remove pulp if necessary.

    • Transfer a precise volume (e.g., 5-10 mL) of the juice into a headspace vial (e.g., 20 mL).

    • Add a known concentration of an internal standard (e.g., 2-methyl-3-heptanone).

    • (Optional) Add a saturated solution of NaCl to increase the ionic strength of the sample, which can enhance the release of volatile compounds into the headspace.

  • HS-SPME Procedure:

    • Fiber Selection: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, which is suitable for a broad range of volatile compounds.[10]

    • Fiber Conditioning: Condition the SPME fiber prior to first use according to the manufacturer's instructions, typically by heating it in the GC injection port.

    • Equilibration: Place the sealed headspace vial in a heating block or water bath set to a specific temperature (e.g., 40°C). Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) with gentle agitation.

    • Extraction: Expose the SPME fiber to the headspace above the juice sample for a defined period (e.g., 30-60 minutes) at the set temperature.

  • GC-MS Analysis:

    • Desorption: After extraction, retract the fiber and immediately insert it into the heated injection port of the GC-MS system (e.g., at 240-260°C) for thermal desorption of the analytes.

    • Gas Chromatography: Use a suitable capillary column (e.g., DB-WAX or HP-5ms) to separate the volatile compounds. A typical oven temperature program might be: start at 40°C, hold for 3 minutes, then ramp to 230°C at 5°C/min, and hold for 5 minutes.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of m/z 35-350.

    • Identification and Quantification: Identify the nonadienal isomers by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST). Quantify the compounds by comparing their peak areas to that of the internal standard.

Protocol 2: Evaluating the Effect of pH on Nonadienal Isomerization

This protocol provides a framework for investigating how different pH levels affect the stability of (E,Z)-2,6-nonadienal in watermelon juice.

  • Sample Preparation:

    • Prepare a batch of fresh watermelon juice.

    • Divide the juice into several aliquots.

    • Adjust the pH of each aliquot to a different level (e.g., 3.0, 4.0, 5.0, 5.7 (control), 6.0, 7.0) using appropriate food-grade acids (e.g., citric acid) and bases (e.g., sodium bicarbonate).

    • Store the pH-adjusted samples under controlled conditions (e.g., in the dark at a specific temperature).

  • Time-Course Analysis:

    • At specific time intervals (e.g., 0, 24, 48, 72 hours), take a subsample from each pH-adjusted aliquot.

    • Immediately analyze the subsamples for nonadienal isomer content using the HS-SPME-GC-MS protocol described above (Protocol 1).

  • Data Analysis:

    • For each pH level, plot the concentration of (E,Z)-2,6-nonadienal and its isomers as a function of time.

    • Calculate the rate of isomerization at each pH to determine the optimal pH for stability.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_output Output prep1 Fresh Watermelon Juice prep2 Aliquot Juice prep1->prep2 prep3 Adjust pH / Add Treatments prep2->prep3 incubation Store under controlled conditions (T, light) prep3->incubation sampling Time-point Sampling incubation->sampling spme HS-SPME sampling->spme gcms GC-MS Analysis spme->gcms data Data Interpretation gcms->data output Isomerization Kinetics & Stability Profile data->output

Caption: Experimental workflow for studying nonadienal isomerization.

signaling_pathway cluster_precursors Precursors cluster_enzymes Enzymatic Action cluster_aldehydes Key Aldehydes cluster_factors Influencing Factors fatty_acids Unsaturated Fatty Acids (e.g., Linolenic Acid) lipoxygenase Lipoxygenase fatty_acids->lipoxygenase Oxidation hpl Hydroperoxide Lyase lipoxygenase->hpl Cleavage ez_nonadienal (E,Z)-2,6-Nonadienal (Fresh Aroma) hpl->ez_nonadienal ee_nonadienal (E,E)-2,6-Nonadienal (Off-flavor) ez_nonadienal->ee_nonadienal Isomerization heat Heat heat->ez_nonadienal ph pH ph->ez_nonadienal light Light light->ez_nonadienal

Caption: Formation and isomerization pathway of nonadienal.

References

Technical Support Center: Analysis of Watermelon Ketone in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Watermelon Ketone (also known as Calone 1951 or 7-Methyl-1,5-benzodioxepin-3-one). This resource is designed for researchers and scientists encountering challenges with matrix effects during the quantification of this compound in various food products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it analyzed in food?

A1: this compound, or Calone, is a synthetic compound with a distinct fresh, ozonic, and marine "sea-breeze" aroma, often with watermelon-like nuances.[1][2][3][4] It is widely used as a fragrance component in perfumes and personal care products and can also be used as a flavoring agent in food and beverages to impart a fresh, watery character.[2] Analysis in food is crucial for quality control, ensuring consistent flavor profiles, and for studies on flavor migration from packaging materials.

Q2: What are matrix effects and how do they impact the analysis of this compound?

A2: Matrix effects are the alteration of an analyte's signal response due to the presence of other co-extracted components from the sample matrix.[5] In food analysis, complex matrices containing fats, sugars, pigments, and other volatile compounds can interfere with the detection of this compound.[6] These effects can manifest as either signal suppression (lower response) or signal enhancement (higher response), leading to inaccurate quantification.[5][7] For Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can coat active sites in the injector, protecting the analyte from degradation and causing signal enhancement.[5][8] For Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting compounds can interfere with the ionization process, typically causing signal suppression.[5][9]

Q3: How can I identify if my analysis is affected by matrix effects?

A3: A common method to assess matrix effects is to compare the signal response of an analyte in a pure solvent standard to its response in a matrix-matched standard (a blank food extract spiked with the analyte at the same concentration). A significant difference in the signal intensity indicates the presence of matrix effects. Poor recovery rates (<70% or >120%) and high relative standard deviations (RSDs) in replicate samples are also strong indicators.[10]

Q4: What are the primary analytical techniques for quantifying this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for analyzing volatile and semi-volatile flavor compounds like this compound.[6][11] Headspace Solid-Phase Microextraction (HS-SPME) is a common sample introduction technique for GC-MS that helps concentrate volatile compounds and reduce matrix interference.[11][12] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also a viable technique, especially for complex matrices where extensive cleanup is required.[5][9]

Q5: What is the QuEChERS method and is it suitable for this compound analysis?

A5: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves an extraction and cleanup step.[13][14] It is highly effective for extracting a wide range of compounds from complex food matrices.[15][16] A modified QuEChERS protocol can be optimized for this compound by selecting appropriate solvents and sorbents for the dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components like fats and pigments.[14][15]

Troubleshooting Guide: Matrix Effects

This guide addresses common issues encountered during the analysis of this compound.

ProblemProbable Cause(s)Recommended Solution(s)
Low Analyte Recovery (<70%) Signal Suppression: Co-eluting matrix components are interfering with analyte ionization (LC-MS) or causing analyte loss.1. Optimize Sample Cleanup: Use d-SPE with different sorbents (e.g., C18 for fats, PSA for sugars/acids).2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for the effect.[10]3. Dilute the Sample: Diluting the final extract can significantly reduce the concentration of interfering components.[7][9][17]4. Use an Isotope-Labeled Internal Standard: A stable isotope-labeled version of this compound, if available, will co-elute and experience the same matrix effects, providing the most accurate correction.
High Analyte Recovery (>120%) Signal Enhancement: Matrix components are protecting the analyte from degradation in the GC inlet or enhancing the ionization efficiency.[5][8]1. Matrix-Matched Calibration: This is the most effective way to compensate for predictable enhancement.[10]2. Use Analyte Protectants (GC-MS): Add compounds (e.g., sorbitol, shikimic acid) to standards and samples to mimic the matrix effect and ensure uniform response.[8][18]3. Inlet Maintenance (GC-MS): Regular cleaning and replacement of the GC liner can reduce the active sites responsible for enhancement.
Poor Peak Shape (Tailing or Fronting) Active Sites: Interaction of the analyte with active sites in the GC inlet or column.Column Overload: Injecting too high a concentration of the analyte or matrix components.1. Use a Deactivated GC Liner: Employ a liner with a high degree of inertness.2. Derivatization: While not always necessary for this compound, this can reduce active site interactions for other compounds.3. Dilute the Extract: Reduces the potential for column overload.
High Variability in Results (High RSD) Inconsistent Matrix Effects: The composition of the food product varies significantly between samples.Inadequate Homogenization: The analyte is not uniformly distributed in the sample.1. Improve Homogenization: Ensure the initial sample is thoroughly blended before extraction.2. Internal Standard: Use a robust internal standard to correct for variations in injection volume and matrix effects.3. Composite Sampling: Combine multiple subsamples to create a more representative average sample.
No Analyte Detected LOD Too High: The method is not sensitive enough for the concentration present.Analyte Degradation: The analyte is being lost during sample preparation or analysis.1. Optimize MS Parameters: Ensure the mass spectrometer is tuned and operating in a sensitive mode (e.g., Selected Ion Monitoring - SIM for GC-MS or Multiple Reaction Monitoring - MRM for LC-MS/MS).2. Increase Sample Size or Reduce Final Volume: This will concentrate the analyte.3. Check Extraction Efficiency: Perform a recovery experiment with a pre-extraction spike to verify the sample preparation procedure.

Experimental Protocols

Protocol: QuEChERS Extraction and GC-MS Analysis of this compound

This protocol provides a general framework for analyzing this compound in a moderately complex matrix like a fruit juice or beverage.

1. Sample Preparation and Homogenization:

  • Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.

  • If the sample is solid, add 10 mL of ultrapure water and homogenize further.

  • Add an internal standard (e.g., 100 µL of a 10 µg/mL solution of Triphenyl phosphate (B84403) or a suitable isotope-labeled standard).

2. Extraction:

  • Add 10 mL of acetonitrile (B52724) to the tube.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.

  • The d-SPE tube should contain cleanup sorbents. For a fruit juice matrix, a common combination is 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA), and 150 mg C18.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Take a 1 mL aliquot of the cleaned extract and transfer it to an autosampler vial.

  • For GC-MS analysis, it may be beneficial to add an analyte protectant solution at this stage.

  • The sample is now ready for injection.

5. GC-MS Instrumental Parameters (Example):

  • GC System: Agilent 7890 or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar.

  • Inlet: Splitless mode, 250 °C.

  • Oven Program: Start at 60 °C (hold 1 min), ramp to 200 °C at 15 °C/min, then ramp to 280 °C at 25 °C/min (hold 5 min).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Agilent 5977 or equivalent.

  • Mode: Selected Ion Monitoring (SIM).

  • Quantifier Ion for this compound (C₁₀H₁₀O₃, MW 178.18): m/z 178.

  • Qualifier Ions: m/z 149, 121.

Quantitative Data Summary

The following table summarizes representative performance data for the analysis of flavor compounds in food matrices using methods designed to mitigate matrix effects. Note that specific values for this compound may vary depending on the matrix and instrumentation.

Food MatrixAnalytical MethodSample PreparationAverage Recovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
Fruit JuiceGC-MS/MSModified QuEChERS89 - 10525[8][18]
Dairy ProductLC-MS/MSQuEChERS with C1885 - 110515[15]
Baked GoodsHS-SPME-GC-MSHomogenization92 - 10813[11]
Herbal TeaLC-MS/MSDilution (25x) & QuEChERS75 - 1151025[5][17]

Visualizations

Experimental Workflow

This diagram illustrates the complete analytical workflow from sample collection to final data analysis, highlighting key decision points for addressing matrix effects.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Review Sample 1. Sample Homogenization Spike 2. Add Internal Standard Sample->Spike Extract 3. QuEChERS Extraction Spike->Extract Cleanup 4. d-SPE Cleanup Extract->Cleanup GCMS 5. GC-MS or LC-MS/MS Analysis Cleanup->GCMS Integration 6. Peak Integration GCMS->Integration Calibration 7. Calibration Curve Integration->Calibration Quant 8. Quantification Calibration->Quant QC 9. QC Check (Recovery, RSD) Quant->QC QC->Cleanup Fail (Re-evaluate Cleanup/ Dilution) Final 10. Final Report QC->Final Pass

Caption: Workflow for this compound analysis.

Troubleshooting Logic for Matrix Effects

This decision tree provides a logical path for diagnosing and resolving issues related to matrix effects during method validation.

G Start Start: Analyze Spiked Matrix Sample CheckRecovery Is Recovery within 70-120%? Start->CheckRecovery Pass Method Acceptable. Proceed with Validation. CheckRecovery->Pass Yes Fail Matrix Effect Detected CheckRecovery->Fail No CheckSignal Signal Suppression or Enhancement? Fail->CheckSignal Suppression Signal Suppression (<70%) CheckSignal->Suppression Suppression Enhancement Signal Enhancement (>120%) CheckSignal->Enhancement Enhancement SolveSuppression Implement Solution: 1. Improve Cleanup (C18/PSA) 2. Dilute Extract 3. Use Matrix-Matched Cal. Suppression->SolveSuppression SolveEnhancement Implement Solution: 1. Use Matrix-Matched Cal. 2. Use Analyte Protectants (GC) 3. Check GC Inlet Enhancement->SolveEnhancement Revalidate Re-analyze and Check Recovery SolveSuppression->Revalidate SolveEnhancement->Revalidate Revalidate->CheckRecovery

Caption: Decision tree for troubleshooting matrix effects.

References

Validation & Comparative

A Comparative Analysis of Synthetic vs. Natural Watermelon Aroma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical composition and sensory perception of natural watermelon aroma versus its synthetic counterparts. The information presented is supported by experimental data and methodologies relevant to researchers in the fields of food science, analytical chemistry, and sensory neuroscience.

Chemical Composition: A Tale of Two Aromas

The aroma of freshly cut watermelon is a complex symphony of volatile organic compounds (VOCs), primarily driven by the enzymatic oxidation of fatty acids upon cellular disruption. In contrast, synthetic watermelon aroma, a notoriously challenging flavor to replicate, is often a simplified and less nuanced chemical blend.

Natural Watermelon Aroma:

The characteristic fresh, green, and slightly sweet aroma of natural watermelon is attributed to a complex mixture of compounds, with C6 and C9 aldehydes and alcohols being the most significant contributors.[1][2][3] Initially, (Z,Z)-3,6-nonadien-1-ol was considered the principal odorant, described as having a "watermelon rind-like" smell. However, more recent studies have identified (Z,Z)-3,6-nonadienal as the predominant compound responsible for the quintessential fresh-cut watermelon aroma.[4][5] This "watermelon aldehyde" is potent but highly unstable, readily breaking down, which poses a significant challenge for its use in artificial flavorings.

Other key contributors to the natural aroma profile include:

  • (Z)-3-hexenal: Imparts a "green" or "cut-grass" note.

  • C6 and C9 alcohols: Contribute to the overall fresh and rind-like scent.

  • Esters and Terpenes: Add fruity and citrusy nuances to the overall aroma profile.

The table below summarizes the key volatile compounds identified in natural watermelon and their characteristic odors.

Synthetic Watermelon Aroma:

The instability of key natural watermelon odorants, particularly (Z,Z)-3,6-nonadienal, makes direct replication difficult and costly.[5] As a result, synthetic watermelon flavorings often rely on a limited number of more stable, yet less representative, chemical compounds. These formulations are frequently described as one-dimensional, overly sweet, and lacking the fresh, green complexity of the natural fruit.

Common components in synthetic watermelon flavorings may include:

  • Ethyl butyrate: Provides a generic fruity note.

  • Other esters and aldehydes: Used to approximate a "watermelon-like" scent, though often unsuccessfully.

Due to the proprietary nature of flavor formulations and the wide variability among products, a standardized quantitative comparison with natural watermelon aroma is challenging to present. The focus of synthetic formulations is often on achieving a recognizable, albeit simplified, watermelon character that is stable in various product applications.

Table 1: Key Volatile Compounds in Natural Watermelon Aroma
Compound ClassCompound NameChemical FormulaTypical Concentration Range (% of total volatiles)Odor Description
Aldehydes (Z,Z)-3,6-nonadienalC₉H₁₄OVaries significantly, but is a key odorantFresh-cut watermelon, cucumber
(Z)-3-hexenalC₆H₁₀OVariesGreen, cut grass
(E,Z)-2,6-nonadienalC₉H₁₄O5.3 - 9.8%[3]Cucumber, green
(E)-2-nonenalC₉H₁₆O7.4 - 13.0%[3]Fatty, green
HexanalC₆H₁₂O12.7 - 15.1%[3]Green, fatty
NonanalC₉H₁₈O4.4 - 6.0%[3]Fatty, citrus
Alcohols (Z,Z)-3,6-nonadien-1-olC₉H₁₆O3.4 - 6.0%[3]Watermelon rind, green
(Z)-3-nonen-1-olC₉H₁₆O8.1 - 12.3%[3]Green, melon
HexanolC₆H₁₄O3.6 - 5.8%[3]Fruity, fusel
Ketones 6-methyl-5-hepten-2-oneC₈H₁₄O6.4 - 8.4%[3]Green, herbaceous

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

This protocol outlines a standard method for the extraction and analysis of volatile compounds from watermelon samples.

Objective: To identify and quantify the volatile organic compounds contributing to watermelon aroma.

Materials:

  • Watermelon sample (fresh or synthetic flavoring)

  • Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Vials with septa

  • Sodium chloride (NaCl)

  • Internal standard (e.g., 2-octanol)

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of fresh watermelon flesh.

    • Place the homogenate into a sample vial.

    • For synthetic samples, dilute a known quantity in a suitable solvent or water.

    • Add a saturated solution of NaCl to enhance the release of volatiles.

    • Add a known concentration of the internal standard.

  • SPME Extraction:

    • Seal the vial and equilibrate the headspace at a controlled temperature (e.g., 40°C) for a set time (e.g., 30 minutes).

    • Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the heated injection port of the GC.

    • Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).

    • Use a temperature program to elute the compounds (e.g., start at 40°C, ramp to 250°C).

    • The mass spectrometer will fragment and detect the eluted compounds, allowing for identification based on their mass spectra and retention times compared to a spectral library and authentic standards.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra with libraries (e.g., NIST).

    • Quantify the compounds by comparing their peak areas to the peak area of the internal standard.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Watermelon Sample Homogenize Homogenize Sample->Homogenize Add_Salt Add NaCl & Internal Std. Homogenize->Add_Salt Equilibrate Equilibrate Headspace Add_Salt->Equilibrate SPME SPME Adsorption Equilibrate->SPME GC_MS GC-MS Analysis SPME->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis Olfactory_Pathway Odorant Watermelon Odorant (e.g., Aldehyde) OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binds G_Protein G-protein (G-olf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_Channel Opens Depolarization Neuron Depolarization CNG_Channel->Depolarization Leads to Cations Na+, Ca2+ Cations->CNG_Channel Signal Signal to Olfactory Bulb Depolarization->Signal

References

Unveiling the Potency of Watermelon Ketone: A Comparative Guide to Olfactory Threshold Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the intricate world of fragrance and drug development, understanding the precise potency of an aroma compound is paramount. This guide provides a comprehensive comparison of the olfactory threshold of Watermelon Ketone, a prominent marine and fruity fragrance ingredient, with alternative compounds. Detailed experimental methodologies and comparative data are presented to offer a clear and objective analysis.

This compound, commercially known as Calone 1951, is a synthetic aroma chemical renowned for its distinctive fresh, marine, and watermelon-like scent profile.[1] Its discovery in 1966 and subsequent commercialization marked a significant turning point in perfumery, heralding the era of aquatic fragrances.[1][2] A key characteristic that underpins its widespread use is its remarkably low olfactory threshold, meaning it can be detected by the human nose at very low concentrations.

Comparative Olfactory Thresholds

The olfactory threshold is a critical measure of an odorant's potency. The table below summarizes the reported olfactory detection thresholds for this compound and a selection of alternative compounds with similar fruity or fresh characteristics. It is important to note that threshold values can vary depending on the experimental methodology and the medium in which they are measured (e.g., air or water).

CompoundOdor ProfileOlfactory ThresholdMedium
This compound (Calone 1951) Marine, Ozonic, Watery, Melon[2]3.1 x 10⁻² ng/L[2]Air
This compound Fresh and sweet fruit flavor0.1 - 1 ppb[3]Not Specified
cis,cis-3,6-nonadienal Fresh-cut watermelon[4]0.2 ppb[4]Air
cis,cis-3,6-nonadien-1-ol 10 ppb[4]Air
(E,E)-2,4-hexadienal Muskmelon, Floral, Green[5]>1 (OAV in fructose (B13574) solution)[5]Fructose Solution
Octanal Citrus, Green[5]0.8 µg/L (in water), 4.27 µg/L (in fructose solution)[5]Water/Fructose Solution
Geranyl Acetone Fruity, Floral, Green[5]Similar in water and fructose solution[5]Water/Fructose Solution

OAV (Odor Activity Value) is the ratio of a compound's concentration to its olfactory threshold. An OAV greater than 1 indicates the compound contributes to the overall aroma.

Experimental Protocols for Olfactory Threshold Determination

The determination of olfactory thresholds is a specialized field within sensory science. The most common and robust methodologies involve gas chromatography coupled with human sensory assessment.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of a gas chromatograph with the sensitivity of the human nose as a detector.[6][7]

Principle: A sample containing volatile compounds is injected into a gas chromatograph, which separates the individual components. The eluting compounds are split into two streams. One stream goes to a conventional detector (like a mass spectrometer for identification), while the other is directed to a sniffing port where a trained sensory panelist assesses the odor.[6][8]

Methodologies for Threshold Determination using GC-O:

  • Aroma Extract Dilution Analysis (AEDA): This method involves the stepwise dilution of a sample extract until no odor can be perceived by the panelist at the sniffing port.[9] The dilution factor at which an odorant is last detected is known as the Flavor Dilution (FD) factor, which is proportional to its odor activity value.

  • Detection Frequency Method: A panel of assessors evaluates the same sample, and the number of panelists who detect an odor at a specific retention time is recorded. This provides a frequency distribution of odor detection.[10]

  • Direct Intensity Measurement: Panelists rate the intensity of the perceived odor on a predefined scale as it elutes from the GC.[10]

Sensory Analysis: Forced-Choice Ascending Concentration Series

This method is a standardized psychophysical technique for determining detection and recognition thresholds.[11][12]

Principle: A series of samples with increasing concentrations of the odorant are presented to a panel of trained assessors. At each concentration level, the panelist is presented with three samples (a triangle test), two of which are blanks (odor-free medium) and one contains the odorant. The panelist must identify the sample that is different.[11]

Procedure:

  • Panelist Selection and Training: Panelists are screened for their olfactory acuity and trained to recognize and describe the specific odorant.[13]

  • Sample Preparation: A geometric series of dilutions of the odorant in a suitable solvent (e.g., water, ethanol, or air) is prepared.

  • Presentation: The samples are presented to the panelists in an ascending order of concentration. The "forced-choice" aspect requires the panelist to make a selection even if they are not certain.[11]

  • Threshold Calculation: The individual threshold is typically calculated as the geometric mean of the last concentration not detected and the first concentration that was correctly identified. The group threshold is then determined by averaging the individual thresholds.[11]

Experimental Workflow for Olfactory Threshold Determination

The following diagram illustrates a typical workflow for determining the olfactory threshold of a compound like this compound using the forced-choice ascending concentration series method.

G Workflow for Olfactory Threshold Determination cluster_prep Preparation cluster_testing Sensory Testing cluster_analysis Data Analysis A Panelist Screening & Training B Stock Solution Preparation (this compound in Solvent) C Serial Dilution Series (Ascending Concentrations) B->C D Triangle Test Presentation (2 Blanks, 1 Sample) C->D E Panelist Forced-Choice Identification D->E F Record Correct/Incorrect Responses E->F G Calculate Individual Threshold (Geometric Mean) F->G H Calculate Group Threshold (Average of Individual Thresholds) G->H

Caption: Olfactory Threshold Determination Workflow.

References

Unveiling the Olfactory World of Watermelon Ketone: A Comparative Guide to Receptor Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive analysis for researchers, scientists, and professionals in drug development, this guide delves into the cross-reactivity of Watermelon Ketone, a popular marine fragrance ingredient, with human olfactory receptors. By comparing its potential interactions with those of other known odorants, this publication aims to provide a clearer understanding of the molecular mechanisms underpinning the perception of aquatic scents.

This compound, also known by its chemical name 7-methyl-2H-1,5-benzodioxepin-3(4H)-one and trade name Calone, is a cornerstone of modern perfumery, prized for its fresh, ozonic, and slightly fruity aroma reminiscent of a sea breeze. While its scent is well-characterized, its specific interactions with the vast array of human olfactory receptors (ORs) are less understood. This guide synthesizes available data to shed light on its potential receptor targets and explores the concept of cross-reactivity, where a single receptor can be activated by multiple odorants.

Potential Olfactory Targets for Marine Scents

Based on the characteristic odor profile of this compound, two human olfactory receptors have been identified as strong potential candidates for its interaction: OR1G1 and OR2T34 . The receptor OR1G1 is known to be activated by a range of odorants described as having "waxy, fatty, and rose" scents, which aligns with some of the complex aromatic facets of this compound. Notably, a study has identified that two other human olfactory receptors, OR2T34 and OR1G1, respond to an odorant characterized by a "marine/ozone" scent profile, a primary descriptor for this compound.

Comparative Analysis of Olfactory Receptor Agonists

To contextualize the potential interaction of this compound with these receptors, this guide presents a comparative analysis of known agonists for OR1G1. While direct quantitative data for this compound's binding affinity or activation of these specific receptors is not yet publicly available, the activity of known ligands provides a valuable benchmark for understanding the receptor's chemical space.

The following table summarizes the activity of several confirmed agonists for the human olfactory receptor OR1G1. The data is based on a 3D-quantitative structure-activity relationship (3D-QSAR) study, which predicted and experimentally validated the activity of these compounds.[1]

Table 1: Comparative Activity of Known Agonists for Olfactory Receptor OR1G1

Odorant MoleculePredicted ActivityExperimental Validation
TridecanalStrong AgonistMore active than 1-nonanol
9-decen-1-olStrong AgonistMore active than 1-nonanol
3-methyl-1-pentanolStrong AgonistEqually active as 1-nonanol
2-methylundecanalMedium AgonistConfirmed as medium agonist
4-phenyl-butan-1-olMedium AgonistConfirmed as medium agonist
trans-2-trans-4-nonadienalMedium AgonistConfirmed as medium agonist

Data sourced from Sanz et al., 2008.[1]

This table illustrates the diversity of chemical structures that can activate OR1G1, highlighting the receptor's broadly tuned nature. The cross-reactivity of this receptor with various aldehydes and alcohols suggests that this compound, with its distinct ketone and dioxepinone structure, could potentially act as another agonist, contributing to the complex perception of its marine scent.

Experimental Methodologies for Assessing Olfactory Receptor Activation

The determination of odorant-receptor interactions relies on robust in vitro assays. The two primary methods employed in the field are the luciferase reporter assay and calcium imaging with Fura-2 AM.

Luciferase Reporter Assay

This high-throughput screening method utilizes a genetically engineered cell line (commonly Hana3A cells) that expresses the olfactory receptor of interest.[2][3] The activation of the receptor by an odorant triggers a downstream signaling cascade that results in the production of luciferase, an enzyme that produces light. The intensity of the luminescence is directly proportional to the level of receptor activation.[2][3]

G cluster_cell Hana3A Cell OR Olfactory Receptor G_protein Gαolf OR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces CRE CRE-Luciferase Reporter Gene cAMP->CRE activates Luciferase Luciferase CRE->Luciferase expresses Light Luminescence Luciferase->Light produces Odorant Odorant (e.g., this compound) Odorant->OR binds

Olfactory Signaling Pathway in a Luciferase Reporter Assay.
Calcium Imaging with Fura-2 AM

This method measures the transient increase in intracellular calcium concentration that occurs upon olfactory receptor activation. Cells expressing the target receptor are loaded with Fura-2 AM, a fluorescent dye that binds to calcium.[4] When an odorant activates the receptor, it initiates a signaling cascade that leads to the release of calcium from intracellular stores. The binding of calcium to Fura-2 causes a shift in its fluorescence emission, which can be detected and quantified using a fluorescence microscope or plate reader.[5][6]

G start Plate cells expressing target OR load_dye Load cells with Fura-2 AM dye start->load_dye wash Wash to remove excess dye load_dye->wash stimulate Stimulate with odorant solution wash->stimulate acquire Acquire fluorescence images (340/380nm excitation) stimulate->acquire analyze Calculate fluorescence ratio and analyze data acquire->analyze end Determine receptor activation analyze->end

Experimental Workflow for Fura-2 Calcium Imaging Assay.

Conclusion

While direct experimental evidence for the interaction of this compound with specific olfactory receptors remains to be published, the existing data on the ligands of OR1G1 and the odor profile associated with OR2T34 provide a strong foundation for future research. The comparative data and detailed experimental protocols presented in this guide offer a valuable resource for scientists working to deorphanize olfactory receptors and understand the complex interplay of odorants that creates our rich sensory world. Further investigation into the cross-reactivity of this compound and other marine odorants will be instrumental in advancing the fields of fragrance chemistry, sensory science, and drug development.

References

The Efficacy of Watermelon Ketone as a Malodor Counteractant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of effective malodor control, a clear distinction must be drawn between masking agents and true counteractants. While fragrance compounds like Watermelon Ketone can provide a pleasant aroma to overpower undesirable smells, they do not chemically neutralize or eliminate the root cause of the malodor. In contrast, established malodor counteractants such as activated charcoal, zinc ricinoleate, and cyclodextrins function through physical adsorption or chemical interaction to trap and remove offending molecules. This guide provides a comparative analysis of these technologies, supported by available experimental data, to inform researchers and professionals in the development of advanced odor control solutions.

Comparative Analysis of Malodor Counteractant Technologies

The following table summarizes the key characteristics and reported efficacy of this compound and leading malodor counteractants. It is important to note that the experimental data for the established counteractants were not obtained under identical conditions, thus a direct comparison of the quantitative values should be made with caution.

FeatureThis compoundActivated CharcoalZinc RicinoleateCyclodextrins
Mechanism of Action Fragrance MaskingPhysical AdsorptionChemical Binding & Salt FormationInclusion Complex Formation
Primary Function Imparts a fresh, "marine" or "sea-breeze" scent.[1]Adsorbs a wide range of volatile organic compounds (VOCs) and sulfur-containing compounds onto its porous surface.[2]The zinc ion is believed to chemically bind with sulfur and nitrogen-containing odor molecules, rendering them non-volatile.[3][4]The toroidal structure encapsulates "guest" malodor molecules within its hydrophobic cavity, effectively trapping them.[5][6]
Proven Efficacy (Quantitative Data) No data available for malodor reduction. Primarily used for its fragrance properties.Good removal of hydrogen sulfide (B99878) and methyl mercaptan from sewer networks.[7] In some cases, it can catalyze the conversion of methyl mercaptan to the less odorous dimethyl disulfide.[7]A 30% diluted solution demonstrated a 63% reduction in diethylamine (B46881) and a 77% reduction in ethanethiol (B150549) in a laboratory setting.[3]The formation of stable inclusion complexes with a wide range of volatile compounds is well-documented, which is the basis for its odor-neutralizing effect.[5][6][8][9][10]
Target Malodors Not applicable (masks, does not target).Broad spectrum, including volatile sulfur compounds (VSCs) and other VOCs.[2][7]Particularly effective against sulfur- and nitrogen-containing compounds like mercaptans, sulfides, and amines.[3][4]A wide range of organic molecules that can fit within the cyclodextrin (B1172386) cavity.
Applications Perfumes, cosmetics, air fresheners.[1]Air and water purification, industrial gas treatment, personal care products.[2]Deodorants, personal care products, industrial applications.[3][4]Fabric refreshers, air fresheners, food and pharmaceutical applications to encapsulate flavors or mask off-notes.

Experimental Protocols for Efficacy Evaluation

To enable a standardized comparison of malodor counteractant efficacy, the following detailed experimental protocol is proposed. This protocol integrates both instrumental analysis for quantitative measurement and sensory panel evaluation for perceived effectiveness.

Objective:

To quantify the reduction of specific malodorous compounds by a test counteractant and to assess the perceived change in odor intensity and character.

Materials:
  • Test Counteractants: this compound (as a masking agent control), Activated Charcoal, Zinc Ricinoleate, Cyclodextrin-based formulation.

  • Malodorous Compounds:

    • Volatile Sulfur Compounds (VSCs): Hydrogen sulfide (H₂S), Methyl mercaptan (CH₃SH).

    • Nitrogen-containing compounds: Ammonia (NH₃), Trimethylamine ((CH₃)₃N).

  • Equipment:

    • Gas Chromatography system with a Sulfur Chemiluminescence Detector (GC-SCD) or Mass Spectrometer (GC-MS).

    • Dynamic olfactometer or static odor sampling bags (e.g., Tedlar® bags).

    • Controlled environment chamber.

    • Trained sensory panel (minimum of 8 panelists).

    • Odor intensity rating scale (e.g., 0-10, where 0 = no odor and 10 = extremely strong odor).

Methodology:

Part 1: Instrumental Analysis

  • Preparation of Malodor Standards: Prepare certified gas standards of the target malodorous compounds at a known concentration (e.g., 5 ppm) in an inert gas like nitrogen.

  • Sample Preparation:

    • In a sealed, controlled environment chamber, introduce a known concentration of the malodor standard.

    • Introduce a standardized amount of the test counteractant.

    • For a control, run a parallel chamber with the malodor standard but without the counteractant.

  • Exposure and Sampling:

    • Allow the counteractant to interact with the malodor for a specified contact time (e.g., 30 minutes, 1 hour, 4 hours).

    • Collect gas samples from the headspace of the chamber at each time point using a gas-tight syringe or by filling an odor sampling bag.

  • GC Analysis:

    • Inject the collected gas samples into the GC-SCD or GC-MS system.

    • Develop a chromatographic method to separate and quantify the target malodorous compounds.

    • Calculate the percentage reduction of each malodorous compound by comparing the concentration in the chamber with the counteractant to the control chamber.

Part 2: Sensory Panel Evaluation

  • Panelist Training and Selection: Train panelists to recognize and rate the intensity of the target malodors using the specified rating scale.

  • Sample Presentation:

    • Prepare odor sampling bags from the control and test chambers at each time point from the instrumental analysis phase.

    • Present the samples to the panelists in a randomized and blinded manner.

  • Odor Assessment:

    • Panelists will sniff each sample and rate the perceived odor intensity on the rating scale.

    • Panelists may also be asked to provide descriptive analysis of the odor character (e.g., "less sulfurous," "more fragrant").

  • Data Analysis:

    • Calculate the average odor intensity scores for the control and test samples at each time point.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine if there is a significant difference in perceived odor intensity between the control and the test samples.

Visualizing Methodologies and Mechanisms

To further elucidate the experimental process and the underlying principles of malodor counteraction, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling cluster_analysis Analysis cluster_results Results malodor Prepare Malodor Standards (e.g., H₂S, NH₃) chamber Introduce Malodor & Counteractant into Controlled Chamber malodor->chamber control_chamber Control Chamber (Malodor Only) malodor->control_chamber counteractant Prepare Test Counteractants (e.g., Activated Charcoal) counteractant->chamber gc_sampling Collect Gas Samples for Instrumental Analysis chamber->gc_sampling sensory_sampling Prepare Odor Bags for Sensory Panel chamber->sensory_sampling control_chamber->gc_sampling control_chamber->sensory_sampling gc_analysis GC-SCD / GC-MS Analysis gc_sampling->gc_analysis sensory_analysis Sensory Panel Evaluation sensory_sampling->sensory_analysis quant_results Quantitative Reduction (%) gc_analysis->quant_results sensory_results Perceived Intensity Scores sensory_analysis->sensory_results

Experimental Workflow for Malodor Counteractant Efficacy Testing.

mechanisms_of_action cluster_counteractants Malodor Counteractants cluster_malodor Malodor watermelon_ketone This compound Fragrance Masking m Pleasant odor molecules overpower malodor perception. activated_charcoal Activated Charcoal Physical Adsorption a Porous structure with high surface area traps malodor molecules. zinc_ricinoleate Zinc Ricinoleate Chemical Binding z Zinc ion chemically binds with sulfur and nitrogen in malodor molecules. cyclodextrins Cyclodextrins Inclusion Complex Formation c Cage-like structure encapsulates malodor molecules. malodor_mol Malodor Molecules malodor_mol->watermelon_ketone:m Perceptual Competition malodor_mol->activated_charcoal:a Adsorption malodor_mol->zinc_ricinoleate:z Binding malodor_mol->cyclodextrins:c Encapsulation

Mechanisms of Malodor Counteraction.

References

A Comparative Guide to the Synthetic Routes of Calone 1951

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calone 1951, chemically known as 7-methyl-2H-1,5-benzodioxepin-3(4H)-one, is a synthetic ketone that revolutionized the fragrance industry with its distinctive fresh, marine, and ozonic scent profile reminiscent of watermelon rind.[1][2] Its discovery by Pfizer in 1966 paved the way for a new family of aquatic fragrances.[2][3][4] This guide provides a comparative analysis of the primary synthetic routes to Calone 1951, offering valuable insights for researchers and chemists involved in fragrance synthesis and process development. We will delve into three main synthetic pathways, all commencing from the common precursor, 4-methylcatechol (B155104).

Comparison of Synthetic Routes

The synthesis of Calone 1951 from 4-methylcatechol can be achieved through three main routes, distinguished by the key electrophilic reagent employed in the initial alkylation step. These routes are:

  • The Methyl Bromoacetate (B1195939) Route: This classic approach involves a Williamson ether synthesis followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation.[1][5][6] A significant process improvement involves the use of potassium iodide (KI) as a catalyst to enhance the yield.[1][3][5][7]

  • The Chloroacetonitrile Route: This pathway proceeds through an initial etherification, followed by a condensation and then acidification to yield the final product.[1]

  • The 1,3-Dichloroacetone (B141476) Route: This method involves a one-pot reaction where 4-methylcatechol is reacted with 1,3-dichloroacetone to form the benzodioxepinone ring system.[1][8][9]

The following table summarizes the key quantitative data for each of these synthetic routes, providing a clear comparison of their efficiency and reaction conditions.

ParameterMethyl Bromoacetate RouteMethyl Bromoacetate Route (with KI catalyst)Chloroacetonitrile Route1,3-Dichloroacetone Route
Starting Material 4-methylcatechol4-methylcatechol4-methylcatechol4-methylcatechol
Key Reagent Methyl bromoacetateMethyl bromoacetate, Potassium iodide (KI)Chloroacetonitrile1,3-dichloroacetone
Key Reactions Williamson ether synthesis, Dieckmann condensation, Hydrolysis-decarboxylationCatalytic Williamson ether synthesis, Dieckmann condensation, Hydrolysis-decarboxylationEtherification, Condensation, AcidificationNucleophilic substitution, Cyclization
Overall Yield Up to 57%[1]Up to 68%[1][3][7]Up to 51%[1]Up to 80%[1]
Purity High purity (>98%) achievable through recrystallizationHigh purity achievable through recrystallizationWhite crystals obtained after purification[1]White crystalline solid obtained after recrystallization[1]
Reaction Conditions Requires strong base (e.g., NaH)[9]; Elevated temperatures for condensationReaction temperature of 80°C for the initial step; reaction time of 6 hours[6][7]Reflux conditions for initial etherification[1]Temperature controlled at 60-80°C for 3-5 hours[1][8]
Solvents Acetone (B3395972), DMSO, Toluene (B28343)Not specified in detailAcetone, DMSO[1]Toluene, Butanone[1][8]
Catalyst/Base Potassium carbonate, Sodium ethoxidePotassium carbonate, Potassium iodidePotassium carbonate, Potassium t-butoxideSodium carbonate, Organic alkali, Iodinated amine[1]

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes to Calone 1951.

Route 1: Synthesis from 4-Methylcatechol and Methyl Bromoacetate (with KI Catalyst)

This improved procedure leverages potassium iodide to generate the more reactive methyl iodoacetate in situ, leading to a higher yield of the intermediate, 4-methylcatechol dimethylacetate (MCDA), and subsequently Calone 1951.[1][5]

Step 1: Synthesis of 4-Methylcatechol Dimethylacetate (MCDA) via KI-Catalyzed Williamson Reaction

  • To a reaction vessel, add 4-methylcatechol, potassium carbonate, and potassium iodide in a molar ratio of 1:4:0.75.[6][7]

  • Add methyl bromoacetate in a molar ratio of 3.5:1 with respect to 4-methylcatechol.[6][7]

  • Heat the reaction mixture to 80°C and maintain for 6 hours.[6][7]

  • After the reaction is complete, cool the mixture and filter to remove inorganic salts.

  • The filtrate, containing the MCDA intermediate, is carried forward to the next step. The yield of MCDA can reach up to 95.4%.[3][7]

Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation

  • The crude MCDA is subjected to a base-catalyzed intramolecular Dieckmann condensation to form the cyclic β-keto ester.

  • The resulting intermediate is then hydrolyzed and decarboxylated in an acidic medium to yield Calone 1951.

  • The final product is purified by recrystallization to afford white crystals. The overall yield of Calone 1951 is reported to be up to 68%.[1][3][7]

Route 2: Synthesis from 4-Methylcatechol and Chloroacetonitrile

This route involves a series of etherification, condensation, and acidification steps.[1]

  • Etherification: 4-methylcatechol is reacted with finely powdered potassium carbonate in acetone to form the potassium salt. Chloroacetonitrile is then added, and the mixture is heated to reflux to yield the diether intermediate (Compound 1).[1]

  • Condensation: The isolated Compound 1 is then reacted with potassium t-butoxide in dry DMSO. After stirring, the mixture is treated with dilute acetic acid to yield the crude cyclized product (Compound 2).[1]

  • Acidification and Hydrolysis: The crude Compound 2 is subjected to acidification and hydrolysis using a mixture of water, acetic acid, and phosphoric acid under reflux.[1]

  • Purification: After extraction and purification, Calone 1951 is obtained as white crystals with a reported yield of up to 51%.[1]

Route 3: Synthesis from 4-Methylcatechol and 1,3-Dichloroacetone

This one-pot synthesis is reported to be a high-yielding and straightforward method.[1]

  • Under a nitrogen atmosphere, a solution of sodium carbonate and 4-methylcatechol is added to a reactor. The mixture is heated to 60-80°C for 1-2 hours.[1][8]

  • Toluene is added, and the mixture is heated to remove water azeotropically.

  • An organic alkali and an iodinated amine are added to the reaction mixture.[1]

  • A solution of 1,3-dichloroacetone in butanone is then added dropwise while maintaining the temperature at 60-80°C. The reaction is allowed to proceed for 3-5 hours.[1][8]

  • After completion, the mixture is cooled, and the crude product is collected by filtration. The toluene is recovered.

  • The crude product is washed with a sodium sulfate (B86663) solution until neutral.

  • Purification by reduced pressure distillation followed by recrystallization from a mixture of acetone and n-hexane yields white crystalline Calone 1951 with a yield of up to 80%.[1]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Synthesis_Route_1 Start 4-Methylcatechol + Methyl Bromoacetate Step1 Williamson Ether Synthesis (KI catalyst, K2CO3, 80°C) Start->Step1 Intermediate 4-Methylcatechol Dimethylacetate (MCDA) Step1->Intermediate Yield up to 95.4% Step2 Dieckmann Condensation, Hydrolysis & Decarboxylation Intermediate->Step2 Product Calone 1951 Step2->Product Overall Yield up to 68%

Caption: Synthetic Route 1: KI-Catalyzed Methyl Bromoacetate Method.

Synthesis_Route_2 Start 4-Methylcatechol + Chloroacetonitrile Step1 Etherification (K2CO3, Acetone, Reflux) Start->Step1 Intermediate1 Diether Intermediate Step1->Intermediate1 Step2 Condensation (K-t-butoxide, DMSO) Intermediate1->Step2 Intermediate2 Cyclized Intermediate Step2->Intermediate2 Step3 Acidification & Hydrolysis (H3PO4, Acetic Acid, Reflux) Intermediate2->Step3 Product Calone 1951 Step3->Product Overall Yield up to 51%

Caption: Synthetic Route 2: Chloroacetonitrile Method.

Synthesis_Route_3 Start 4-Methylcatechol + 1,3-Dichloroacetone Reaction One-Pot Reaction (Na2CO3, Organic Alkali, Iodinated Amine, 60-80°C) Start->Reaction Purification Purification (Distillation & Recrystallization) Reaction->Purification Product Calone 1951 Purification->Product Overall Yield up to 80%

Caption: Synthetic Route 3: 1,3-Dichloroacetone One-Pot Method.

References

A Comparative Guide to the Quantitative Analysis of Watermelon Ketone in Perfumes: GC-MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fragrance and cosmetic industries, the accurate quantification of specific aroma compounds is paramount for quality control, regulatory compliance, and product development. Watermelon Ketone (Calone), a synthetic fragrance ingredient renowned for its fresh, marine, and melon-like aroma, is a key component in many modern perfumes. This guide provides a comprehensive comparison of two common analytical techniques for the quantitative validation of this compound in a complex perfume matrix: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Workflow for Quantitative Method Validation

The validation of any quantitative analytical method is a systematic process to ensure that the method is suitable for its intended purpose.[1][2] This involves evaluating several key performance parameters to demonstrate reliability, accuracy, and precision.

Quantitative Method Validation Workflow cluster_planning 1. Method Development & Planning cluster_application 3. Routine Application Define_Scope Define Scope & Purpose Select_Technique Select Analytical Technique (e.g., GC-MS, HPLC-UV) Define_Scope->Select_Technique Develop_Protocol Develop Initial Protocol Select_Technique->Develop_Protocol Specificity Specificity/ Selectivity Develop_Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Sample_Analysis Routine Sample Analysis Robustness->Sample_Analysis QC_Checks Ongoing QC Checks Sample_Analysis->QC_Checks

Caption: General workflow for the validation of a quantitative analytical method.

Performance Comparison: GC-MS vs. HPLC-UV

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound depends on various factors, including the volatility of the analyte, the complexity of the perfume matrix, and the desired sensitivity.[3][4] GC is generally preferred for volatile and semi-volatile compounds like many fragrance ingredients, while HPLC is versatile for a wider range of polarities and is well-suited for non-volatile or thermally sensitive molecules.[3][5][6]

Validation Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV)
Linearity Range 0.1 - 10 µg/mL (R² > 0.995)0.5 - 50 µg/mL (R² > 0.99)
Limit of Detection (LOD) 0.02 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.07 µg/mL0.35 µg/mL
Accuracy (Recovery) 95 - 105%90 - 110%
Precision (RSD%) < 5%< 8%
Specificity High (Mass spectral data provides definitive identification)Moderate (Dependent on chromatographic resolution)
Analysis Time ~20 minutes per sample~15 minutes per sample
Sample Preparation Dilution, Liquid-Liquid Extraction or SPMEDilution, Liquid-Liquid Extraction, Filtration

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable results. Below are representative methodologies for the quantification of this compound in a perfume sample using both GC-MS and HPLC-UV.

Experimental Workflow for this compound Quantification

Experimental_Workflow Sample Perfume Sample Preparation Sample Preparation (Dilution & Extraction) Sample->Preparation GC_MS GC-MS Analysis Preparation->GC_MS HPLC_UV HPLC-UV Analysis Preparation->HPLC_UV Data_GC Data Acquisition & Processing (Chromatogram & Mass Spectra) GC_MS->Data_GC Data_HPLC Data Acquisition & Processing (Chromatogram & UV Spectra) HPLC_UV->Data_HPLC Quantification Quantification (Calibration Curve) Data_GC->Quantification Data_HPLC->Quantification Validation Method Validation Report Quantification->Validation

Caption: Workflow for the quantification of this compound in perfumes.

GC-MS Method
  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 1.0 mL of the perfume sample into a 15 mL centrifuge tube.

    • Add 5.0 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).

    • Vortex for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean vial for analysis.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection: 1 µL, splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • MSD Transfer Line: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for this compound (e.g., m/z 178, 135, 107).

  • Calibration:

    • Prepare a series of standard solutions of this compound in the chosen solvent (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

    • Analyze each standard under the same GC-MS conditions.

    • Construct a calibration curve by plotting the peak area against the concentration.

HPLC-UV Method
  • Sample Preparation:

    • Pipette 0.5 mL of the perfume sample into a 10 mL volumetric flask.

    • Dilute to volume with the mobile phase (e.g., acetonitrile (B52724)/water mixture).

    • Vortex to mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., ~275 nm).

  • Calibration:

    • Prepare a series of standard solutions of this compound in the mobile phase (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

    • Analyze each standard under the same HPLC-UV conditions.

    • Construct a calibration curve by plotting the peak area against the concentration.

Conclusion

Both GC-MS and HPLC-UV are viable techniques for the quantitative analysis of this compound in perfumes.

  • GC-MS offers superior specificity due to the additional dimension of mass spectral data, which is invaluable for definitive identification in a complex fragrance matrix. It also generally provides lower limits of detection and quantification, making it ideal for trace-level analysis.

  • HPLC-UV is a robust and often simpler technique that can be more suitable for routine quality control where high throughput is required and the perfume matrix is less complex. While its specificity is lower than GC-MS, it can be a cost-effective and efficient method for quantifying known components at higher concentrations.

The selection of the most appropriate method will depend on the specific requirements of the analysis, including the need for definitive identification, the expected concentration range of this compound, and the available instrumentation. For regulatory submissions or in-depth product characterization, the specificity of GC-MS is highly advantageous. For routine production monitoring, the speed and simplicity of HPLC-UV may be more practical. In all cases, a thorough method validation is essential to ensure the generation of accurate and reliable quantitative data.

References

Navigating the Complex Aroma of Watermelon: An Inter-laboratory Comparison of Volatile Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of methodologies and data in the pursuit of a standardized approach to watermelon volatile profiling.

The characteristic fresh and sweet aroma of watermelon (Citrullus lanatus) is a key driver of consumer acceptance. This aroma is composed of a complex mixture of volatile organic compounds (VOCs), primarily aldehydes, alcohols, and ketones.[1][2] For researchers, scientists, and professionals in product development, accurately identifying and quantifying these volatiles is crucial for quality control, breeding programs, and understanding flavor chemistry. However, the lack of standardized methods for watermelon volatile analysis presents a significant challenge, leading to variability in reported results across different studies. This guide provides a comparative overview of existing methodologies, summarizes key quantitative data from various studies, and offers detailed experimental protocols to aid in the development of more consistent and comparable analytical strategies.

Comparative Analysis of Dominant Volatile Compounds

The volatile profile of watermelon is dominated by aldehydes and alcohols, which can constitute up to 96% of the total volatile abundance in the rind and up to 87% in the flesh.[1][2] Nine-carbon compounds, such as (Z)-6-nonenal, (E,Z)-2,6-nonadienal, and (E)-2-nonenal, are particularly significant contributors to the characteristic watermelon aroma.[2][3] However, the relative abundance of these and other compounds can vary significantly between different watermelon cultivars, and even between the rind and the flesh of the same fruit.[1][2]

Below is a summary of the most abundant volatile compounds identified in various watermelon cultivars from several studies. The data is presented as the relative peak area percentage, offering a semi-quantitative comparison.

Volatile CompoundCultivar(s)Relative Peak Area (%)Reference
HexanalPetite Perfection37.7[4]
(E)-2-NonenalFive seedless varieties10.6 - 22.5[4]
3-Nonen-1-ol / (E,Z)-2,6-NonadienalFive seedless varieties16.5 - 28.2[4]
(Z)-6-NonenalFive seedless varieties2.0 - 11.3[4]
6-Methyl-5-hepten-2-oneFive seedless varieties2.7 - 7.7[4]
(Z)-6-nonenalJingxin, Lianfa, Qilin, Seedless, TexiaofengHigh Odor Activity Value[3]
(E, Z)-2,6-nonadienalJingxin, Lianfa, Qilin, Seedless, TexiaofengHigh Odor Activity Value[3]
(E)-2-nonenalJingxin, Lianfa, Qilin, Seedless, TexiaofengHigh Odor Activity Value[3]
Aldehydes (total)Captivation, Exclamation, Excursion, Fascination (Rind)31.4 - 65.1[1][2]
Alcohols (total)Captivation, Exclamation, Excursion, Fascination (Rind)31.1 - 64.7[1][2]
Aldehydes (total)Captivation, Exclamation, Excursion, Fascination (Flesh)52.2 - 57.1[1][2]
Alcohols (total)Captivation, Exclamation, Excursion, Fascination (Flesh)30.2 - 33.3[1][2]

Experimental Protocols: A Closer Look at Common Methodologies

The most prevalent technique for the analysis of watermelon volatiles is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[2][5][6] This method allows for the extraction and concentration of volatile compounds from the headspace of a sample, followed by their separation and identification.

Detailed HS-SPME-GC-MS Protocol (Generalized)

This protocol is a synthesis of methodologies reported in multiple studies.[1][2][4][5]

1. Sample Preparation:

  • Select ripe watermelons, free from mechanical damage and disease.

  • Separate the flesh and rind.

  • Homogenize the tissue to create a puree or juice. For some applications, the tissue may be frozen in liquid nitrogen and stored at -80°C prior to analysis.[6]

  • Weigh a standardized amount of the homogenate (e.g., 5 g) into a headspace vial (e.g., 20 mL).

  • Add a saturated salt solution (e.g., NaCl) to enhance the release of volatiles.

  • An internal standard (e.g., 2-octanol) may be added for semi-quantitative analysis.

2. HS-SPME Procedure:

  • Fiber: A common fiber choice is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • Incubation: Incubate the vial at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) with agitation to allow the volatiles to equilibrate in the headspace.

  • Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

3. GC-MS Analysis:

  • Desorption: Thermally desorb the trapped volatiles from the SPME fiber in the GC injection port at a high temperature (e.g., 250°C).

  • Separation: Separate the volatile compounds on a capillary column (e.g., DB-5ms, HP-5ms). The oven temperature is programmed to ramp up to effectively separate compounds with different boiling points.

  • Detection: Use a mass spectrometer to detect and identify the separated compounds based on their mass spectra and retention times. Comparison with a spectral library (e.g., NIST) is used for identification.

Key Biosynthetic Pathway and Experimental Workflow

The characteristic C9 aldehydes and alcohols in watermelon are derived from the lipoxygenase (LOX) pathway, which involves the enzymatic oxidation of fatty acids. Understanding this pathway is crucial for interpreting the volatile profiles.

Lipoxygenase_Pathway Fatty_Acids Fatty Acids (e.g., Linoleic, Linolenic) Hydroperoxides Fatty Acid Hydroperoxides Fatty_Acids->Hydroperoxides Lipoxygenase (LOX) C9_Aldehydes C9 Aldehydes ((Z)-6-nonenal, (E,Z)-2,6-nonadienal) Hydroperoxides->C9_Aldehydes Hydroperoxide Lyase (HPL) C9_Alcohols C9 Alcohols ((Z)-3-nonen-1-ol) C9_Aldehydes->C9_Alcohols Alcohol Dehydrogenase (ADH)

Biosynthetic pathway of key C9 watermelon volatiles.

The following diagram illustrates a generalized experimental workflow for the analysis of watermelon volatiles, from sample collection to data analysis.

Watermelon_Volatile_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample_Collection Watermelon Sample (Flesh/Rind) Homogenization Homogenization (Puree/Juice) Sample_Collection->Homogenization Vial_Preparation Transfer to Headspace Vial + Salt + Internal Standard Homogenization->Vial_Preparation Incubation Incubation & Equilibration Vial_Preparation->Incubation Extraction Headspace Extraction with SPME Fiber Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection & Identification Separation->Detection Peak_Integration Peak Integration & Compound Identification Detection->Peak_Integration Statistical_Analysis Statistical Analysis (e.g., PCA, ANOVA) Peak_Integration->Statistical_Analysis

Generalized workflow for watermelon volatile analysis.

Conclusion and Recommendations

The analysis of watermelon volatiles is a complex task influenced by numerous factors, including cultivar, fruit part, and analytical methodology. While HS-SPME-GC-MS is the most commonly employed technique, variations in experimental parameters such as sample preparation, fiber type, and incubation conditions contribute to the observed differences in reported volatile profiles. To improve inter-laboratory comparability, the following recommendations are proposed:

  • Standardized Reporting: A detailed reporting of all experimental parameters is crucial for the replication and comparison of studies.

  • Use of Internal Standards: The consistent use of appropriate internal standards will facilitate more accurate semi-quantitative comparisons between studies.

  • Certified Reference Materials: The development and use of certified reference materials for watermelon volatiles would provide a benchmark for method validation and laboratory performance.

  • Inter-laboratory Studies: Conducting formal inter-laboratory comparison studies (round-robin tests) using standardized samples and methods is essential for identifying sources of variability and establishing best practices.

By moving towards a more standardized approach, the scientific community can build a more coherent and reliable understanding of the complex chemistry behind one of the world's most popular fruits.

References

The Chemical Signature of Freshness: Correlating Instrumental and Sensory Analyses of Watermelon Flavor

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on bridging the gap between machine-detected compounds and human perception in watermelon flavor analysis. This guide synthesizes data from multiple studies to provide a comprehensive overview of the key chemical compounds that drive the sensory experience of eating watermelon, offering detailed experimental protocols and visual workflows for correlational studies.

The flavor of watermelon (Citrullus lanatus) is a complex interplay of taste, primarily driven by sugars and acids, and aroma, which is dictated by a diverse array of volatile organic compounds (VOCs). While instrumental techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can precisely identify and quantify these compounds, sensory panels provide the indispensable human perspective on how these chemicals translate into desirable attributes like "sweet," "fresh," and "fruity." Establishing a strong correlation between these two analytical approaches is crucial for quality control, breeding programs, and the development of food products.

Correlating Volatiles and Non-Volatiles with Sensory Perception

Instrumental and sensory analyses reveal a clear connection between the chemical composition of watermelon and its perceived flavor profile. Non-volatile compounds, such as sugars and organic acids, are primary drivers of taste, while a specific bouquet of volatile compounds, particularly C6 and C9 aldehydes and alcohols, are responsible for the characteristic fresh, green, and melon-like aroma.

Non-Volatile Compounds and Taste

The sweetness of watermelon, a critical factor in consumer acceptance, is directly linked to its sugar content. Instrumental analysis measures this as soluble solids content (SSC), expressed in °Brix. Sensory panels consistently rate watermelons with higher SSC as sweeter and more flavorful.[1] Studies have shown that samples containing approximately 9 g/100 g of sugar receive the best scores in sensory analysis.[2] The primary sugars are sucrose, fructose, and glucose.[1] While SSC provides a good general indicator of sweetness, the ratio of these different sugars can also influence the quality of the sweet taste. Organic acids, such as citric and malic acid, contribute to the sour taste and can balance the overall flavor profile.[2]

Table 1: Correlation of Non-Volatile Components with Sensory Taste Attributes

Instrumental MeasurementMeasured Component(s)UnitCorresponding Sensory Attribute(s)Correlation Strength
RefractometrySoluble Solids Content (SSC)°BrixSweetness, Pleasantness of TasteStrong, Positive[1][2]
High-Performance Liquid Chromatography (HPLC)Sucrose, Fructose, Glucose g/100g SweetnessStrong, Positive[1][2]
TitrationTitratable Acidity (TA) g/100g Sour TasteModerate, Positive
Volatile Organic Compounds (VOCs) and Aroma

The characteristic aroma of watermelon is largely defined by aldehydes and alcohols derived from the enzymatic breakdown of lipids.[3][4] Nine-carbon (C9) aldehydes and alcohols are considered the most representative of watermelon aroma.[3][5] Compounds such as (Z,Z)-3,6-nonadienal and (E,Z)-2,6-nonadienal are key contributors to the fresh, melon, and cucumber-like notes.[3][5][6] Six-carbon (C6) compounds like hexanal (B45976) contribute "green" notes.[3]

Sensory studies have identified "refreshing," "watery," "crisp," "fresh," and "melon" as dominant positive attributes.[7][8] The perception of "refreshing" is positively driven by wateriness, crispness, and fresh and melon flavors, and negatively impacted by "mealiness".[7][8][9]

Table 2: Key Volatile Organic Compounds (VOCs) and Their Associated Sensory Descriptors

CompoundChemical ClassInstrumental MethodAssociated Sensory Descriptor(s)
(E,Z)-2,6-NonadienalAldehydeGC-MSWatermelon, Cucumber, Green, Fresh[3][5][6]
(Z)-3-Nonen-1-olAlcoholGC-MSWatermelon, Melon[3][5]
(Z,Z)-3,6-Nonadien-1-olAlcoholGC-MSWatermelon aroma[5]
NonanalAldehydeGC-MSFatty, Citrus, Green[3][6]
HexanalAldehydeGC-MSGreen, Grassy, Fresh[3]
(E)-2-NonenalAldehydeGC-MSFatty, Cucumber[3][5]
6-methyl-5-hepten-2-oneKetoneGC-MSFruity, Green[3][4]

Experimental Protocols

Accurate correlation requires rigorous and standardized methodologies for both instrumental and sensory analysis.

Instrumental Analysis Protocol: Volatiles by HS-SPME-GC-MS

This method is used to identify and quantify the volatile aroma compounds in watermelon juice.

  • Sample Preparation: Homogenize fresh watermelon flesh to create a consistent juice. To prevent enzymatic changes, this should be done quickly and at a low temperature.

  • Extraction (HS-SPME): Place a precise volume (e.g., 10 mL) of watermelon juice into a headspace vial.[6] An internal standard (e.g., 2-methyl-3-heptanone) is added for quantification.[6] The vial is sealed and equilibrated at a controlled temperature (e.g., 40°C) for a set time (e.g., 20 min).[6] A Solid-Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace above the juice for a specific duration (e.g., 40 min) to adsorb the volatile compounds.[6]

  • Analysis (GC-MS): The SPME fiber is immediately inserted into the heated injection port of a Gas Chromatograph, where the adsorbed volatiles are desorbed. The GC separates the individual compounds based on their boiling points and polarity using a capillary column (e.g., DB-Wax or DB-5).[10] The separated compounds then enter the Mass Spectrometer (MS), which fragments them and creates a unique mass spectrum for each, allowing for identification by comparing the spectra to a reference library (e.g., NIST).[11]

  • Quantification: The concentration of each compound is calculated based on the peak area relative to the peak area of the known concentration of the internal standard.[6][10]

Sensory Analysis Protocol: Quantitative Descriptive Analysis (QDA)

This method uses a trained human panel to profile the sensory attributes of watermelon.

  • Panelist Selection and Training: Recruit 8-12 panelists.[6][10] Train them over several sessions (e.g., 2 months) to recognize and scale the intensity of specific aroma, taste, and texture attributes relevant to watermelon.[6][10] Provide chemical reference standards to anchor the sensory terms (e.g., hexanal for "green").

  • Attribute Generation: During training, the panel collectively develops a list of descriptive terms (a lexicon) for watermelon flavor, such as "sweet," "sour," "bitter," "watermelon," "green," "cucumber," "crisp," and "mealy."

  • Sample Evaluation: Prepare watermelon samples by cutting them into uniform cubes and serving them at a controlled temperature (e.g., chilled or room temperature).[7][8] Samples should be coded with random three-digit numbers. Panelists evaluate the samples in individual sensory booths under controlled lighting.

  • Data Collection: Panelists rate the intensity of each attribute on a line scale (e.g., 0-10 or 0-15).[7][8] Data is collected using sensory analysis software. Each panelist evaluates each sample in triplicate to ensure reproducibility.[6][10]

  • Data Analysis: Use statistical methods like Analysis of Variance (ANOVA) to check for significant differences between samples for each attribute. Principal Component Analysis (PCA) can be used to visualize the relationships between samples and attributes.[8]

Visualizing the Workflow and Relationships

Diagrams created using Graphviz illustrate the logical flow of a correlational study and the relationship between the chemical drivers and the perceived flavor.

experimental_workflow cluster_sample Sample Preparation cluster_instrumental Instrumental Analysis cluster_sensory Sensory Analysis cluster_correlation Correlation S1 Select Watermelon Cultivars S2 Homogenize Flesh to Juice S1->S2 I1 HS-SPME Extraction S2->I1 P1 Trained Panel (QDA) S2->P1 I2 GC-MS Analysis I1->I2 I3 Identify & Quantify Compounds I2->I3 C1 Correlational Statistics (e.g., PLSR) I3->C1 P2 Rate Sensory Attributes P1->P2 P3 Statistical Analysis (ANOVA, PCA) P2->P3 P3->C1 flavor_correlation cluster_instrumental Instrumental Measurement cluster_sensory Sensory Perception C9 C9 Aldehydes & Alcohols ((E,Z)-2,6-nonadienal) Fresh Fresh / Melon Aroma C9->Fresh C6 C6 Aldehydes (Hexanal) Green Green Aroma C6->Green Sugars Sugars (SSC) (Sucrose, Fructose) Sweet Sweet Taste Sugars->Sweet Acids Organic Acids (Citric, Malic) Sour Sour Taste Acids->Sour Overall Overall Flavor Acceptance Fresh->Overall Green->Overall Sweet->Overall Sour->Overall

References

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